Testosterone undecylenate
Description
Properties
CAS No. |
29430-26-0 |
|---|---|
Molecular Formula |
C30H46O3 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate |
InChI |
InChI=1S/C30H46O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h4,21,24-27H,1,5-20H2,2-3H3/t24-,25-,26-,27-,29-,30-/m0/s1 |
InChI Key |
PBFYIQCFOZXSKC-CNQKSJKFSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)CC[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)CCC34C |
Origin of Product |
United States |
Foundational & Exploratory
Testosterone undecylenate mechanism of action in androgen receptor signaling
An In-depth Technical Guide on the Core Mechanism of Action of Testosterone (B1683101) Undecylenate in Androgen Receptor Signaling
Introduction
Testosterone Undecylenate (TU) is a long-acting, esterified prodrug of testosterone used primarily for testosterone replacement therapy in men with hypogonadism.[1][2] Its mechanism of action is intrinsically linked to its conversion into active androgens and the subsequent activation of the Androgen Receptor (AR), a ligand-dependent transcription factor pivotal for male sexual development and physiological maintenance.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics of TU, the molecular steps of AR signaling it initiates, and the key experimental protocols used to investigate this pathway.
Pharmacokinetics and Metabolism of this compound
Unlike native testosterone, which is rapidly metabolized by the liver, the undecanoate ester modification allows TU to bypass significant first-pass hepatic metabolism, enhancing its bioavailability.[5][6]
-
Absorption : When administered orally, TU is absorbed via the intestinal lymphatic system.[6] Intramuscular injections create a depot from which the compound is slowly released.[1]
-
Metabolism : In the bloodstream, non-specific esterase enzymes cleave the undecanoate ester bond, releasing active testosterone.[7][8] Testosterone is the primary active hormone, but it can be further metabolized in target tissues into two major active metabolites:
The long-chain ester of TU results in a prolonged pharmacokinetic profile compared to other testosterone esters like enanthate, allowing for less frequent dosing.[9]
Core Mechanism: Androgen Receptor (AR) Signaling Pathway
The biological effects of testosterone and DHT are mediated through the Androgen Receptor.[8] The canonical AR signaling pathway is a multi-step process that culminates in the regulation of target gene expression.[3]
-
Ligand Binding : In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs) like HSP90 and HSP70, which maintain its conformation and prevent its activation.[3][10][11] The binding of an androgen (testosterone or DHT) to the AR's ligand-binding domain (LBD) induces a critical conformational change.[3][4]
-
HSP Dissociation and Dimerization : This conformational shift causes the dissociation of the HSPs, exposing a nuclear localization signal.[10][11] The ligand-bound AR molecules then form homodimers.[3][11]
-
Nuclear Translocation : The AR homodimers translocate from the cytoplasm into the nucleus.[10][11]
-
DNA Binding and Transcriptional Regulation : Inside the nucleus, the AR homodimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[3][10] Upon binding to AREs, the AR recruits a complex of co-regulatory proteins (coactivators and corepressors) that modulate the transcription of androgen-responsive genes by interacting with the general transcription machinery, including RNA Polymerase II.[3][10][12] These target genes are crucial for various cellular processes, including growth, proliferation, and differentiation, ultimately mediating the physiological effects of testosterone.[3]
Data Presentation: Pharmacokinetic Parameters
Quantitative data from clinical studies provide insight into the behavior of this compound in the human body.
Table 1: Pharmacokinetic Profile of Injectable TU in Hypogonadal Men
| Parameter | 500 mg Dose[13] | 1,000 mg Dose[13] | 750 mg Dose (at steady state)[14] |
|---|---|---|---|
| Mean Peak Serum T (Cmax) | 47.8 ± 10.1 nmol/L | 54.2 ± 4.8 nmol/L | 890.6 ± 345.11 ng/dL |
| Time to Peak (Tmax) | ~7 days | ~7 days | Not specified |
| Terminal Elimination Half-Life | 18.3 ± 2.3 days | 23.7 ± 2.7 days | Not specified |
| Mean Residence Time | 21.7 ± 1.1 days | 23.0 ± 0.8 days | Not specified |
| Mean Average Serum T | Not specified | Not specified | 494.9 ± 141.46 ng/dL |
Note: Units are presented as reported in the source studies. Conversion: 1 nmol/L ≈ 28.85 ng/dL for testosterone.
Table 2: Hormonal Effects of Oral TU in a Double-Blind, Placebo-Controlled Study[15]
| Parameter | Effect of Oral TU (160 mg/day) |
|---|---|
| Plasma Testosterone | Modest increase, did not always reach normal range |
| Plasma 5α-Dihydrotestosterone | Substantial increase |
| Sex Hormone Binding Globulin (SHBG) | Significant decrease |
| Estradiol | Rise |
Experimental Protocols for Studying AR Signaling
Several key in vitro and cell-based assays are employed to characterize the interaction of compounds like TU with the AR signaling pathway.
Ligand Binding Assay
This assay determines the binding affinity of a compound to the androgen receptor by measuring its ability to compete with a radiolabeled ligand.[3][16]
Detailed Methodology:
-
Receptor Preparation : A source of androgen receptor is prepared, typically from prostate cancer cell lysates (e.g., LNCaP cells) or recombinantly expressed AR protein.[3][17]
-
Competitive Incubation : The AR preparation is incubated with a constant concentration of a high-affinity radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT).[3][16]
-
Test Compound Addition : Varying concentrations of the unlabeled test compound (e.g., testosterone, DHT derived from TU) are added to compete for binding to the AR.[16]
-
Equilibration : The mixture is incubated, typically at 4°C for 18-24 hours, to allow the binding to reach equilibrium.[16]
-
Separation of Bound and Free Ligand : The AR-bound radioligand is separated from the unbound (free) radioligand. Common methods include hydroxylapatite slurry precipitation or filtration through GF/B filters.[16]
-
Quantification : The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.[18]
-
Data Analysis : The data is plotted as the percentage of radioligand displaced versus the concentration of the test compound. This allows for the calculation of the IC50 value (the concentration of test compound that displaces 50% of the radioligand), which is indicative of binding affinity.
Reporter Gene Assay
This cell-based assay measures the transcriptional activity of the AR in response to a ligand.[19][20] It provides a quantitative measure of a compound's ability to act as an AR agonist or antagonist.[21]
Detailed Methodology:
-
Cell Culture and Transfection : A suitable cell line (e.g., COS-1, PC3, or LNCaP) is cultured.[19][22] The cells are co-transfected with two plasmids:
-
An AR expression vector (if the cells do not express endogenous AR).[19]
-
A reporter vector containing a reporter gene (e.g., firefly luciferase) under the control of a promoter with multiple AREs.[20][22]
-
Often, a second reporter (e.g., Renilla luciferase) with a constitutive promoter is co-transfected to normalize for transfection efficiency.[22]
-
-
Compound Treatment : The transfected cells are treated with varying concentrations of the test compound (e.g., testosterone derived from TU) or known agonists/antagonists.[3]
-
Incubation : Cells are incubated for a sufficient period (e.g., 24 hours) to allow for AR activation and reporter gene expression.[22]
-
Cell Lysis : The cells are lysed to release the cellular contents, including the expressed reporter proteins.[3]
-
Activity Measurement : The activity of the reporter enzyme is measured. For a luciferase reporter, a substrate is added, and the resulting luminescence is quantified using a luminometer.[3]
-
Data Analysis : The reporter activity is normalized to the control reporter (if used). An increase in signal compared to the vehicle control indicates agonistic activity, while a decrease in signal in the presence of a known agonist indicates antagonistic activity.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is a powerful technique used to determine the specific genomic locations where the AR binds in response to androgen stimulation.
Detailed Methodology:
-
Cell Treatment : Prostate cancer cells (e.g., LNCaP) are treated with an androgen (e.g., DHT or R1881) to induce AR nuclear translocation and DNA binding.[11][23]
-
Cross-linking : Proteins are cross-linked to DNA in situ using a reagent like formaldehyde. This "freezes" the protein-DNA interactions within the cell.[11]
-
Cell Lysis and Chromatin Shearing : Cells are lysed, and the chromatin is isolated. The chromatin is then sheared into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.[11]
-
Immunoprecipitation (IP) : The sheared chromatin is incubated with an antibody specific to the AR. The antibody-AR-DNA complexes are then captured, often using protein A/G-coated magnetic beads.[11][23]
-
Washing : The beads are washed to remove non-specifically bound chromatin.
-
Reverse Cross-linking and DNA Purification : The cross-links are reversed (typically by heating), and the proteins are digested with proteinase K. The co-precipitated DNA is then purified.[11]
-
DNA Analysis : The purified DNA is analyzed to identify the sequences that were bound by the AR. This can be done on a gene-by-gene basis using quantitative PCR (ChIP-qPCR) or on a genome-wide scale using next-generation sequencing (ChIP-seq).[24][25]
Conclusion
The mechanism of action of this compound is a multi-stage process that begins with its metabolic conversion to active androgens. These androgens then activate the Androgen Receptor, a ligand-gated transcription factor, initiating a signaling cascade involving receptor dimerization, nuclear translocation, and binding to specific DNA elements. This ultimately modulates the expression of a suite of target genes responsible for mediating the diverse physiological effects of testosterone. The characterization of this pathway relies on a combination of pharmacokinetic studies and robust experimental methodologies, including ligand binding assays, reporter gene assays, and chromatin immunoprecipitation, which together provide a detailed molecular understanding of TU's therapeutic action.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Testosterone undecanoate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. What is the mechanism of Testosterone Undecanoate? [synapse.patsnap.com]
- 7. What is Testosterone Undecanoate used for? [synapse.patsnap.com]
- 8. Testosterone, undecanoate | C30H48O3 | CID 65157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Injectable testosterone undecanoate has more favourable pharmacokinetics and pharmacodynamics than testosterone enanthate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. ChIP Analysis of Androgen Regulation of Transcriptional Activity | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. A pharmacokinetic study of injectable testosterone undecanoate in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Androgen replacement with oral testosterone undecanoate in hypogonadal men: a double blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 19. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 20. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. caymanchem.com [caymanchem.com]
- 22. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- 23. academic.oup.com [academic.oup.com]
- 24. Integrated Expression Profiling and ChIP-seq Analyses of the Growth Inhibition Response Program of the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Genome-wide analysis of androgen receptor binding and transcriptomic analysis in mesenchymal subsets during prostate development - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Testosterone Undecylenate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Testosterone (B1683101) undecylenate, a long-acting ester of testosterone, represents a significant advancement in androgen replacement therapy. Its unique pharmacokinetic profile, allowing for both oral and long-acting injectable administration, has provided clinicians and patients with versatile treatment options for hypogonadism. This technical guide provides an in-depth exploration of the discovery, synthesis, physicochemical properties, and pharmacokinetic profile of testosterone undecylenate. Detailed experimental protocols for its synthesis are presented, alongside a comprehensive summary of its quantitative data. Furthermore, key biological and developmental pathways are visualized to offer a clear and concise understanding of its mechanism and historical context.
Introduction
The journey of this compound is rooted in the broader history of androgen discovery. Following the first isolation of testosterone in 1935 by Laqueur and its synthesis in the same year by Butenandt and Ruzicka, the therapeutic potential of testosterone was quickly realized.[1][2] However, native testosterone's poor oral bioavailability and short half-life necessitated the development of modified versions for effective clinical use.[1] Early efforts in the 1950s led to injectable forms like testosterone enanthate and cypionate.[3][4] The 1970s marked a significant milestone with the introduction of orally effective testosterone undecanoate, a development aimed at providing a more convenient administration route.[3][5]
This compound is an ester prodrug of testosterone.[6] Following administration, it is absorbed and subsequently hydrolyzed by endogenous esterases to release testosterone, the active androgen.[7] This guide delves into the technical details of its creation and characteristics, offering valuable insights for professionals in the field of drug development and endocrine research.
Physicochemical Properties
This compound is a white crystalline or crystalline powder.[8] It is highly lipophilic, a property crucial for its absorption via the lymphatic system when administered orally.[9] This lipophilicity also contributes to its long half-life when formulated as an oil-based intramuscular injection. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] undecanoate | [10] |
| CAS Number | 5949-44-0 | [6][11] |
| Molecular Formula | C₃₀H₄₈O₃ | [12] |
| Molecular Weight | 456.71 g/mol | [12] |
| Melting Point | 59-61 °C | [6][13] |
| Solubility | Very soluble in chloroform; soluble in ethanol; slightly soluble in methanol (B129727) and vegetable oil; insoluble in water. | [8] |
| Appearance | White crystalline or crystalline powder | [6][8] |
| IR Absorption | The infrared absorption spectrum is consistent with the reference standard. Key vibrations include C-H aromatic ring deformations (~2950 cm⁻¹) and C=O stretching. | [8][9] |
| Mass Spectrometry | Electrospray ionization mass spectrometry typically shows a prominent protonated molecular ion [M+H]⁺. Source fragmentation can yield major ions at M-59 and M-87. | [14] |
Synthesis of this compound
The synthesis of this compound is primarily achieved through the esterification of testosterone at the 17β-hydroxyl group with undecanoyl chloride or a similar undecanoic acid derivative. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Experimental Protocol
The following protocol is a generalized procedure based on common methods described in the patent literature.[12][15]
Materials:
-
Testosterone
-
Undecanoyl chloride
-
Pyridine (or another suitable base like DIPEA or K₂CO₃)
-
A suitable solvent (e.g., N,N-dimethylformamide (DMF), acetone (B3395972), acetonitrile, or DMA)
-
Water
-
Acetone
Procedure:
-
Under a nitrogen atmosphere, dissolve testosterone in the chosen solvent in a reaction vessel.
-
Add the base (e.g., pyridine) to the solution and mix thoroughly.
-
Cool the reaction mixture to 0-10 °C.
-
Slowly add undecanoyl chloride to the cooled solution while maintaining the temperature.
-
Allow the reaction to proceed at room temperature for a specified duration (typically 1-6 hours), monitoring the reaction progress by a suitable method like thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture to precipitate the crude this compound.
-
Stir the mixture, often at a reduced temperature (0-10 °C), to ensure complete precipitation.
-
Filter the precipitate and wash it with an aqueous acetone solution.
-
Dry the product under a vacuum at room temperature.
-
For higher purity, the crude product can be recrystallized from a suitable solvent such as acetone.
Diagram 1: Experimental Workflow for the Synthesis of this compound
A generalized workflow for the synthesis of this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound varies significantly depending on its route of administration.
Oral Administration
Oral this compound is formulated in an oil-based capsule, which facilitates its absorption through the intestinal lymphatic system.[16] This route largely bypasses the first-pass metabolism in the liver, a major hurdle for oral administration of native testosterone.[16] However, plasma testosterone levels can be erratic with oral administration.[17]
Intramuscular Injection
When administered as an intramuscular injection in an oil vehicle (such as castor oil), this compound is released slowly into the circulation. This results in a long half-life, allowing for infrequent dosing intervals of several weeks to months. Intramuscular injections provide more stable and predictable serum testosterone levels compared to the oral route.[17]
Table 2: Comparative Pharmacokinetic Parameters of this compound
| Formulation | Dose | Cmax (ng/dL) | Tmax | Terminal Half-life | References |
| Oral | 237 mg twice daily | 1008 ± 581 | ~5 hours | Not consistently determined | [7] |
| Oral | 225 mg twice daily | 1306.4 ± 652.2 (at week 3) | 4-6 hours | Not specified | |
| Intramuscular | 500 mg | 4780 ± 1010 (nmol/L to ng/dL conversion needed) | ~7 days | 18.3 ± 2.3 days | [6] |
| Intramuscular | 1000 mg | 5420 ± 480 (nmol/L to ng/dL conversion needed) | ~7 days | 23.7 ± 2.7 days | [6] |
| Intramuscular | 750 mg | 890.6 ± 345.11 | ~7 days | Not specified | [4] |
Mechanism of Action: Testosterone Signaling Pathway
As a prodrug, this compound itself is inactive. Its biological effects are mediated through its conversion to testosterone. Testosterone exerts its effects through two primary signaling pathways: a classical genomic pathway and a non-classical, non-genomic pathway.
-
Classical (Genomic) Pathway: Testosterone diffuses into the target cell and binds to the androgen receptor (AR) in the cytoplasm. This binding causes a conformational change in the AR, leading to its dissociation from heat shock proteins. The testosterone-AR complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This interaction modulates the transcription of target genes, leading to the physiological effects of testosterone.
-
Non-Classical (Non-Genomic) Pathway: This pathway involves the rapid activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, through the interaction of testosterone with AR in the cytoplasm. This leads to more immediate cellular responses.
Diagram 2: Testosterone Signaling Pathway
The classical and non-classical signaling pathways of testosterone.
Historical Development Timeline
The development of testosterone therapies has been a multi-decade endeavor, driven by the need for more effective and convenient formulations.
Diagram 3: Development Timeline of Testosterone Therapy
Key milestones in the development of testosterone replacement therapies.
Conclusion
This compound stands as a testament to the ongoing innovation in hormone replacement therapy. Its development has addressed some of the fundamental challenges of testosterone delivery, offering both oral and long-acting injectable options to suit diverse patient needs. A thorough understanding of its discovery, synthesis, and pharmacokinetic properties is essential for researchers and clinicians working to further refine and optimize androgen therapies. The detailed protocols and data presented in this guide serve as a valuable resource for these endeavors, providing a solid foundation for future research and development in the field.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Testosterone cypionate - Wikipedia [en.wikipedia.org]
- 3. Testosterone Cypionate: Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 4. Testosterone undecanoate CAS#: 5949-44-0 [m.chemicalbook.com]
- 5. Testosterone, undecanoate | C30H48O3 | CID 65157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Spectrophotometric and chromatographic strategies for exploring of the nanostructure pharmaceutical formulations which contains testosterone undecanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Testosterone Undecanoate | CAS 5949-44-0 |LGC Standards [lgcstandards.com]
- 9. schd-shimadzu.com [schd-shimadzu.com]
- 10. Testosterone undecanoate synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Electrospray mass spectrometry of testosterone esters: potential for use in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TW201620924A - Synthetic method of testosterone alkanoate - Google Patents [patents.google.com]
- 14. academic.oup.com [academic.oup.com]
- 15. droracle.ai [droracle.ai]
- 16. fitscience.co [fitscience.co]
- 17. Safety, efficacy, and pharmacokinetics of oral testosterone undecanoate in males with hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of Oral Testosterone Undecylenate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic properties of oral testosterone (B1683101) undecylenate (TU), a long-acting ester of testosterone used in hormone replacement therapy for men with hypogonadism.[1][2] This document synthesizes data from key clinical studies, details experimental methodologies, and visualizes complex biological and experimental processes.
Pharmacokinetics
Oral testosterone undecylenate offers a unique absorption pathway that circumvents the extensive first-pass hepatic metabolism seen with native testosterone.[3] This distinct characteristic is central to its viability as an oral therapeutic agent.
Absorption
Unlike other oral testosterone forms that can be associated with liver toxicity, this compound is formulated to be absorbed via the intestinal lymphatic system.[1][4][5] This process involves the incorporation of the lipophilic TU molecules into chylomicrons within the enterocytes, which are then transported through the lymphatic vessels, bypassing the liver and entering systemic circulation.[6] This lymphatic absorption is crucial for its bioavailability and safety profile, avoiding the hepatotoxicity linked to older oral androgens like methyltestosterone.[7]
The absorption of oral TU is significantly influenced by the presence of food, particularly dietary fat. Co-administration with a meal increases the bioavailability of testosterone and its active metabolite, dihydrotestosterone (B1667394) (DHT).[8][9] Studies have shown that consuming a meal with a moderate amount of fat (approximately 19 grams) can efficiently enhance the absorption of testosterone from oral TU.[8] In a fasting state, serum concentrations of testosterone, TU, and DHT are significantly lower compared to the fed state.[9][10] For instance, one study reported that the maximum serum concentration (Cmax) and area under the plasma concentration-time curve (AUC) for testosterone were substantially higher in the fed state (10.7 ng/ml and 56.4 ng x hr/ml, respectively) compared to the fasting state (0.67 ng/ml and 5.37 ng x hr/ml, respectively).[9][10]
Distribution
Once in the systemic circulation, testosterone is highly bound to plasma proteins. Approximately 40% is bound to sex hormone-binding globulin (SHBG), and about 2% remains unbound or "free." The remainder is loosely bound to albumin and other proteins.[11] The free testosterone is the biologically active form that can enter cells and exert its effects. Oral TU administration has been shown to decrease SHBG levels.[7][12]
Metabolism
This compound is a pro-drug of testosterone. In the circulation and tissues, the undecanoate ester is cleaved by non-specific esterases to release active testosterone.[1][11] Testosterone can then be metabolized through two primary pathways: conversion to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase, and aromatization to estradiol (B170435) by the enzyme aromatase.[11] Oral TU administration has been associated with a notable increase in the DHT/testosterone ratio.[7][13] The undecanoate moiety is metabolized via beta-oxidation, similar to other fatty acids.[11]
Excretion
Testosterone and its metabolites are primarily excreted in the urine as glucuronic and sulfuric acid conjugates.[1][11] A smaller portion is excreted in the feces, mostly in an unconjugated form.[11]
Pharmacokinetic Parameters
The pharmacokinetic profile of oral TU is characterized by a peak concentration (Tmax) of testosterone occurring between 4 and 5 hours post-administration.[7] After reaching Tmax, testosterone concentrations decline, reaching baseline at approximately 12 hours, necessitating twice-daily dosing to maintain stable levels.[7] Steady-state trough serum testosterone levels are typically reached by day 7 of consistent dosing.[7][13]
Table 1: Summary of Pharmacokinetic Parameters of Oral this compound
| Parameter | Value | Condition | Reference |
| Tmax (Time to Peak Concentration) | 4-5 hours | Post-dose in hypogonadal men | [7] |
| 255 ± 51 min (initial dose) | 40 mg dose in boys with delayed puberty | [14] | |
| 300 ± 76 min (at 3 months) | 40 mg dose in boys with delayed puberty | [14] | |
| Cmax (Maximum Concentration) of Testosterone | 10.7 ng/mL | 80 mg TU with food | [9][10] |
| 0.67 ng/mL | 80 mg TU fasting | [9][10] | |
| AUC (Area Under the Curve) of Testosterone | 56.4 ng x hr/mL | 80 mg TU with food | [9][10] |
| 5.37 ng x hr/mL | 80 mg TU fasting | [9][10] | |
| Steady State | Reached by day 7 | 200 mg twice daily dosing | [7][13] |
| Half-life (this compound) | ~2 hours | [11] | |
| Half-life (Testosterone) | 10-100 minutes (variable) | [11] |
Pharmacodynamics
The pharmacodynamic effects of oral this compound are mediated by the resulting testosterone and its active metabolites, which interact with androgen receptors throughout the body to regulate a wide range of physiological processes.
Mechanism of Action
Testosterone, released from TU, acts by binding to intracellular androgen receptors (AR).[1][15] This hormone-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This binding modulates the transcription of target genes, leading to the physiological effects associated with androgens.[15] These effects include the development and maintenance of male secondary sexual characteristics, such as increased muscle and bone mass, and the growth of facial and body hair.[1] Testosterone can also exert non-genomic effects, such as vasorelaxation of vascular smooth muscle.[15]
Physiological and Endocrine Effects
Oral TU therapy aims to restore serum testosterone levels to the normal physiological range in hypogonadal men.[7][16] This restoration leads to improvements in the signs and symptoms of testosterone deficiency, including enhanced libido and sexual activity, and improved mood.[12][17]
Pharmacodynamically, exogenous testosterone administration suppresses the hypothalamic-pituitary-gonadal (HPG) axis. By increasing serum testosterone levels, a negative feedback loop is initiated, leading to a reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[11][12] Studies have demonstrated significant decreases in both LH and FSH following oral TU treatment.[7][12]
Other notable pharmacodynamic effects include an increase in hematocrit and prostate-specific antigen (PSA), which are class effects of all testosterone replacement therapies.[16]
Table 2: Summary of Pharmacodynamic Effects of Oral this compound
| Parameter | Effect | Study Population/Dose | Reference |
| Serum Testosterone | Restored to eugonadal range (300-1140 ng/dL) in 87.4% of patients. | Hypogonadal men, 225 mg twice daily (titrated) | [12][18] |
| Luteinizing Hormone (LH) | Mean decrease of 3.6 mIU/mL (77.5%) from baseline. | Hypogonadal men, 200 mg twice daily for 28 days | [7] |
| Mean decrease of -3.7 ± 7.2 IU/L from baseline to week 52. | Hypogonadal men, titrated dose | [12] | |
| Follicle-Stimulating Hormone (FSH) | Mean decrease of 3.3 mIU/mL (60.1%) from baseline. | Hypogonadal men, 200 mg twice daily for 28 days | [7] |
| Mean decrease of -4.9 ± 9.5 IU/L from baseline to week 52. | Hypogonadal men, titrated dose | [12] | |
| Sex Hormone-Binding Globulin (SHBG) | 38.4% decrease from baseline after 28 days. | Hypogonadal men, 200 mg twice daily | [7] |
| Mean decrease of -8.91 ± 9.74 nmol/L from baseline to week 52. | Hypogonadal men, titrated dose | [12] | |
| Dihydrotestosterone (DHT) | DHT levels track serum testosterone concentrations; DHT/T ratio increases 3-fold. | Hypogonadal men, 200 mg twice daily | [7][13] |
| Prostate-Specific Antigen (PSA) | Small but statistically significant increases observed. | Long-term study in men with low testosterone | [16] |
| Hematocrit (HCT) | Small but statistically significant increases observed. | Long-term study in men with low testosterone | [16] |
| Cholesterol | Minimal effects on LDL; lowers HDL. | Long-term study in men with low testosterone | [16] |
Experimental Protocols
The evaluation of oral this compound's pharmacokinetics and pharmacodynamics has been conducted through various clinical trials. The methodologies employed in these studies are crucial for understanding and interpreting the resulting data.
Study Designs
A common approach involves randomized, open-label, crossover, or parallel-group studies.[8][7][9] For instance, food-effect studies often use a crossover design where subjects receive the drug in both fed and fasting states with a washout period in between.[8][9] Efficacy and safety trials are often longer-term, parallel-group studies, sometimes with an active comparator like a transdermal testosterone gel.[12][19]
-
Phase 3 Efficacy and Safety Trial (e.g., SOAR Study, NCT02081300): This was a randomized, open-label, active-controlled study in hypogonadal men.[12][18] Patients were randomized to receive either oral TU or a topical testosterone gel for an extended period (e.g., 12 months).[12][20] The oral TU arm typically starts at a specific dose (e.g., 225 mg or 237 mg twice daily) with meals, followed by dose titration based on pharmacokinetic assessments at specific time points (e.g., weeks 4 and 8).[18][21]
-
Pharmacokinetic Food-Effect Study: These are often single-dose, randomized, open-label, crossover studies.[8][9] Healthy subjects (e.g., postmenopausal women) receive a single oral dose of TU under fasting conditions and after a standardized meal.[8][9] A washout period of at least one week separates the treatment periods.[9]
Subject Population
Studies have been conducted in various populations, including:
-
Hypogonadal men: The primary target population for efficacy and safety trials, typically with baseline serum testosterone levels below 300 ng/dL.[7][12][20]
-
Healthy postmenopausal women: Often used in early pharmacokinetic studies to assess bioavailability and food effects due to their low and stable endogenous testosterone levels.[8][9]
-
Boys with delayed puberty: To assess the effects on sexual maturation and growth.[14]
Dosing and Administration
Oral TU is administered in capsule form, typically twice daily with meals to ensure optimal absorption.[4][19] Doses in clinical trials have ranged from 100 mg to 400 mg twice daily, with titration based on serum testosterone levels to achieve concentrations within the eugonadal range.[7][19]
Pharmacokinetic and Pharmacodynamic Assessments
-
Blood Sampling: For pharmacokinetic analysis, serial blood samples are collected at predefined time points over a 24-hour period (e.g., pre-dose and at 1, 2, 4, 6, 8, 10, 12, and 24 hours post-dose) to determine the concentration-time profile of testosterone, DHT, and other hormones.[7][13][14]
-
Analytical Methods: The quantification of testosterone, TU, and DHT in serum or plasma is predominantly performed using highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][9] This method is preferred over immunoassays for its accuracy and ability to distinguish between different steroids.[22][23] The lower limit of quantification for testosterone and DHT using LC-MS/MS is typically around 0.96 nmol/L (2 ng/dL).[7]
Conclusion
Oral this compound represents a significant advancement in testosterone replacement therapy, offering an effective and convenient alternative to non-oral formulations. Its unique lymphatic absorption pathway minimizes hepatic first-pass metabolism, contributing to a favorable safety profile. The pharmacokinetics are heavily influenced by food, requiring administration with meals to ensure adequate bioavailability. Pharmacodynamically, oral TU effectively restores testosterone levels to the normal range, leading to improvements in the clinical signs and symptoms of hypogonadism and predictable effects on the HPG axis. The data summarized in this guide, derived from rigorous clinical investigation, provide a comprehensive foundation for researchers, scientists, and drug development professionals working with this important therapeutic agent.
References
- 1. What is the mechanism of Testosterone Undecanoate? [synapse.patsnap.com]
- 2. Safety and Efficacy Trial of Oral Testosterone Undecanoate (TU) in Hypogonadal Men | Clinical Research Trial Listing [centerwatch.com]
- 3. An oral lipidic native testosterone formulation that is absorbed independent of food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7 Reasons Why Oral Testosterone Might Work Better For You - ReThink [rethinktestosterone.com]
- 5. endocrinenews.endocrine.org [endocrinenews.endocrine.org]
- 6. Steady-state pharmacokinetics of oral testosterone undecanoate with concomitant inhibition of 5α-reductase by finasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reexamination of Pharmacokinetics of Oral Testosterone Undecanoate in Hypogonadal Men With a New Self-Emulsifying Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of food composition on serum testosterone levels after oral administration of Andriol® Testocaps® - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Important effect of food on the bioavailability of oral testosterone undecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Testosterone, undecanoate | C30H48O3 | CID 65157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Safety, efficacy, and pharmacokinetics of oral testosterone undecanoate in males with hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. endocrine.org [endocrine.org]
- 17. Effects of oral testosterone undecanoate in hypogonadal male patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Safety, efficacy, and pharmacokinetics of oral testosterone undecanoate in males with hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. A New Oral Testosterone Undecanoate Formulation Restores Testosterone to Normal Concentrations in Hypogonadal Men - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Advanced Methods for the Analysis of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. diva-portal.org [diva-portal.org]
The In-Vivo Journey of Testosterone Undecylenate: A Technical Guide to Metabolism and Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vivo metabolism of testosterone (B1683101) undecylenate (TU), a long-acting ester of testosterone used in androgen replacement therapy. It details the metabolic pathways following oral and intramuscular administration, the generation of its primary active metabolites—testosterone (T) and dihydrotestosterone (B1667394) (DHT)—and their subsequent pharmacokinetic profiles. This document synthesizes quantitative data from multiple studies and outlines the experimental methodologies employed for their determination, offering a core resource for professionals in pharmacology and drug development.
Introduction to Testosterone Undecylenate
This compound is a testosterone prodrug developed to improve the pharmacokinetic profile of testosterone, allowing for less frequent dosing compared to other testosterone esters.[1][2] It is available in both oral and intramuscular depot injection formulations, each with a distinct metabolic journey.[1] The long undecanoate fatty acid ester chain at the 17β-position increases the molecule's lipophilicity, which is central to its unique absorption and metabolism.[3]
Metabolic Pathways and Bioactivation
The bioactivation of TU into its active forms is a multi-step process initiated by the cleavage of its ester bond. The route of administration—oral versus intramuscular—dictates the initial absorption pathway and subsequent metabolic steps.
Oral Administration
Oral TU is formulated in an oil-based, self-emulsifying drug delivery system (SEDDS) to facilitate absorption via the intestinal lymphatic system.[4][5][6] This route largely bypasses the first-pass metabolism in the liver that inactivates native testosterone.[3][6]
-
Lymphatic Absorption: In the small intestine, the lipophilic TU is incorporated into chylomicrons and absorbed into the lymphatic vessels, eventually reaching the systemic circulation via the thoracic duct.[3][6][7]
-
Partial Intestinal Metabolism: A portion of TU is metabolized within the intestinal wall.[1][7] Studies in rats have shown that the small intestine possesses the highest metabolic activity for TU compared to the stomach or large intestine.[8] Here, 5α-reductase can convert TU into 5α-dihydrotestosterone undecanoate (DHTU).[1][7]
-
Systemic Hydrolysis: Once in the bloodstream, both TU and DHTU are hydrolyzed by non-specific tissue and plasma esterases to release the active androgens, testosterone (T) and dihydrotestosterone (DHT), respectively, along with undecanoic acid.[1][3]
Intramuscular Administration
When administered as an intramuscular depot injection (typically in castor oil or tea seed oil), TU forms a reservoir in the muscle tissue.[1]
-
Slow Release: The oily vehicle allows for a very slow and sustained release of TU from the injection site into the systemic circulation.
-
Systemic Hydrolysis: Similar to the oral route, circulating TU is cleaved by esterases in the blood and various tissues to liberate active testosterone.[3]
The overall metabolic conversion process is visualized in the diagram below.
Active Metabolites and Pharmacokinetics
The primary active metabolites of TU are testosterone and dihydrotestosterone. DHT is formed from testosterone in tissues expressing the enzyme 5α-reductase, such as the prostate gland, skin, and liver, and is a more potent androgen than testosterone itself.[9][10] Following TU administration, serum levels of T, DHT, and estradiol (formed from T via aromatase) all increase.[4]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of TU and its metabolites vary significantly between oral and injectable formulations. The following tables summarize key data from various in-vivo studies.
Table 1: Pharmacokinetic Parameters of Oral this compound
| Parameter | Value | Study Population & Dose | Source |
| Bioavailability | 3-7% in men | Hypogonadal Men | [1] |
| Tmax (Time to Peak) | ~4-5 hours | Hypogonadal Men, 40 mg | [11] |
| ~5 hours | Hypogonadal Men, 237 mg | [3] | |
| Elimination Half-Life (TU) | ~1.6 - 2 hours | Healthy Men | [1][3] |
| Mean Residence Time | ~3.7 hours | Healthy Men | [1] |
| Cavg (Serum T) | 489 ± 155 ng/dL | Hypogonadal Men, Dose-adjusted | [12] |
| DHT:T Ratio | Increased 3-fold | Hypogonadal Men | [4] |
Table 2: Pharmacokinetic Parameters of Intramuscular this compound
| Parameter | Value (Vehicle) | Study Population & Dose | Source |
| Elimination Half-Life | 18.3 ± 2.3 days | Hypogonadal Men, 500 mg | [13] |
| 23.7 ± 2.7 days | Hypogonadal Men, 1000 mg | [13] | |
| 33.9 days (Castor Oil) | Healthy Men, 1000 mg | [1][3] | |
| 20.9 days (Tea Seed Oil) | Healthy Men, 1000 mg | [1] | |
| Mean Residence Time | 21.7 ± 1.1 days | Hypogonadal Men, 500 mg | [13] |
| 23.0 ± 0.8 days | Hypogonadal Men, 1000 mg | [13] | |
| 36.0 days (Castor Oil) | Healthy Men, 1000 mg | [1] | |
| Tmax (Time to Peak T) | ~7 days | Hypogonadal Men, 750 mg | [3] |
| ~3-8 days | Healthy Men, 1000 mg | [14] | |
| Peak Serum T | 54.2 ± 4.8 nmol/L | Hypogonadal Men, 1000 mg | [13] |
| Duration of Action | Maintains normal T levels for at least 7-8 weeks | Hypogonadal Men, 500-1000 mg | [13] |
Androgen Receptor Signaling
Once formed, testosterone and DHT exert their physiological effects by binding to the intracellular androgen receptor (AR). This activated hormone-receptor complex acts as a transcription factor, modulating the expression of target genes responsible for the development and maintenance of male characteristics.
Experimental Protocols
The quantitative analysis of TU and its metabolites in biological matrices is predominantly performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[15][16]
Sample Collection and Preparation
-
Blood Collection: Blood samples are collected in tubes, which may contain stabilizers like sodium fluoride (B91410) and EDTA to inhibit esterase activity that would otherwise continue the conversion of TU to T ex-vivo.[17] Serum or plasma is separated by centrifugation.[16]
-
Liquid-Liquid Extraction (LLE): A common sample preparation technique involves LLE. To 1 mL of serum or plasma, an internal standard is added, followed by reagents such as sodium hydroxide (B78521) and methanol (B129727), and an extraction solvent like cyclohexane. The mixture is shaken to partition the analytes into the organic layer, which is then separated and evaporated.[18]
Derivatization
-
Oxime Derivatization: To improve chromatographic properties and detection sensitivity, the extracted samples can be derivatized. For instance, the formation of oxime derivatives is achieved by reconstituting the dried extract in a derivatization mixture and heating it (e.g., at 75°C for 10 minutes) before injection into the LC-MS/MS system.[16]
LC-MS/MS Analysis
-
Chromatography: A reversed-phase HPLC method is typically used for separation. For example, a C18 column (e.g., 4.6 mm × 250 mm, 5 μm) with an isocratic mobile phase like 100% methanol can be employed.[19]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer, which provides the high selectivity needed to differentiate between structurally similar steroids and to quantify them at low concentrations.[15]
The following diagram illustrates a typical workflow for these experimental studies.
Conclusion
The metabolism of this compound is critically dependent on its formulation and route of administration. The oral formulation leverages lymphatic absorption to bypass hepatic first-pass metabolism, while the intramuscular formulation provides a long-acting depot for sustained release. In both cases, the prodrug is efficiently converted by systemic esterases into its active metabolites, testosterone and dihydrotestosterone, which then act on the androgen receptor to exert their physiological effects. Understanding these distinct pharmacokinetic and metabolic pathways is essential for the optimization of androgen replacement therapy and the development of new androgenic compounds.
References
- 1. Testosterone undecanoate - Wikipedia [en.wikipedia.org]
- 2. Injectable testosterone undecanoate has more favourable pharmacokinetics and pharmacodynamics than testosterone enanthate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Testosterone, undecanoate | C30H48O3 | CID 65157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reexamination of pharmacokinetics of oral testosterone undecanoate in hypogonadal men with a new self-emulsifying formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. What is the mechanism of Testosterone Undecanoate? [synapse.patsnap.com]
- 7. The pharmacology and metabolism of testosterone undecanoate (TU), a new orally active androgen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the metabolism of testosterone undecanoate and testosterone in the gastrointestinal wall of the rat in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. urfjournals.org [urfjournals.org]
- 10. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. A new oral testosterone undecanoate therapy comes of age for the treatment of hypogonadal men - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A pharmacokinetic study of injectable testosterone undecanoate in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and Acceptability of Subcutaneous Injection of Testosterone Undecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of analytical approaches for the detection of oral testosterone undecanoate administration in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Detection of testosterone esters in blood sample | World Anti Doping Agency [wada-ama.org]
- 18. sobraf.org [sobraf.org]
- 19. longdom.org [longdom.org]
The Cellular and Molecular Impact of Testosterone Undecylenate on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone (B1683101) Undecylenate (TU) is a long-acting ester of testosterone used in hormone replacement therapy to treat hypogonadism. Upon administration, TU is converted into testosterone, the primary male sex hormone, which then exerts a wide range of biological effects by modulating gene expression in various target tissues. Understanding the precise cellular and molecular mechanisms by which TU influences gene transcription is critical for optimizing therapeutic strategies and for the development of novel androgen-based drugs. This technical guide provides an in-depth overview of the effects of TU on gene expression, focusing on the underlying signaling pathways, target genes, and the experimental methodologies used to elucidate these processes.
Mechanism of Action: From Testosterone Undecylenate to Gene Regulation
The biological activity of this compound is predicated on its conversion to testosterone. Once testosterone enters a target cell, it can influence gene expression through two primary pathways: the classical genomic pathway and the more rapid non-genomic signaling pathways.
Classical Genomic Signaling Pathway
The canonical mechanism of testosterone action involves its interaction with the Androgen Receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1]
-
Ligand Binding and Receptor Activation: Testosterone diffuses across the cell membrane and binds to the AR located in the cytoplasm, which is in an inactive state and complexed with heat shock proteins (HSPs).[2] Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs.[2]
-
Dimerization and Nuclear Translocation: The activated ARs then form homodimers.[3] This dimerization exposes a nuclear localization signal, facilitating the translocation of the AR dimer into the nucleus.[2]
-
DNA Binding and Recruitment of Co-regulators: Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[1][2] The AR-DNA complex then recruits a host of co-regulatory proteins, including co-activators (e.g., SRC-1, CBP, p300) and co-repressors (e.g., N-CoR, SMRT), which modulate the transcriptional machinery.[4]
-
Gene Transcription: The recruitment of co-activators generally leads to histone acetylation and chromatin remodeling, making the DNA more accessible for RNA polymerase II and the basal transcription factors, thereby initiating or enhancing the transcription of androgen-responsive genes.[3] Conversely, the recruitment of co-repressors can lead to the suppression of gene transcription.
Non-Genomic Signaling Pathways
In addition to the classical genomic pathway, testosterone can elicit rapid cellular responses through non-genomic signaling cascades that do not directly involve gene transcription but can indirectly influence it.[5] These pathways are often initiated at the cell membrane and involve the activation of second messenger systems.
-
Activation of Kinase Cascades: Testosterone can rapidly activate several kinase pathways, including the mitogen-activated protein kinase (MAPK), protein kinase A (PKA), and protein kinase C (PKC) pathways.[2]
-
Modulation of Intracellular Calcium: Testosterone has been shown to induce a rapid increase in intracellular calcium levels ([Ca2+]i).[5] This is often mediated through G-protein coupled receptors (GPCRs) at the cell membrane, leading to the activation of phospholipase C (PLC) and the subsequent release of calcium from intracellular stores.[3]
-
Crosstalk with Genomic Pathway: The kinases and second messengers activated through these non-genomic pathways can phosphorylate the AR and its co-regulators, thereby modulating their activity and influencing the transcription of target genes. This represents a point of convergence between the non-genomic and genomic signaling pathways.
Androgen-Regulated Genes
The activation of the AR by testosterone leads to changes in the expression of a wide array of genes in a tissue-specific manner. These genes are involved in various physiological processes, including cell growth and proliferation, metabolism, and protein synthesis.
Table 1: Examples of Androgen-Regulated Genes in Different Tissues
| Tissue/Cell Type | Gene | Regulation | Function | Reference |
| Prostate | PSA (KLK3) | Upregulated | Prostate-specific antigen, biomarker for prostate cancer | [1] |
| TMPRSS2 | Upregulated | Serine protease, involved in prostate cancer | [6] | |
| FKBP5 | Upregulated | Chaperone protein, implicated in AR signaling | [1] | |
| Muscle | IGF-1 | Upregulated | Insulin-like growth factor 1, promotes muscle growth | [5] |
| Myostatin | Downregulated | Negative regulator of muscle mass | N/A | |
| Follistatin | Upregulated | Inhibitor of myostatin | N/A | |
| Adipose Tissue | Lipoprotein lipase (B570770) (LPL) | Upregulated | Lipid metabolism | N/A |
| Hormone-sensitive lipase (HSL) | Upregulated | Lipolysis | [7] | |
| Bone | RUNX2 | Upregulated | Key transcription factor for osteoblast differentiation | N/A |
| Osteocalcin | Upregulated | Bone matrix protein | N/A | |
| Liver | SHBG | Downregulated | Sex hormone-binding globulin, regulates testosterone bioavailability | [2] |
| CYP enzymes | Modulated | Steroid metabolism | [2] |
Note: This table provides a selection of androgen-regulated genes. The complete androgen-responsive transcriptome is extensive and varies between cell types and physiological conditions. Data are primarily from studies on testosterone; specific quantitative data for this compound is limited.
Experimental Protocols for Studying Gene Expression
Several key experimental techniques are employed to investigate the effects of this compound on gene expression.
Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines for studying androgen action include prostate cancer cell lines (LNCaP, VCaP, PC3), muscle satellite cells (C2C12), and preadipocyte cell lines (3T3-L1).
-
Hormone Deprivation: Prior to treatment, cells are typically cultured in a medium containing charcoal-stripped serum to remove endogenous steroids.
-
TU Treatment: this compound, often dissolved in a vehicle like ethanol (B145695) or DMSO, is added to the culture medium at various concentrations and for different durations to assess dose-response and time-course effects.
RNA Extraction and Quantitative Real-Time PCR (qPCR)
This technique is used to quantify the expression levels of specific target genes.
-
RNA Isolation: Total RNA is extracted from cultured cells or tissues using methods such as TRIzol reagent or commercially available kits. The quality and quantity of the RNA are assessed using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The amplification is monitored in real-time, and the cycle threshold (Ct) value is used to determine the initial amount of the target mRNA.
-
Data Analysis: The relative gene expression is typically calculated using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, β-actin) that is not regulated by the treatment.
Microarray and RNA-Sequencing (RNA-Seq)
These high-throughput technologies allow for the comprehensive analysis of the entire transcriptome, providing a global view of gene expression changes in response to TU treatment.
-
Sample Preparation: RNA is extracted as described for qPCR.
-
Library Preparation (for RNA-Seq) or Labeling (for Microarray): For RNA-Seq, the RNA is fragmented, converted to cDNA, and sequencing adapters are ligated to the ends to create a library. For microarrays, the RNA is labeled with a fluorescent dye.
-
Sequencing (RNA-Seq) or Hybridization (Microarray): The RNA-Seq library is sequenced using a next-generation sequencing platform. For microarrays, the labeled RNA is hybridized to a chip containing thousands of known gene probes.
-
Data Analysis: The raw sequencing reads (RNA-Seq) or fluorescence intensities (microarray) are processed and analyzed to identify differentially expressed genes between TU-treated and control groups. This involves sophisticated bioinformatic pipelines for read mapping, normalization, and statistical analysis.
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to identify the specific DNA sites where the Androgen Receptor binds.
-
Cross-linking: Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA.
-
Chromatin Shearing: The chromatin is then sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the Androgen Receptor is used to immunoprecipitate the AR-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA can be analyzed by qPCR (ChIP-qPCR) to quantify the enrichment of specific DNA regions or by high-throughput sequencing (ChIP-Seq) to identify all AR binding sites across the genome.
Conclusion
This compound exerts its effects on gene expression primarily through the conversion to testosterone and the subsequent activation of the Androgen Receptor. The resulting modulation of gene transcription is a complex process involving both classical genomic and rapid non-genomic signaling pathways, as well as the interplay of numerous co-regulatory proteins. The use of high-throughput technologies like RNA-Seq and ChIP-Seq has significantly advanced our understanding of the androgen-regulated transcriptome. However, further research is needed to delineate the specific dose-dependent and time-course effects of this compound on gene expression in various target tissues to refine its therapeutic applications and to develop more targeted androgen-based therapies. This guide provides a foundational understanding of the key cellular and molecular events and the experimental approaches used to investigate them, serving as a valuable resource for researchers and professionals in the field.
References
- 1. Effects of Long-Acting Testosterone Undecanoate on Behavioral Parameters and Na + , K+-ATPase mRNA Expression in Mice with Alzheimer`s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Testosterone-induced permanent changes of hepatic gene expression in female mice sustained during Plasmodium chabaudi malaria infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Testosterone Administration on Liver Fat in Older Men With Mobility Limitation: Results From a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Testosterone on Cardiovascular Disease and Cardiovascular Risk Factors in Men: A Review of Clinical and Preclinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 6. Modulation of Androgen Receptor Signaling in Hormonal Therapy-Resistant Prostate Cancer Cell Lines | PLOS One [journals.plos.org]
- 7. Testosterone suppresses the expression of regulatory enzymes of fatty acid synthesis and protects against hepatic steatosis in cholesterol-fed androgen deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Stability and Degradation of Testosterone Undecylenate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro stability and degradation of testosterone (B1683101) undecylenate. It is designed to be a valuable resource for researchers, scientists, and professionals involved in the development of drug products containing this active pharmaceutical ingredient. This document summarizes key findings on the stability of testosterone undecylenate under various stress conditions, details the experimental protocols for stability-indicating assays, and illustrates the primary degradation pathways.
Introduction
This compound is a long-acting ester of testosterone used in androgen replacement therapy. The stability of the ester linkage is a critical factor for its formulation, storage, and in vivo performance. Understanding its degradation profile under various conditions is essential for developing stable dosage forms and ensuring patient safety and therapeutic efficacy. This guide focuses on the in vitro studies that elucidate the chemical and enzymatic degradation of this compound.
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. These studies expose the drug substance to conditions more severe than accelerated stability testing.
Summary of Forced Degradation Data
The following table summarizes the quantitative data from forced degradation studies on this compound, providing a comparative look at its stability under different stress conditions.
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Primary Degradant(s) | Reference(s) |
| Acid Hydrolysis | 1 M HCl | 1.5 hours | 12.45 | Testosterone | [1][2] |
| Base Hydrolysis | 1 M NaOH | 1.5 hours | 15.23 | Testosterone | [1][2] |
| Oxidative Degradation | 10% H₂O₂ at 60°C | 2 hours | 10.89 | Oxidation products | [1][2] |
| Thermal Degradation | 105°C | 48 hours | 8.76 | Thermally induced degradants | [1][2] |
Detailed Experimental Protocols for Forced Degradation
The following are detailed methodologies for conducting forced degradation studies on this compound.
-
Sample Preparation: Transfer 350 mg of this compound test sample into a 100 ml volumetric flask.[1][2]
-
Stress Application: Add 10 ml of 1 M hydrochloric acid (HCl) to the flask.[1][2]
-
Incubation: Sonicate the mixture for 30 minutes and then let it stand for 1.5 hours at room temperature.[1][2]
-
Neutralization: Neutralize the solution by adding 10 ml of 1 M sodium hydroxide (B78521) (NaOH).[1][2]
-
Dilution: Make up the volume to 100 ml with a suitable diluent (e.g., methanol).[1][2]
-
Final Preparation: Dilute 5 ml of the above solution into a 50 ml volumetric flask with the diluent for analysis.[1][2]
-
Sample Preparation: Transfer 350 mg of this compound test sample into a 100 ml volumetric flask.[1][2]
-
Stress Application: Add 10 ml of 1 M sodium hydroxide (NaOH) to the flask.[1][2]
-
Incubation: Sonicate the mixture for 30 minutes and then let it stand for 1.5 hours at room temperature.[1][2]
-
Neutralization: Neutralize the solution by adding 10 ml of 1 M hydrochloric acid (HCl).[1][2]
-
Dilution: Make up the volume to 100 ml with a suitable diluent.[1][2]
-
Final Preparation: Dilute 5 ml of the above solution into a 50 ml volumetric flask with the diluent for analysis.[1][2]
-
Sample Preparation: Transfer 350 mg of this compound test sample into a 100 ml volumetric flask.[1][2]
-
Stress Application: Add 10 ml of 10% hydrogen peroxide (H₂O₂) and sonicate for 60 minutes.[1][2]
-
Incubation: Heat the solution in a water bath at 60°C for 2 hours.[1][2]
-
Cooling and Dilution: Cool the solution to room temperature and make up the volume to 100 ml with the diluent.[1][2]
-
Final Preparation: Dilute 5 ml of the above solution into a 50 ml volumetric flask with the diluent for analysis.[1][2]
-
Sample Preparation: Transfer 350 mg of this compound test sample into a 100 ml volumetric flask.[1][2]
-
Stress Application: Place the flask in a hot air oven maintained at 105°C for 48 hours.[1][2]
-
Cooling and Dissolution: Cool the flask to room temperature and dissolve the contents in a suitable diluent, making up the volume to 100 ml.[1][2]
-
Final Preparation: Dilute 5 ml of the above solution into a 50 ml volumetric flask with the diluent for analysis.[1][2]
Experimental Workflow for Forced Degradation Studies
Enzymatic Degradation
This compound is a prodrug that is readily hydrolyzed by non-specific esterases in the body to release active testosterone. In vitro studies using various biological matrices are essential to understand the rate and extent of this conversion.
Stability in Biological Matrices
In vitro studies have demonstrated that this compound is unstable in matrices containing esterases, such as human plasma, serum, and simulated intestinal fluid. The primary degradation pathway is the hydrolysis of the undecylenate ester bond to form testosterone.[3][4] The rate of hydrolysis can be significant, with studies showing substantial degradation within minutes to hours of incubation.[4] It has been noted that in whole blood, the conversion to testosterone can be extensive, leading to an overestimation of testosterone concentrations if samples are not handled properly with enzyme inhibitors.
Detailed Protocol for In Vitro Enzymatic Hydrolysis in Simulated Intestinal Fluid
-
Preparation of Simulated Intestinal Fluid (FaSSIF): Prepare Fasted State Simulated Intestinal Fluid according to established protocols.
-
Addition of Esterase: To mimic the enzymatic conditions of the small intestine, add a mixture of esterases (e.g., porcine liver esterase) to the FaSSIF to a final concentration of 20 IU/mL.[4]
-
Incubation: Pre-incubate the reaction medium (1 mL) at 37°C for 5 minutes.[4]
-
Initiation of Reaction: Initiate the reaction by adding this compound to a final concentration of 10 µM.[4]
-
Sampling: Withdraw samples (e.g., 100 µL) at various time points (e.g., 0, 15, 30, 45, and 60 minutes).[4]
-
Sample Quenching and Extraction: Immediately quench the enzymatic reaction by adding a suitable organic solvent (e.g., acetonitrile). Extract the analyte and internal standard using a liquid-liquid extraction procedure (e.g., with n-hexane).
-
Analysis: Analyze the samples by a validated analytical method, such as HPLC or LC-MS/MS, to determine the concentration of remaining this compound and the formed testosterone.
Degradation Pathway and Metabolic Conversion
The primary degradation of this compound is the cleavage of the ester bond. The resulting testosterone then undergoes further metabolism.
This compound Degradation Pathway
This compound is hydrolyzed by esterases to yield testosterone and undecylenic acid.[3] Testosterone is then further metabolized into two major active metabolites: dihydrotestosterone (DHT) by the enzyme 5α-reductase, and estradiol (E2) by the enzyme aromatase.[5]
Analytical Methodologies
A stability-indicating analytical method is essential for the accurate quantification of this compound and its degradation products.
High-Performance Liquid Chromatography (HPLC)
A common and reliable method for the analysis of this compound is reverse-phase HPLC.
This method has been shown to be specific, accurate, precise, linear, and robust for the quantification of this compound.[1][2]
Conclusion
The in vitro stability of this compound is significantly influenced by pH, temperature, and the presence of esterases. Forced degradation studies reveal that it is susceptible to hydrolysis under both acidic and basic conditions, as well as to oxidative and thermal stress, with the primary degradation product of hydrolysis being testosterone. The enzymatic hydrolysis to testosterone is a rapid process in biological matrices. A validated stability-indicating HPLC method is crucial for monitoring the stability of this compound and quantifying its degradation products. The information presented in this guide provides a solid foundation for the development of stable and effective this compound drug products.
References
Testosterone undecylenate's role in male hypogonadism research models
## The Role of Testosterone (B1683101) Undecylenate in Male Hypogonadism Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of testosterone undecylenate (TU) in preclinical research models of male hypogonadism. It covers the essential pharmacokinetics, details established experimental protocols, and presents quantitative data from key studies to facilitate the design and interpretation of future research in androgen replacement therapy.
Introduction to this compound in a Research Context
This compound is a long-acting ester of testosterone that has become a valuable tool in both clinical practice and preclinical research for modeling and treating male hypogonadism.[1][2][3] Its favorable pharmacokinetic profile, characterized by stable and prolonged release, allows for the maintenance of physiological testosterone levels in animal models over extended periods with infrequent administration.[4][5] This contrasts with shorter-acting esters like testosterone propionate, which cause rapid fluctuations in serum levels.[4][5] In research, this stability is crucial for accurately studying the long-term physiological and behavioral effects of testosterone replacement in induced hypogonadal states, most commonly in orchidectomized (castrated) rodents.
Pharmacokinetics and Dosing in Rodent Models
The primary advantage of TU in animal models is its ability to establish and maintain steady-state serum testosterone concentrations. Following a single intramuscular (i.m.) or subcutaneous (s.c.) injection, TU forms a depot from which it is slowly released and subsequently hydrolyzed by esterases into testosterone.
Studies in Wistar rats have demonstrated that a single subcutaneous injection of TU at a dose of 100-125 mg/kg can effectively restore and maintain physiological testosterone levels for at least four weeks in orchidectomized (ORX) rats.[4][5][6] Higher doses can produce supraphysiological, anabolic concentrations for up to six weeks.[4][5] This long duration of action makes TU superior to other testosterone preparations for long-term studies.[4]
Table 1: Comparative Pharmacokinetics of Testosterone Esters in Orchidectomized Rats
| Parameter | This compound (125 mg/kg s.c.) | Testosterone Propionate (40 mg/month s.c.) |
| Time to Peak Concentration | ~7 days | < 7 days |
| Duration of Action | ≥ 4 weeks | < 14 days[4][5] |
| Serum Level Stability | Favorable, continuous steady-state levels[4][5] | Short-lasting increase followed by rapid decline[4] |
| Key Outcome | Maintains physiological testosterone levels[4][6] | Leads to sub-physiological levels before 14 days[4] |
Data synthesized from studies in male Wistar rats.[4]
Experimental Protocols for Hypogonadism Models
The most common and effective method for creating a male hypogonadism research model is through surgical castration (bilateral orchidectomy). This procedure completely removes the primary source of endogenous testosterone production.
Protocol: Induction of Hypogonadism and TU Replacement
This protocol outlines a standard procedure for inducing hypogonadism in rats and initiating testosterone replacement therapy using TU.
1. Animal Model:
- Species: Male Wistar or Sprague-Dawley rats (Adult, e.g., 180-400g).[4][7]
- Acclimatization: House animals under standard conditions (20-22°C, 12:12h light-dark cycle) for at least one week prior to procedures.[8]
2. Induction of Hypogonadism (Bilateral Orchidectomy):
- Anesthesia: Anesthetize the rat using an appropriate method (e.g., diethyl ether or isoflurane).[8]
- Surgical Procedure:
- Make a small, single midline incision in the scrotal sac.
- Exteriorize each testis, ligate the spermatic cord and associated blood vessels with absorbable suture.
- Excise the testes distal to the ligature.
- Return the stumps to the scrotal sac and close the incision with sutures or wound clips.
- Sham Control: Perform a sham surgery on control animals, involving anesthesia and scrotal incision, but without ligation and removal of the testes.
- Post-Operative Care: Administer analgesics as required and monitor for signs of infection. Allow for a recovery period (e.g., 7-14 days) to ensure testosterone levels reach castrate levels.
3. This compound Administration:
- Preparation: TU is typically dissolved in a vehicle like castor oil or a similar vegetable oil.
- Dosage: For physiological replacement in rats, a dose of 100-125 mg/kg is recommended.[4][5][6]
- Administration: Administer as a single subcutaneous (s.c.) or intramuscular (i.m.) injection. The s.c. route is common and effective.[4]
- Control Groups:
- Sham-operated + Vehicle injection.
- Orchidectomized (ORX) + Vehicle injection.
- Orchidectomized (ORX) + TU injection.
4. Monitoring and Sample Collection:
- Blood Sampling: Collect blood samples periodically (e.g., weekly) via tail vein or saphenous vein to monitor serum testosterone levels.[4]
- Endpoint Analysis: At the conclusion of the study, collect terminal blood samples via cardiac puncture and harvest target tissues (e.g., prostate, seminal vesicles, muscle, bone) for weight and molecular analysis.
Visualization of Pathways and Workflows
Signaling Pathways
Testosterone exerts its effects primarily through the androgen receptor (AR), a ligand-dependent nuclear transcription factor.[9][10] The classical or "genomic" signaling pathway is the primary mechanism of action.
Caption: Classical genomic signaling pathway of androgens in a target cell.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study evaluating the efficacy of this compound in a hypogonadal rat model.
Caption: Preclinical workflow for evaluating TU in orchidectomized rats.
Conclusion
This compound serves as a highly effective and convenient tool for administering testosterone in preclinical models of male hypogonadism.[4][5] Its ability to provide stable, long-term physiological hormone replacement with minimal intervention makes it an ideal choice for research into the diverse effects of androgens on musculoskeletal, cardiovascular, neural, and reproductive systems.[10] The protocols and data presented in this guide offer a foundational resource for developing robust and reproducible studies in the field of androgen biology and therapy.
References
- 1. Testosterone undecanoate in the treatment of male hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety Aspects and Rational Use of Testosterone Undecanoate in the Treatment of Testosterone Deficiency: Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testosterone undecanoate: a useful tool for testosterone administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of Testosterone Deficiency and Its Replacement on Inflammatory Markers in Rats: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nandrolone decanoate–induced hypogonadism in male rats: Dose‐ and time‐dependent effects on pituitary and testicular hormonal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of Testosterone Undecylenate in Non-Human Primates: A Technical Guide
Executive Summary
Testosterone (B1683101) Undecylenate (TU) represents a significant advancement in androgen replacement therapy, offering a long-acting profile that can improve patient compliance and stabilize hormone levels. Non-human primate (NHP) models, particularly species like cynomolgus and rhesus macaques, serve as a critical translational bridge between early-phase rodent studies and human clinical trials.[1] Their physiological and genetic proximity to humans provides invaluable data on the pharmacokinetics, pharmacodynamics, and safety of novel drug formulations. This technical guide synthesizes key findings from preliminary investigations of testosterone esters, including TU, in NHP models. It provides an overview of experimental protocols, presents quantitative data in a structured format, and visualizes core biological and experimental processes to inform future preclinical research and drug development efforts.
The Androgen Signaling Pathway
Testosterone's physiological effects are mediated through the androgen receptor (AR), a nuclear transcription factor. As a prodrug, Testosterone Undecylenate is metabolized by esterases in the blood to release testosterone.[2] In target tissues, testosterone can bind directly to the AR or be converted by the enzyme 5α-reductase to the more potent androgen, dihydrotestosterone (B1667394) (DHT), which then binds to the AR.[3] This hormone-receptor complex translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on DNA, modulating the transcription of target genes. This pathway governs the development and maintenance of male secondary sexual characteristics, libido, muscle mass, and spermatogenesis.[3][4][5]
Experimental Protocols for NHP Studies
The design of preclinical studies in NHPs is crucial for obtaining relevant and translatable data. Key considerations include the selection of the animal model (e.g., castrated vs. intact), the dosing regimen, and the endpoints to be measured.
General Experimental Workflow
A typical pharmacokinetic and pharmacodynamic study in NHPs follows a structured workflow, from animal selection and acclimatization to data analysis and interpretation. This ensures the welfare of the animals and the integrity of the scientific data.
Detailed Protocol: Pharmacokinetic Study in Castrated Macaques
This protocol is based on studies designed to assess the pharmacokinetic profile of injectable TU formulations.[6]
-
Objective: To determine the pharmacokinetic and pharmacodynamic profile of a single intramuscular injection of this compound.
-
Species: Adult male cynomolgus monkeys (Macaca fascicularis).
-
Model: Surgically castrated males to eliminate endogenous testosterone production, providing a clean baseline for pharmacokinetic analysis.
-
Grouping: Animals are randomized into groups (n=5 per group).
-
Group 1: Vehicle Control (e.g., soybean oil).
-
Group 2: this compound (10 mg/kg body weight) in soybean oil.
-
-
Administration: A single intramuscular (IM) injection.
-
Sampling:
-
Blood samples are collected pre-dose and at multiple time points post-injection (e.g., 1, 3, 7, 14, 21, 28, 35, 42, 49, 56 days).
-
Serum is separated and stored at -80°C until analysis.
-
-
Primary Endpoints:
-
Pharmacokinetics: Serum concentrations of testosterone and its metabolite, estradiol.
-
Pharmacodynamics: Serum levels of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).
-
-
Secondary Endpoints:
-
Prostate volume measured by ultrasound.
-
Body weight.
-
Behavioral observations.
-
Quantitative Data Summary
Quantitative data from NHP studies provide the foundation for assessing the potential of TU for human use. The following tables summarize key pharmacokinetic and pharmacodynamic findings from representative studies involving long-acting testosterone esters.
Table 1: Summary of Pharmacokinetic Parameters of Testosterone Esters in Non-Human Primates
| Parameter | This compound (10 mg/kg in oil)[6] | Testosterone Enanthate (32.8 mg single injection)[7] | Dihydrotestosterone Enanthate (32.7 mg single injection)[7] |
| Animal Model | Castrated Cynomolgus Macaques | Orchidectomized Cynomolgus Macaques | Orchidectomized Cynomolgus Macaques |
| Peak Concentration | Supraphysiological levels induced | ~400% of baseline within 24h | ~800% of baseline within 24h |
| Duration of Action | Elevated levels for several weeks | Return to baseline after 4-5 weeks | Return to baseline after 4-5 weeks |
| Terminal Half-Life | Not specified | ~4 days | ~7 days |
| Key Observation | No significant PK differences between soybean, tea seed, or castor oil vehicles. | Similar amount of steroid released compared to DHT-enanthate. | Longer half-life compared to testosterone enanthate. |
Table 2: Pharmacodynamic and Efficacy Data in Male Macaques
| Parameter | Vehicle Control | This compound (10 mg/kg)[6] | Testosterone Enanthate (125 mg/week)[4] |
| Animal Model | Castrated Cynomolgus | Castrated Cynomolgus | Immature Cynomolgus |
| Serum Testosterone | Castrate levels | Supraphysiological levels | Peak: 345 ± 70 nmol/L |
| Gonadotropins (LH/FSH) | High (due to castration) | Suppressed (high individual variation) | Not specified |
| Prostate Volume | Baseline | Increased post-administration, then declined to castrate level | Not specified |
| Testicular Volume | N/A | N/A | 6x larger than untreated controls |
| Spermatogenesis | N/A | N/A | Initiated in all treated animals; motile sperm in 2 of 4 |
Safety and Behavioral Observations
Safety assessment is a cornerstone of preclinical investigation. In NHP studies, this includes monitoring physiological parameters and observing behavioral changes.
Table 3: Safety and Behavioral Observations in NHPs Following Testosterone Administration
| Parameter | Observation | Study Details | Citation |
| Body Weight | No significant changes reported. | Single 10 mg/kg injection of TU in cynomolgus macaques. | [6] |
| Sexual Behavior | Increased ejaculatory activity. | Daily testosterone propionate (B1217596) in castrated cynomolgus macaques. | [8] |
| Aggressive Behavior | Significant increase in aggression, particularly in dominant monkeys. | Biweekly testosterone propionate in cynomolgus macaques. | [9] |
| Hematology | Not detailed in cited NHP studies, but elevated hemoglobin/hematocrit is a known effect in humans. | N/A | N/A |
| Liver/Lipid Profile | No significant changes reported in a combination study. | Testosterone buciclate in bonnet monkeys. | [10] |
Discussion and Future Directions
Preliminary investigations in non-human primates demonstrate that injectable this compound effectively delivers supraphysiological levels of testosterone over a prolonged period. The pharmacokinetic profile appears largely independent of the oil vehicle used, a finding that provides flexibility in formulation development.[6] Pharmacodynamic data confirm the biological activity of the released testosterone, as evidenced by the suppression of gonadotropins and the stimulation of androgen-dependent tissues like the prostate.[6]
Studies with other long-acting esters, such as testosterone enanthate, further support the principle that sustained testosterone delivery can initiate complex physiological processes like spermatogenesis in immature primates, highlighting the potential therapeutic applications beyond simple hormone replacement.[4][5]
While these NHP studies provide a strong preclinical rationale, it is important to note the behavioral effects, such as increased aggression, which are consistent with known androgenic effects.[9] Future research should focus on long-term safety studies in NHPs to monitor effects on hematocrit, lipid profiles, and cardiovascular health, aligning with safety considerations in human clinical trials.[11] Furthermore, head-to-head comparisons of different TU formulations and dosing intervals in NHP models would provide critical data to optimize regimens before advancing to human studies. The continued use of these sophisticated animal models remains indispensable for the safe and effective development of next-generation androgen therapies.
References
- 1. Sex Differences in Androgen Regulation of Metabolism in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Testosterone undecanoate - Wikipedia [en.wikipedia.org]
- 3. Pattern hair loss - Wikipedia [en.wikipedia.org]
- 4. Testosterone can initiate spermatogenesis in an immature nonhuman primate, Macaca fascicularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Testosterone can initiate spermatogenesis in an immature nonhuman primate, Macaca fascicularis. | Semantic Scholar [semanticscholar.org]
- 6. Pharmacokinetics and pharmacodynamics of injectable testosterone undecanoate in castrated cynomolgus monkeys (Macaca fascicularis) are independent of different oil vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of testosterone enanthate and dihydrotestosterone enanthate in non-human primates. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Effects of testosterone on the behavior of male cynomolgus monkeys (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anabolic steroids and aggressive behavior in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of efficacy, safety, and reversibility of combination regimen of cyproterone acetate and testosterone buciclate in bonnet monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety Aspects and Rational Use of Testosterone Undecanoate in the Treatment of Testosterone Deficiency: Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
Core Lipophilicity and Absorption Characteristics of Testosterone Undecylenate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the fundamental physicochemical properties of testosterone (B1683101) undecylenate, with a specific focus on its lipophilicity and the consequential impact on its absorption profile. This document synthesizes key data from various scientific sources, presenting them in a structured format to facilitate research and development in the field of androgen replacement therapy.
Introduction
Testosterone undecylenate is a long-chain ester of testosterone, developed to improve the oral bioavailability of the native hormone. Unlike unmodified testosterone, which undergoes extensive first-pass metabolism in the liver, the highly lipophilic nature of this compound facilitates its absorption via the intestinal lymphatic system, thereby bypassing the portal circulation.[1][2] Understanding the core principles of its lipophilicity and absorption mechanism is paramount for the formulation of effective oral androgen therapies.
Lipophilicity of this compound
The lipophilicity of a drug molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (Log P) between an organic and an aqueous phase, typically octanol (B41247) and water.
Partition Coefficient (Log P)
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₃ | [4] |
| Molecular Weight | 456.7 g/mol | [4] |
| Calculated Log P | ~6.5 | [3] |
| Water Solubility | <0.3 ng/mL | [3] |
| Melting Point | ~62 °C | [3] |
Solubility in Lipid-Based Excipients
The high lipophilicity of this compound dictates its solubility in various lipid-based excipients, a crucial factor for the design of lipid-based drug delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS).
Table 2: Solubility of this compound in Various Lipids and Oils
| Lipid/Oil | Solubility (%) | Temperature (°C) |
| Oleic acid | 25 | Room Temperature |
| Castor oil | 20 | Room Temperature |
| Oleic acid | 30 | 75 |
| Castor oil | 25 | 75 |
| Dynasan 118 | 30 | 75 |
| Stearic acid | 25 | 75 |
| Carnauba wax | 30 | 75 |
| Oleic acid/Dynasan 118 (1:1) | 35 | 75 |
| Oleic acid/stearic acid (1:1) | 30 | 75 |
| Carnauba wax/oleic acid (1:1) | 40 | 75 |
Absorption of this compound
The primary route of absorption for orally administered this compound is through the intestinal lymphatic system. This pathway is crucial for avoiding the extensive first-pass hepatic metabolism that renders oral testosterone ineffective.
Lymphatic Absorption Pathway
The lipophilic nature of this compound promotes its association with dietary lipids to form chylomicrons within the enterocytes.[5] These chylomicrons are then exocytosed into the intestinal lymphatics, entering the systemic circulation via the thoracic duct, thus bypassing the liver.
Pharmacokinetic Profile
The absorption of this compound is significantly influenced by the presence of food, particularly dietary fats, which stimulate chylomicron formation.
Table 3: Pharmacokinetic Parameters of Oral this compound in Hypogonadal Men
| Formulation | Dose | Fed/Fasted State | Cmax (ng/dL) | Tmax (hours) | AUC (ng·h/dL) | Reference |
| SEDDS | 237 mg BID | Fed | 1008 (± 581) | ~5 | Not Reported | [4] |
| Andriol Testocaps® | 80 mg | Fed (Normal Meal) | Not Reported | Not Reported | 146 (nmol·h/L) | [6] |
| Andriol Testocaps® | 80 mg | Fed (Fatty Meal) | Not Reported | Not Reported | 154 (nmol·h/L) | [6] |
| Andriol Testocaps® | 80 mg | Fasted | Not Reported | Not Reported | Not Reported | [7] |
| New SEDDS formulation | 200 mg BID | Fed | 17.9 ± 2.0 (nmol/L) (Cavg) | Not Reported | Not Reported | [8] |
Note: Direct comparison of values across studies should be done with caution due to differences in study design, analytical methods, and patient populations.
Experimental Protocols
This section outlines the methodologies for key experiments relevant to the study of this compound's lipophilicity and absorption.
Determination of Octanol-Water Partition Coefficient (Log P) - Shake-Flask Method
This protocol describes the classic shake-flask method for the experimental determination of Log P.
Methodology:
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and purified water. Shake the mixture vigorously for 24 hours at a controlled temperature and then allow the phases to separate.
-
Drug Solution Preparation: Accurately weigh a sample of this compound and dissolve it in the water-saturated n-octanol to a known concentration.
-
Partitioning: In a glass-stoppered flask, combine a known volume of the this compound-octanol solution with a known volume of the n-octanol-saturated water.
-
Equilibration: Shake the flask at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Determine the concentration of this compound in both the n-octanol and aqueous phases using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The Log P is the base-10 logarithm of this value.
In-vitro Intestinal Permeability - Caco-2 Cell Monolayer Assay
This assay is a widely accepted in-vitro model to predict the intestinal absorption of drugs.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable polycarbonate membrane inserts (e.g., Transwell®) for 21-28 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity: Prior to the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Study:
-
Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test solution containing this compound (solubilized in a suitable vehicle, such as a self-emulsifying formulation) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plates at 37°C with gentle agitation.
-
At predetermined time points, collect samples from the basolateral compartment and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a sensitive analytical method like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration of the drug in the apical compartment.
-
In-vivo Lymphatic Absorption - Thoracic Duct Cannulated Rat Model
This in-vivo model allows for the direct measurement of a drug's absorption into the lymphatic system.
Methodology:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats.
-
Surgical Procedure:
-
Perform a midline abdominal incision to expose the superior mesenteric lymph duct and the thoracic duct.
-
Carefully isolate the thoracic duct.
-
Insert a cannula (e.g., polyethylene (B3416737) tubing) into the thoracic duct and secure it with sutures.
-
-
Drug Administration: Administer a lipid-based formulation of this compound to the rats via oral gavage.
-
Lymph Collection: Collect lymph fluid continuously from the cannula into pre-weighed tubes over a specified period (e.g., 24 hours).
-
Sample Analysis: Analyze the concentration of this compound and its metabolites in the collected lymph samples using LC-MS/MS.
-
Data Analysis: Calculate the cumulative amount of drug absorbed into the lymphatic system over time to determine the extent of lymphatic transport.
Conclusion
The pronounced lipophilicity of this compound is the cornerstone of its clinical utility as an orally active androgen. Its preferential absorption via the intestinal lymphatic system, facilitated by co-administration with dietary lipids, allows it to circumvent hepatic first-pass metabolism, leading to improved bioavailability compared to native testosterone. A thorough understanding of these fundamental principles, supported by robust experimental evaluation as outlined in this guide, is essential for the continued development and optimization of oral testosterone replacement therapies.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. US11433083B2 - High-strength testosterone undecanoate compositions - Google Patents [patents.google.com]
- 4. Testosterone, undecanoate | C30H48O3 | CID 65157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ISRCTN [isrctn.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Reexamination of Pharmacokinetics of Oral Testosterone Undecanoate in Hypogonadal Men With a New Self-Emulsifying Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Testosterone Undecylenate in Plasma by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone (B1683101) undecylenate (TU) is an ester prodrug of testosterone, used in androgen replacement therapy. Accurate quantification of TU in plasma is crucial for pharmacokinetic and toxicokinetic studies. Due to its susceptibility to enzymatic hydrolysis into testosterone in biological matrices, it is imperative to use a validated and robust bioanalytical method.[1][2] This application note details a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of testosterone undecylenate in plasma. The protocol emphasizes the use of enzyme-inhibited plasma to ensure the stability of the analyte during sample handling and analysis.[1][2]
Experimental Workflow
The overall workflow for the quantification of this compound in plasma is depicted below.
Caption: Experimental workflow for HPLC-MS/MS quantification of this compound.
Detailed Protocols
Sample Collection and Handling
To prevent the enzymatic degradation of this compound to testosterone, it is critical to collect whole blood in tubes containing an esterase inhibitor such as sodium fluoride.[1]
-
Blood Collection: Collect whole blood in tubes containing sodium fluoride/potassium oxalate (B1200264) or sodium fluoride/sodium EDTA.
-
Plasma Preparation: Centrifuge the blood samples promptly at 4°C to separate the plasma.
-
Storage: Store plasma samples at -20°C or -80°C until analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is based on methods described for testosterone and its esters.[1][3]
-
Reagents:
-
Human plasma (with esterase inhibitor)
-
This compound (analytical standard)
-
Deuterated this compound (internal standard, IS)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Ammonium (B1175870) formate (B1220265) buffer (pH 5)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
-
Procedure:
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Pipette 150 µL of plasma into a clean microcentrifuge tube.
-
Add the internal standard working solution.
-
Add 200 µL of ammonium formate pH 5 buffer.
-
Add 1.5 mL of methyl tert-butyl ether.
-
Vortex mix for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
HPLC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
HPLC Conditions:
-
Column: C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 2 mM ammonium acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate this compound from endogenous plasma components.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor-to-product ion transitions for testosterone esters commonly involve fragments at m/z 97.0 and 109.0.[4][5] Specific transitions for this compound and its deuterated internal standard should be optimized.
-
This compound: [M+H]+ → m/z 97.0 or 109.0
-
d3-Testosterone Undecylenate (IS): [M+H]+ → corresponding product ion.
-
-
Collision Energy: Optimized for each transition.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
-
Method Validation and Performance
The method should be validated according to FDA and/or EMA guidelines.[1] The following tables summarize typical performance characteristics for the quantification of this compound and related compounds.
Table 1: Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Observed Performance (Example) |
| Linearity (r²) | ≥ 0.99 | > 0.9927[1] |
| Dynamic Range | Defined by application | 1 - 1000 ng/mL for TU[1] |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | Within ±6.7%[1] |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | ≤ 8.5%[1] |
| Extraction Recovery | Consistent and reproducible | > 83%[1] |
| Matrix Effect | Minimal and compensated by IS | - |
| LLOQ | Sufficient for study needs | 1 ng/mL for TU[1] |
Table 2: Stability Data
| Stability Condition | Duration | Typical Acceptance Criteria | Observed Performance (Example) |
| Short-term (Room Temp) | 24 hours | Within ±15% of initial | ≥ 97% stable[6] |
| Freeze-Thaw Cycles | 3 cycles | Within ±15% of initial | ≥ 82% stable[6] |
| Long-term (-20°C / -80°C) | 8 weeks | Within ±15% of initial | ≥ 91% stable[6] |
Logical Relationship of Key Method Components
The successful quantification of this compound relies on the interplay of several critical factors, from sample collection to data analysis.
Caption: Interdependencies for accurate this compound quantification.
Conclusion
This HPLC-MS/MS method provides a robust and reliable approach for the quantification of this compound in plasma. The key to accurate measurement is the inhibition of enzymatic activity during sample collection and handling. The described sample preparation, chromatography, and mass spectrometry conditions, when properly validated, will yield high-quality data suitable for clinical and preclinical research.
References
- 1. Importance of measuring testosterone in enzyme-inhibited plasma for oral testosterone undecanoate androgen replacement therapy clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-b-f.eu [e-b-f.eu]
- 3. arborassays.com [arborassays.com]
- 4. hdb.ugent.be [hdb.ugent.be]
- 5. diva-portal.org [diva-portal.org]
- 6. An improved method for measurement of testosterone in human plasma and saliva by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of Testosterone Undecylenate in Testosterone Replacement Therapy: Research Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Testosterone (B1683101) undecylenate (TU) is a long-acting ester of testosterone utilized in testosterone replacement therapy (TRT) for the management of male hypogonadism.[1][2] This condition, characterized by low serum testosterone levels, can lead to symptoms such as decreased libido, erectile dysfunction, reduced muscle mass, and depressed mood.[1][3] TU is available in both oral and injectable formulations, offering distinct pharmacokinetic profiles and clinical applications.[1][2] The oral formulation is unique in its absorption via the lymphatic system, bypassing first-pass metabolism in the liver.[4] The injectable form provides a long-acting depot for sustained testosterone release.[5][6] This document provides detailed application notes and protocols for researchers and professionals involved in the study and development of testosterone undecylenate for TRT.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from clinical studies on both oral and injectable this compound, providing a comparative overview of their pharmacokinetic and efficacy parameters.
Table 1: Pharmacokinetics of Injectable this compound
| Parameter | Value | Study Population | Citation |
| Dosage Regimen | 750 mg IM at weeks 0, 4, then every 10 weeks | 130 hypogonadal men | [7] |
| Mean Average Serum Testosterone (Cavg) | 494.9 ± 141.46 ng/dL | 116 hypogonadal men | [8] |
| Mean Maximum Serum Testosterone (Cmax) | 890.6 ± 345.11 ng/dL | 116 hypogonadal men | [8] |
| Time to Peak Concentration (Tmax) | Approximately 7 days post-injection | Not specified | [9] |
| Terminal Elimination Half-Life | 18.3 ± 2.3 days (500 mg dose) | 8 patients with Klinefelter's syndrome | [10] |
| Terminal Elimination Half-Life | 23.7 ± 2.7 days (1000 mg dose) | 7 patients with Klinefelter's syndrome | [10] |
| Trough Total Testosterone (Baseline) | 5.8 ± 3.0 nmol/L | 77 hypogonadal men | [11] |
| Trough Total Testosterone (Before 10th injection) | 13.6 ± 3.7 nmol/L | 77 hypogonadal men | [11] |
Table 2: Pharmacokinetics of Oral this compound
| Parameter | Value | Study Population | Citation |
| Dosage Regimen | Starting dose of 237 mg BID, titrated | 166 hypogonadal men | [3] |
| Mean Average Serum Testosterone (Cavg) | 403 ± 128 ng/dL (plasma) | 166 hypogonadal men | [3] |
| Percentage of Patients in Eugonadal Range (Cavg) | 87% | 166 hypogonadal men | [3] |
| Dosage Regimen | Starting dose 400 mg daily (200 mg BID) | Randomized, open-label study | [12] |
| Time for Dose Titration | Based on serum T at 4-6 hours post AM dose on Day 30 | Randomized, open-label study | [12] |
| Starting Dosage Regimen | 600 mg (400 mg AM, 200 mg PM) | 200 hypogonadal men | [13] |
| Maximum Dosage | 600 mg AM, 400 mg PM | 200 hypogonadal men | [13] |
Table 3: Efficacy and Safety Parameters of Injectable this compound
| Parameter | Baseline | Post-Treatment | Study Details | Citation |
| Mean PSA (ng/mL) | 0.81 ± 0.78 | 1.14 ± 1.1 (before 9th injection) | 77 hypogonadal men, long-term study | [11] |
| Mean PSA (ng/mL) | 1.0 ± 0.08 | 1.3 ± 0.10 (at 24 weeks) | 116 hypogonadal men, 24-week study | [8] |
| Mean Hematocrit (%) | 43.3 ± 0.32 | 45.7 ± 0.35 (at 24 weeks) | 116 hypogonadal men, 24-week study | [8] |
| International Index of Erectile Function (IIEF) - Erectile Function Domain | Not specified | Significant improvement (P=0.005) at 30 weeks | 199 men with type 2 diabetes and hypogonadism | [14] |
| Aging Males' Symptoms (AMS) Scale | Not specified | Significant improvement in sexual domain (P<0.01) | 33 patients with Testosterone Deficiency Syndrome | [15] |
Table 4: Safety Parameters of Oral this compound
| Parameter | Observation | Study Details | Citation |
| Liver Toxicity | No evidence of liver toxicity | Two-year study | [16] |
| Prostate-Specific Antigen (PSA) | Small but statistically significant increases | Two-year study | [16] |
| Hematocrit (HCT) | Small but statistically significant increases | Two-year study | [16] |
| LDL Cholesterol | Minimal effects | Two-year study | [16] |
| HDL Cholesterol | Lowering effect | Two-year study | [16] |
| Blood Pressure | Mean increase in systolic BP of 3 to 5 mm Hg | Phase 3 clinical trial | [3] |
Experimental Protocols
Detailed methodologies for key experiments in the research and development of this compound are provided below.
Protocol 1: Pharmacokinetic Analysis of Injectable this compound
Objective: To determine the pharmacokinetic profile of a long-acting intramuscular injection of testosterone undecanoate in hypogonadal men.[7][8]
Study Design:
-
Design: Open-label, single-arm, multicenter trial.[8]
-
Participants: 130 hypogonadal men (serum total testosterone < 300 ng/dL), aged 18 years or older.[7][8]
-
Intervention: Intramuscular injection of 750 mg testosterone undecanoate at baseline (week 0), week 4, and subsequently every 10 weeks.[7][8]
Methodology:
-
Screening and Enrollment: Recruit male subjects aged 18-75 with a diagnosis of hypogonadism based on low serum testosterone levels.[11][16] Obtain informed consent.
-
Baseline Assessment: Collect baseline data including medical history, physical examination, and baseline laboratory values (total testosterone, PSA, hematocrit, lipid profile).[11][15]
-
Drug Administration: Administer 750 mg of testosterone undecanoate via deep intramuscular injection into the gluteal muscle.[17]
-
Blood Sampling for Pharmacokinetics:
-
Hormone Analysis: Analyze serum samples for total testosterone, free testosterone, dihydrotestosterone (B1667394) (DHT), and estradiol (B170435) (E2) levels using validated assays such as liquid chromatography-mass spectrometry (LC-MS/MS).[3][7]
-
Pharmacokinetic Parameter Calculation: Calculate key pharmacokinetic parameters including Cavg, Cmax, Tmax, and terminal elimination half-life.
-
Safety Monitoring: Monitor adverse events, and assess safety parameters including PSA, hematocrit, and liver function tests at regular intervals throughout the study.[11][15]
Protocol 2: Efficacy and Safety Assessment of Oral this compound
Objective: To evaluate the efficacy and safety of an oral testosterone undecanoate formulation for testosterone replacement therapy in hypogonadal men.[3][13][16]
Study Design:
-
Design: Randomized, open-label, active-controlled, multicenter study.[3][12][13]
-
Participants: Clinically hypogonadal men aged 18 to 65 years.[3]
-
Intervention:
-
Duration: 12 months, including a 90-day efficacy period and a subsequent safety evaluation period.[13]
Methodology:
-
Randomization and Blinding: Randomize eligible subjects to either the oral TU group or the active control group. This is an open-label study.[13]
-
Dosing and Titration:
-
Administer the initial dose of oral TU with morning and evening meals.
-
Perform dose titration based on the average 24-hour serum testosterone concentration (Cavg) calculated from serial pharmacokinetic samples.[3]
-
Alternatively, dose titration can be based on a single blood sample taken 4-6 hours after the morning dose.[3][12]
-
Dose adjustments can be made at specified time points (e.g., Day 28 and Day 56).[13]
-
-
Efficacy Assessment:
-
The primary efficacy endpoint is the percentage of subjects with Cavg of total testosterone within the normal eugonadal range after 90 days of treatment.[13]
-
Secondary efficacy endpoints include assessments of sexual function using validated questionnaires like the International Index of Erectile Function (IIEF).[13][14]
-
-
Safety Assessment:
Visualizations
Signaling Pathway of Testosterone
Caption: Testosterone signaling pathway.
Experimental Workflow for a Clinical Trial of Injectable this compound
Caption: Clinical trial workflow for injectable TU.
Logical Relationship of Oral this compound Absorption
Caption: Absorption pathway of oral TU.
References
- 1. Safety Aspects and Rational Use of Testosterone Undecanoate in the Treatment of Testosterone Deficiency: Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. A New Oral Testosterone Undecanoate Formulation Restores Testosterone to Normal Concentrations in Hypogonadal Men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Testosterone Undecanoate? [synapse.patsnap.com]
- 5. Testosterone undecanoate in the treatment of male hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. researchgate.net [researchgate.net]
- 10. A pharmacokinetic study of injectable testosterone undecanoate in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Testosterone replacement therapy with long-acting testosterone undecanoate improves sexual function and quality-of-life parameters vs. placebo in a population of men with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical Efficacy and Safety of Long-acting Injectable Testosterone Undecanoate for Treating Patients with Testosterone Deficiency Syndrome [kci.go.kr]
- 16. endocrine.org [endocrine.org]
- 17. What is Testosterone Undecanoate used for? [synapse.patsnap.com]
Application Notes & Protocols: A Comparative Analysis of Intramuscular and Oral Testosterone Undecylenate Delivery in Clinical Research
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Testosterone (B1683101) Replacement Therapy (TRT) is the standard of care for managing male hypogonadism. The primary goal of TRT is to restore serum testosterone (T) levels to the normal physiological range, thereby alleviating symptoms such as decreased libido, fatigue, and loss of muscle mass.[1][2] Testosterone undecylenate (TU), a long-acting ester of testosterone, has been formulated for both oral and intramuscular (IM) administration.[1][3] Historically, oral testosterone formulations faced challenges with extensive first-pass hepatic metabolism, leading to potential liver toxicity with modified androgens like methyltestosterone.[4][5] Modern oral TU formulations, however, utilize a unique lymphatic absorption pathway to bypass the liver, enhancing safety and bioavailability.[6][7] Intramuscular TU provides a long-acting depot preparation, reducing dosing frequency.[8][9]
These distinct delivery routes result in different pharmacokinetic (PK) and pharmacodynamic (PD) profiles, efficacy, and safety considerations. This document provides a detailed comparison of intramuscular and oral TU delivery, summarizing key clinical research data and outlining standardized protocols for their evaluation.
2.0 Mechanism of Action and Pharmacokinetics
2.1 Oral this compound
Oral TU is a prodrug of testosterone.[7] Modern formulations are designed as self-emulsifying drug delivery systems (SEDDS) within soft-gel capsules.[10] This lipophilic formulation facilitates absorption via the intestinal lymphatic system, rather than the portal circulation.[4][6][11] This crucial distinction allows oral TU to bypass first-pass hepatic metabolism, a major hurdle for older oral androgens.[7] Once absorbed into the lymphatic system, TU is transported to the general circulation via the thoracic duct.[12] In the bloodstream, non-specific esterases cleave the undecanoate ester, releasing active testosterone.[6][13]
Key pharmacokinetic characteristics include:
-
Variable Absorption: Bioavailability can be influenced by meals, although newer formulations have reduced the dependency on high-fat content.[13][14]
-
Rapid Onset: Serum testosterone levels can rise within hours of ingestion.[1]
-
Shorter Half-Life: Requires more frequent, typically twice-daily (BID), dosing to maintain stable testosterone levels.[15][16]
-
Metabolism: A portion of TU is metabolized to dihydrotestosterone (B1667394) undecanoate (DHTU) in the gut wall, leading to increased circulating levels of dihydrotestosterone (DHT) upon de-esterification.[12][13]
2.2 Intramuscular this compound
Intramuscular TU is administered as a long-acting depot injection, typically in an oily vehicle like castor oil or tea seed oil.[9] Following deep intramuscular injection, the oily solution forms a reservoir from which TU is gradually released into the circulation.[8][9] This slow release circumvents the first-pass effect.[9] Similar to the oral route, serum esterases then convert TU into active testosterone.[8]
Key pharmacokinetic characteristics include:
-
Slow Release: The depot formulation ensures a slow and sustained release of the drug.[9]
-
Long Half-Life: Exhibits a very long elimination half-life, allowing for infrequent injections, often every 10 to 14 weeks after initial loading doses.[8][16][17][18]
-
Stable Levels: After reaching steady-state, this formulation maintains serum testosterone within the eugonadal range with minimal fluctuations between doses.[9][19]
-
Predictable Pharmacokinetics: Provides reliable absorption and predictable serum testosterone levels compared to oral formulations.[15]
3.0 Data Presentation: Pharmacokinetics and Efficacy
The following tables summarize quantitative data from clinical research, comparing key parameters of oral and intramuscular TU formulations.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Oral this compound | Intramuscular this compound | Citations |
| Typical Dosing | 158-396 mg BID with meals | 750 mg every 10 weeks or 1000 mg every 10-14 weeks (following loading doses) | [1][8][10][11] |
| Time to Peak (Tmax) | ~2.5 - 5 hours post-dose | ~7 - 14 days post-injection | [8][9][12] |
| Elimination Half-life | Short (requires BID dosing) | Very long (~21-90 days, depending on oil vehicle and steady state) | [9][15][16][17] |
| Bioavailability | Low (~3-7%), dependent on lymphatic absorption and food | High, gradual release from depot | [17] |
| Serum Levels | Fluctuates daily with peaks after each dose | Stable levels at steady-state with slow decline between injections | [1][9][15] |
Table 2: Comparative Clinical Efficacy and Safety
| Parameter | Oral this compound | Intramuscular this compound | Citations |
| Efficacy Endpoint | 87% of patients achieve average T levels in eugonadal range | Maintains T levels in eugonadal range between injections at steady state | [1][10][19][20] |
| Dose Titration | Often required based on 24-hr PK profiles | Not performed; injection interval may be adjusted | [1][11][20] |
| Common Adverse Events | Nausea, diarrhea, increased blood pressure | Injection site pain/reactions, cough (POME - post-injection pulmonary oil microembolism) | [1][10] |
| Key Safety Notes | Monitor blood pressure; potential for adverse lipid changes. No evidence of liver toxicity with newer formulations. | Risk of POME (rare but serious); fluctuations may cause mood shifts in some patients. | [1][5][10][15] |
| Patient Convenience | Convenient oral administration | Infrequent dosing | [5][15] |
4.0 Experimental Protocols
The following are generalized protocols for conducting clinical trials to evaluate oral and intramuscular TU, based on methodologies reported in the literature.[11][14][21][22][23]
4.1 Protocol 1: Pharmacokinetic and Efficacy Study of Oral TU
Objective: To assess the pharmacokinetic profile, safety, and efficacy of an oral TU formulation in hypogonadal men.
Study Design: Open-label, randomized, dose-titration study.
Patient Population:
-
Inclusion Criteria: Males aged 18-65 with a clinical diagnosis of hypogonadism and two consecutive morning serum total T values <300 ng/dL.[14][24]
-
Exclusion Criteria: History of prostate or breast cancer, severe benign prostatic hyperplasia, hematocrit >50%, uncontrolled severe sleep apnea, allergy to androgens.[21]
Methodology:
-
Screening Phase (up to 28 days): Obtain informed consent, conduct medical history, physical exam, and confirm eligibility with two baseline morning T measurements.[14]
-
Treatment Phase:
-
Randomization: Randomly assign eligible patients to either oral TU or an active comparator (e.g., topical T gel).[11][21]
-
Initial Dosing: Start oral TU at a dose such as 225 mg or 237 mg BID with morning and evening meals.[11][20]
-
Pharmacokinetic (PK) Visits: Conduct 24-hour serial PK sampling at specific time points (e.g., Day 21, Day 56, and end of study). Blood samples are drawn pre-dose and at multiple intervals post-dose to determine Cavg, Cmax, and Tmax.[11][14]
-
Dose Titration: Based on Cavg results from PK visits, the dose may be titrated up or down to maintain T levels within the eugonadal range.[11][25]
-
-
Safety Monitoring: Throughout the study, monitor vital signs (especially blood pressure), hematocrit, PSA levels, and lipid profiles.[10][26]
-
Efficacy Assessment: The primary efficacy endpoint is the percentage of subjects with a Cavg within the normal eugonadal range at the end of the study period (e.g., Day 90 or 105).[11][20][25]
4.2 Protocol 2: Long-Term Safety and Efficacy Study of Intramuscular TU
Objective: To assess the long-term safety and efficacy of an intramuscular TU formulation in maintaining eugonadal T levels in hypogonadal men.
Study Design: Open-label, prospective, single-arm intervention trial.[22]
Patient Population:
-
Inclusion Criteria: Males with primary or secondary hypogonadism requiring testosterone replacement, with baseline T levels <12 nmol/L (<346 ng/dL).[19][22]
-
Exclusion Criteria: Same as for oral TU studies.
Methodology:
-
Screening Phase: Confirm diagnosis and baseline hormone levels (T, LH, FSH, SHBG).[22][27]
-
Loading Dose Phase:
-
Maintenance Phase:
-
Pharmacokinetic and Efficacy Monitoring:
-
Long-Term Safety Monitoring:
Both oral and intramuscular formulations of this compound are effective for treating male hypogonadism, but they offer distinct advantages and disadvantages rooted in their delivery mechanisms.
-
Oral TU offers the convenience of a pill and avoids injection-related issues.[5][15] Its lymphatic absorption pathway is a significant innovation that bypasses liver toxicity associated with older oral androgens.[7] However, it requires twice-daily dosing, may necessitate dose titration, and has been associated with a small but significant increase in blood pressure.[10][11]
-
Intramuscular TU provides a highly effective long-acting depot system, reducing the treatment burden to only a few injections per year.[1][28] It offers stable and predictable testosterone levels once steady-state is achieved.[9] The primary drawbacks are the need for intramuscular injections, the potential for injection site pain, and the rare risk of POME.[1][15]
The choice between these delivery systems in a clinical or research setting depends on the specific study objectives, patient preference, and the desired pharmacokinetic profile. For studies requiring stable, long-term testosterone levels with minimal compliance concerns, intramuscular TU is an excellent option. For trials where patient preference for non-injectable options is high or where rapid dose adjustment is a desired feature, oral TU presents a viable and safe alternative.
References
- 1. Safety Aspects and Rational Use of Testosterone Undecanoate in the Treatment of Testosterone Deficiency: Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intramuscular testosterone undecanoate and norethisterone enanthate in a clinical trial for male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. endocrine.org [endocrine.org]
- 6. What is the mechanism of Testosterone Undecanoate? [synapse.patsnap.com]
- 7. JATENZO Mechanism Of Action & Efficacy Information For HCPs [jatenzohcp.com]
- 8. mims.com [mims.com]
- 9. bayer.com [bayer.com]
- 10. Testosterone Replacement Therapy: A Narrative Review with a Focus on New Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Oral Testosterone Undecanoate Formulation Restores Testosterone to Normal Concentrations in Hypogonadal Men - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lymphatic absorption and metabolism of orally administered testosterone undecanoate in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An oral lipidic native testosterone formulation that is absorbed independent of food - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. droracle.ai [droracle.ai]
- 16. A pharmacokinetic study of injectable testosterone undecanoate in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Testosterone undecanoate - Wikipedia [en.wikipedia.org]
- 18. goodrx.com [goodrx.com]
- 19. Intramuscular testosterone undecanoate: pharmacokinetic aspects of a novel testosterone formulation during long-term treatment of men with hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Safety, efficacy, and pharmacokinetics of oral testosterone undecanoate in males with hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. Safety, efficacy, and pharmacokinetics of oral testosterone undecanoate in males with hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Safety and Efficacy Trial of Oral Testosterone Undecanoate (TU) in Hypogonadal Men [ctv.veeva.com]
- 27. Optimal injection interval for testosterone undecanoate treatment of hypogonadal and transgender men - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for Testosterone Undecylenate in Muscle Mass and Strength Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of testosterone (B1683101) undecylenate (TU) in clinical and research settings to investigate its effects on muscle mass and strength. This document includes summaries of quantitative data from various studies, detailed experimental protocols, and visualizations of key biological and experimental processes.
Introduction
Testosterone undecylenate is a long-acting ester of testosterone used in hormone replacement therapy for conditions such as hypogonadism.[1][2] Its anabolic properties have also made it a subject of interest in studies focusing on muscle growth (hypertrophy) and strength enhancement.[1][3] When administered, TU is hydrolyzed to release testosterone, which then binds to androgen receptors in muscle cells, stimulating protein synthesis and inhibiting muscle breakdown.[2][4][5] This leads to an increase in lean body mass and muscle strength.[1][4]
Quantitative Data from Clinical Studies
The following tables summarize the quantitative outcomes from several studies investigating the effects of this compound on body composition and strength.
Table 1: Effects of this compound on Body Composition
| Study Population | Dosage and Duration | Change in Lean Body Mass (LBM) / Fat-Free Mass (FFM) | Change in Fat Mass | Citation |
| Healthy men | 20 weeks | +5.3 kg (Lean Body Mass) | Not specified | [4] |
| Boys with delayed puberty | 40 mg/day (oral) for 3 months | +2.7 kg (Fat-Free Mass) vs. +1.7 kg in placebo over 6 months | Not specified | [6] |
| Males with Testosterone Deficiency Syndrome (TDS) | 1000 mg every 2-3 months for the second year of a 2-year study | +2.35% at 12 months, +4.5% at 24 months | -4.2% at 12 months, -9.1% at 24 months | [7] |
| Aging men with symptomatic Testosterone Deficiency (TD) | 80, 160, 240 mg/day (oral) for 1 year | Significant increase at all doses compared to placebo at 6 and 12 months | Significant decrease at all doses at 6 months and at 160 mg/day at 12 months compared to placebo | [8] |
| Healthy elderly males with low-normal gonadal status | 80 mg twice daily (oral) for 1 year | Significant increase (p=0.0001) | Significant decrease (p=0.02) | [9] |
| Physically active males in simulated military operation | Single 750 mg intramuscular dose | Spared Fat-Free Mass compared to placebo | Not specified | [10] |
| Transmen | 1000 mg IM at weeks 0, 6, 18, 30, 42 | Significant increase in lean mass | Significant decrease in fat mass | [11] |
Table 2: Effects of this compound on Muscle Strength
| Study Population | Dosage and Duration | Key Strength Outcomes | Citation |
| Healthy men | 20 weeks | +14% in leg press strength | [4] |
| Boys with delayed puberty | 40 mg/day (oral) for 3 months | No significant increase in hand grip or quadriceps muscle strength | [6] |
| Healthy elderly males with low-normal gonadal status | 80 mg twice daily (oral) for 1 year | No significant effects on muscle strength | [9] |
| Transmen | 1000 mg IM at weeks 0, 6, 18, 30, 42 | Significant increase in handgrip and lower limb strength | [11] |
Signaling Pathway of Testosterone in Skeletal Muscle
Testosterone's anabolic effects on muscle are primarily mediated through the androgen receptor (AR). The following diagram illustrates the general signaling pathway.
Testosterone Signaling Pathway in Muscle Cells.
Experimental Protocols
Below are detailed methodologies for key experiments involving the administration of this compound to assess its impact on muscle mass and strength.
Protocol for a Randomized, Placebo-Controlled Trial in Aging Men
This protocol is a synthesis of methodologies from studies investigating TU in aging male populations.[8][9]
Workflow for a clinical trial in aging men.
Methodology:
-
Participant Recruitment: Recruit male participants aged 50 years and older with symptomatic testosterone deficiency.[8] Inclusion criteria often include calculated free testosterone levels below a specified threshold (e.g., <0.26 nmol/L).[8] Exclude individuals with contraindications to testosterone therapy.
-
Baseline Assessment:
-
Body Composition: Measure lean body mass and body fat mass using dual-energy X-ray absorptiometry (DEXA).[7][8]
-
Muscle Strength: Assess handgrip strength using a dynamometer and lower limb strength using isokinetic dynamometry or standardized exercises like the leg press.[6][11]
-
Biochemical Analysis: Collect blood samples to measure serum levels of total and free testosterone, sex hormone-binding globulin (SHBG), and safety parameters.[7]
-
-
Randomization and Intervention:
-
Follow-up Assessments: Repeat all baseline measurements at 6 and 12 months.[8][9]
-
Data Analysis: Compare the changes from baseline in body composition and muscle strength between the treatment groups and the placebo group using appropriate statistical methods.
Protocol for Intramuscular Administration in a Research Setting
This protocol is based on studies utilizing intramuscular injections of this compound.[10][11][12]
Materials:
-
Testosterone undecanoate solution for injection (e.g., 1000 mg/4 mL).[13]
-
Sterile syringes and needles (e.g., 21-23G for administration).[14]
-
Alcohol swabs.
-
Sharps disposal container.
Administration Procedure:
-
Preparation:
-
Ensure the solution is at room temperature.
-
Visually inspect the vial for particulate matter and discoloration.
-
Draw the required dose into the syringe.[14]
-
-
Injection:
-
Dosing Schedule:
Monitoring and Outcome Measures:
-
Body Composition: Assess changes in fat-free mass and fat mass using methods like DEXA or a four-compartment model at baseline and specified follow-up points.[13][16]
-
Physical Performance: Measure changes in muscular strength (e.g., 3-repetition maximum deadlift), power (e.g., vertical jump), and anaerobic capacity (e.g., Wingate test).[16]
-
Endocrine Monitoring: Collect blood samples to monitor total and free testosterone concentrations throughout the study period.[10]
Intramuscular TU Administration Workflow.
Conclusion
This compound has been shown in multiple studies to effectively increase lean body mass and, in some cases, muscle strength. The provided data and protocols offer a framework for designing and conducting research to further elucidate the effects of TU on muscle physiology. Careful consideration of the study population, dosage, administration route, and outcome measures is crucial for obtaining robust and reliable results.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. What is the mechanism of Testosterone Undecanoate? [synapse.patsnap.com]
- 3. Cellular and molecular mechanisms responsible for the action of testosterone on human skeletal muscle. A basis for illegal performance enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukfitzone.uk [ukfitzone.uk]
- 5. benchchem.com [benchchem.com]
- 6. Effects of oral testosterone undecanoate on growth, body composition, strength and energy expenditure of adolescent boys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of testosterone treatment on body composition in males with testosterone deficiency syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oral testosterone supplementation increases muscle and decreases fat mass in healthy elderly males with low-normal gonadal status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Testosterone undecanoate administration prevents declines in fat-free mass but not physical performance during simulated multi-stressor military operations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. blogs.otago.ac.nz [blogs.otago.ac.nz]
- 15. droracle.ai [droracle.ai]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Application of Testosterone Undecylenate in Enhancing Bone Density: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of testosterone (B1683101) undecylenate (TU) in bone density studies. The information compiled from recent clinical trials and preclinical research highlights the efficacy of TU in improving bone mineral density (BMD) and modulating bone turnover markers in men with testosterone deficiency.
Introduction
Osteoporosis in men is a significant public health concern, with a substantial number of fractures occurring in men over 50. Testosterone plays a crucial role in maintaining bone health. Its deficiency is associated with decreased bone mineral density, making testosterone replacement therapy a potential therapeutic strategy. Testosterone undecylenate, a long-acting ester of testosterone, has been investigated for its effects on the male skeleton. This document summarizes the key findings and methodologies from these investigations.
Mechanism of Action
Testosterone's beneficial effects on bone are multifaceted, involving both direct and indirect pathways.[1][2] Testosterone can be converted to estradiol (B170435) by the enzyme aromatase in bone tissue, and both testosterone and estradiol can act on bone cells.[1]
Testosterone directly stimulates osteoblast proliferation and differentiation while inhibiting their apoptosis, leading to increased bone formation.[2][3] This is mediated through the androgen receptor (AR) present on osteoblasts.[2][4] Testosterone can also indirectly influence bone metabolism by affecting various cytokines and growth factors.[2][5]
Furthermore, testosterone has been shown to inhibit osteoclast formation and bone resorption.[6] This dual action of promoting bone formation and inhibiting bone resorption contributes to an overall increase in bone mass.[1]
Figure 1: Testosterone's signaling pathway in bone cells.
Quantitative Data from Clinical Studies
Multiple studies have demonstrated the positive impact of this compound on bone health. The following tables summarize the key quantitative findings.
Table 1: Effects of this compound on Bone Mineral Density (BMD)
| Study Population | Treatment Group | Duration | Lumbar Spine BMD Change | Femoral Neck BMD Change | Total Hip BMD Change |
| Elderly men with osteoporosis and low testosterone | Low-dose TU (20 mg/day) | 24 months | Significant increase | Significant increase | Not Reported |
| Elderly men with osteoporosis and low testosterone | Standard-dose TU (40 mg/day) | 24 months | Significant increase | Significant increase | Not Reported |
| Men (50-65 years) with Testosterone Deficiency Syndrome | Testosterone gel (50-100 mg/day) for 12 months, then TU (1000 mg every 2-3 months) | 24 months | +4.5% | Not Reported | +3% |
| Middle-aged men with late-onset hypogonadism and metabolic syndrome | Intramuscular TU (4 times/year) | 36 months | +18.2% (from 0.891 to 1.053 g/cm²) | +16.8% (from 0.847 to 0.989 g/cm²) | Not Reported |
| Aging men with symptomatic testosterone deficiency | Oral TU (160 mg/day) | 12 months | Not Significant | Significant Increase | Significant Increase |
| Aging men with symptomatic testosterone deficiency | Oral TU (240 mg/day) | 12 months | Significant Increase | Significant Increase | Significant Increase |
| Men ≥ 50 years | Testosterone treatment | 2 years | +0.04 g/cm² | Not Reported | +0.01 g/cm² |
Note: The results are compared to baseline or a placebo group. "Significant increase" indicates a statistically significant change as reported in the respective studies.[3][7][8][9][10][11][12]
Table 2: Effects of this compound on Bone Turnover Markers
| Study Population | Treatment Group | Duration | Bone Formation Markers | Bone Resorption Markers |
| Elderly men with osteoporosis and low testosterone | Low-dose TU (20 mg/day) | 24 months | BAP: Significantly increased | uNTx/Cr: No significant change |
| Elderly men with osteoporosis and low testosterone | Standard-dose TU (40 mg/day) | 24 months | BAP: Significantly increased | uNTx/Cr: No significant change |
| Obese males with type 2 diabetes and functional hypogonadism | Testosterone Undecanoate | 24 months | PINP: Decreased by 4.64 ± 8.86 µg/L | CTX: Decreased from 897 to 523 pmol/L |
| Men ≥ 50 years | Testosterone treatment | 2 years | P1NP: Decreased by 6.8 µg/L | CTX: Decreased by 48.1 ng/L |
Abbreviations: BAP (Bone Alkaline Phosphatase), uNTx/Cr (Urinary N-terminal telopeptide of type I collagen corrected for creatinine), PINP (Procollagen type I N-terminal propeptide), CTX (C-terminal telopeptide of type I collagen).[3][10][13]
Experimental Protocols
The following are generalized protocols based on methodologies reported in key clinical trials investigating the effects of this compound on bone density.
Participant Selection and Baseline Assessment
-
Inclusion Criteria: Typically, studies enroll men over a certain age (e.g., >50 or >60 years) with low serum testosterone levels (e.g., <300 ng/dL).[3][8][9] Participants may also be selected based on a diagnosis of osteoporosis or osteopenia, defined by a T-score at or below -2.5 or -2.0, respectively, at the femoral neck, total hip, or lumbar spine.[3]
-
Exclusion Criteria: Common exclusion criteria include contraindications to testosterone therapy, such as prostate or breast cancer, severe benign prostatic hyperplasia, and certain cardiovascular conditions.
-
Baseline Measurements:
-
Hormone Levels: Total testosterone, free testosterone, estradiol, and Sex Hormone-Binding Globulin (SHBG) are measured from fasting venous blood samples.
-
Bone Mineral Density (BMD): Areal BMD (aBMD) is measured using dual-energy X-ray absorptiometry (DXA) at the lumbar spine (L2-L4) and hip (femoral neck, trochanter, total hip).[3][10]
-
Bone Turnover Markers: Fasting serum samples are collected to measure bone formation markers (e.g., BAP, P1NP) and bone resorption markers (e.g., CTX, uNTx/Cr).[3][10][13]
-
Vertebral Fracture Assessment: Lateral spine X-rays or DXA-based vertebral fracture assessment (VFA) are performed to identify prevalent vertebral fractures.[3]
-
Intervention
-
Randomization: Participants are randomized to receive either this compound or a placebo in a double-blind manner where possible.[7][13]
-
Dosage and Administration:
-
Oral TU: Capsules are administered daily in divided doses with meals (e.g., 80 mg/day, 160 mg/day, 240 mg/day).[11][12]
-
Intramuscular TU: Injections are typically administered at baseline, week 6, and then every 10-14 weeks.
-
Low-Dose Oral TU: A prospective study used daily low-dose (20 mg) and standard-dose (40 mg) TU.[3][7]
-
-
Duration: The treatment duration in clinical trials typically ranges from 1 to 3 years.[3][9][13]
Follow-up and Outcome Assessment
-
Monitoring: Participants are monitored at regular intervals (e.g., 3, 6, 12, 18, and 24 months) for safety and efficacy.[3]
-
Efficacy Endpoints:
-
Safety Assessments: Safety monitoring includes regular checks of hematocrit, prostate-specific antigen (PSA) levels, and liver function tests.
Figure 2: A typical experimental workflow for a clinical trial.
Logical Relationship: TU Administration to Bone Health Improvement
The administration of this compound initiates a cascade of events that ultimately leads to improved bone health in hypogonadal men. This logical progression is outlined in the diagram below.
Figure 3: Logical flow from TU administration to improved bone health.
Conclusion
The available evidence strongly suggests that this compound is an effective treatment for improving bone mineral density and favorably modulating bone turnover markers in men with testosterone deficiency. Low-dose TU may offer a cost-effective and safe therapeutic option.[3][7] Further long-term, multi-center clinical trials are warranted to confirm these findings and to establish the impact of TU on fracture risk reduction. Researchers and drug development professionals should consider these findings and protocols when designing future studies in the field of male osteoporosis.
References
- 1. Testosterone and the male skeleton: a dual mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Testosterone and Bone Health in Men: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Low-Dose Testosterone Undecanoate Treatment on Bone Mineral Density and Bone Turnover Markers in Elderly Male Osteoporosis with Low Serum Testosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testosterone Delays Bone Microstructural Destruction via Osteoblast‐Androgen Receptor‐Mediated Upregulation of Tenascin‐C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testosterone Regulates Bone Response to Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrogen and testosterone use different cellular pathways to inhibit osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of low-dose testosterone undecanoate treatment on bone mineral density and bone turnover markers in elderly male osteoporosis with low serum testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of testosterone treatment on bone mineral density in men with testosterone deficiency syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. endorama.gr [endorama.gr]
- 11. researchgate.net [researchgate.net]
- 12. Effects of oral testosterone undecanoate therapy on bone mineral density and body composition in 322 aging men with symptomatic testosterone deficiency: a 1-year, randomized, placebo-controlled, dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of testosterone therapy on bone turnover markers in obese males with type 2 diabetes and functional hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Benign Prostatic Hyperplasia (BPH) in Rats with Testosterone Undecylenate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing benign prostatic hyperplasia (BPH) in rats using testosterone (B1683101) undecylenate. This model is a valuable tool for studying the pathophysiology of BPH and for the preclinical evaluation of novel therapeutic agents. The information compiled is based on established scientific literature and is intended for use in a research setting by qualified personnel.
Overview and Rationale
Inducing BPH in animal models is a cornerstone of prostate cancer and urology research. Testosterone undecylenate, a long-acting ester of testosterone, offers a convenient and effective method for creating a sustained androgenic environment that promotes prostatic growth, mimicking the hormonal milieu that contributes to BPH in humans. This model allows for the investigation of molecular pathways and the in vivo testing of potential BPH therapies. The use of castrated rats is a common practice in these protocols to eliminate the influence of endogenous androgens, thereby ensuring that the observed prostatic growth is a direct result of the exogenous testosterone administration.[1]
Experimental Protocols
Animal Model
-
Species: Wistar or Sprague-Dawley rats are commonly used for these studies.
-
Sex: Male
-
Age/Weight: Adult rats, typically weighing between 200-250g at the start of the experiment.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials
-
This compound
-
Vehicle for injection (e.g., corn oil or olive oil)
-
Syringes and needles for subcutaneous injection
-
Anesthetic agents for castration (if applicable)
-
Surgical instruments for castration (if applicable)
-
Calipers for prostate volume measurement
-
Analytical balance for weighing prostates and animals
Experimental Procedure: Induction of BPH with this compound
This protocol is adapted from studies comparing different testosterone esters for BPH induction.[1][2]
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week prior to the start of the experiment.
-
Castration (Optional but Recommended):
-
Anesthetize the rats using an appropriate anesthetic regimen.
-
Perform bilateral orchiectomy (castration) to remove the testes, the primary source of endogenous testosterone.
-
Allow a recovery period of 7 days post-surgery. This ensures that endogenous testosterone levels are depleted before the commencement of exogenous testosterone administration.
-
-
Preparation of this compound Solution:
-
Dissolve this compound in a suitable vehicle like corn oil to the desired concentration.
-
-
Administration of this compound:
-
Administer this compound via subcutaneous injection.
-
Dosage and Injection Cycle: A key study found that a dosage of 125 mg/kg of this compound administered at intervals of 1, 2, 3, or 4 weeks for 12 weeks was effective in inducing BPH.[1][2] A single injection of 125 mg/kg can maintain physiological testosterone levels for at least 4 weeks.[3] For sustained high levels of androgens to induce BPH, repeated injections are necessary.
-
-
Monitoring:
-
Monitor the animals regularly for any signs of distress or adverse reactions.
-
Record body weight weekly.
-
-
Termination and Sample Collection:
-
At the end of the treatment period (e.g., 12 weeks), euthanize the animals.
-
Carefully dissect the prostate gland, remove any surrounding fatty tissue, and weigh it.
-
Measure the dimensions (length and width) of the prostate using calipers to calculate the prostate volume. The formula for prostate volume is: Volume = 1/2 (length × width²).
-
Collect blood samples for hormonal analysis (testosterone, dihydrotestosterone).
-
Fix a portion of the prostate tissue in 10% neutral buffered formalin for histological analysis.
-
Data Presentation: Quantitative Outcomes
The following tables summarize the expected quantitative outcomes based on studies inducing BPH with this compound in rats.
Table 1: Effect of this compound on Prostate Parameters (12-week study)
| Treatment Group | Prostate Weight (g) | Prostate Volume (mm³) | Prostate Index (Prostate Weight/Body Weight x 100) |
| Normal Control | Baseline | Baseline | Baseline |
| Castrated Control | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| This compound (125 mg/kg, every 4 weeks) | Significantly Increased | Significantly Increased | Significantly Increased |
Note: The values are presented as relative changes compared to the control groups. Actual values can be found in the cited literature.[2][4]
Table 2: Histomorphological Changes in the Prostate
| Treatment Group | Epithelial Thickness | Glandular Acini | Stromal Component |
| Normal Control | Normal | Regular, well-defined | Normal proportion |
| Castrated Control | Atrophic | Shrunken | Increased relative proportion |
| This compound | Hyperplastic, increased folding | Enlarged, irregular shapes | Proliferation of stromal cells |
Data derived from histological analysis of prostate tissue sections stained with Hematoxylin and Eosin (H&E).[1][4]
Signaling Pathway and Experimental Workflow
Androgen Receptor Signaling Pathway in BPH
The development of BPH is critically dependent on the androgen receptor (AR) signaling pathway. Testosterone, and its more potent metabolite dihydrotestosterone (B1667394) (DHT), bind to the AR in prostate cells, leading to a cascade of events that promote cell growth and proliferation.
Caption: Androgen receptor signaling pathway in BPH induction.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for inducing BPH in rats.
Caption: Experimental workflow for BPH induction in rats.
References
- 1. Comparative application of testosterone undecanoate and/or testosterone propionate in induction of benign prostatic hyperplasia in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative application of testosterone undecanoate and/or testosterone propionate in induction of benign prostatic hyperplasia in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative application of testosterone undecanoate and/or testosterone propionate in induction of benign prostatic hyperplasia in Wistar rats | PLOS One [journals.plos.org]
Application Notes and Protocols for Testosterone Undecylenate as a Male Contraceptive Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research and methodologies involved in evaluating testosterone (B1683101) undecylenate (TU) as a male contraceptive agent. The information is intended to guide researchers in designing and conducting preclinical and clinical studies in this field.
Introduction
Testosterone undecylenate (TU) is a long-acting androgen that has been extensively investigated as a potential hormonal male contraceptive. The primary mechanism of action involves the suppression of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. This leads to a reduction in intratesticular testosterone and subsequent inhibition of spermatogenesis.[1][2] TU has been studied as a standalone agent and in combination with progestins, which can enhance its contraceptive efficacy.[1]
Mechanism of Action: Gonadotropin Suppression
Exogenous administration of this compound disrupts the normal hypothalamic-pituitary-gonadal (HPG) axis. The elevated systemic testosterone levels exert a negative feedback effect on the hypothalamus and pituitary gland, leading to decreased secretion of Gonadotropin-Releasing Hormone (GnRH), LH, and FSH. The reduction in LH levels suppresses the endogenous production of testosterone by the Leydig cells in the testes. Simultaneously, the decline in FSH levels affects the function of Sertoli cells, which are crucial for supporting spermatogenesis. This dual suppression of gonadotropins effectively halts sperm production.
Efficacy of this compound Regimens
The contraceptive efficacy of TU is primarily assessed by the suppression of sperm concentration to levels that prevent pregnancy, typically defined as azoospermia (no sperm in the ejaculate) or severe oligozoospermia (sperm concentration ≤ 1 million/mL).[2]
This compound Monotherapy
Clinical trials have demonstrated that TU administered alone can effectively suppress spermatogenesis, particularly in Chinese men.
| Study | Dosage Regimen | Efficacy (Azoospermia or Severe Oligozoospermia) | Key Findings |
| Gu Y, et al. (2009)[3] | 500 mg TU monthly | 95.2% achieved azoospermia or severe oligozoospermia (≤1 x 10⁶/ml) | Contraceptive failure rate of 1.1 per 100 men over 24 months. |
| Zhang GY, et al. (1999)[4] | 500 mg TU monthly | 11 out of 12 participants became azoospermic. | Both 500 mg and 1000 mg doses were effective and reversible. |
| Zhang GY, et al. (1999)[4] | 1000 mg TU monthly | All 12 participants became azoospermic. | Faster suppression of spermatogenesis was observed with the 1000 mg dose. |
This compound in Combination with Progestins
The addition of a progestin to a TU regimen can enhance the suppression of gonadotropins, leading to a faster and more profound suppression of spermatogenesis.
| Study | Dosage Regimen | Efficacy (Azoospermia) | Key Findings |
| Kamischke A, et al. (2002)[5][6] | 1000 mg TU + 200 mg NETE every 6 weeks | 13 out of 14 men (93%) achieved azoospermia. | Combination therapy was more effective than TU alone. |
| Kamischke A, et al. (2002)[5][6] | 1000 mg TU + 400 mg NETE every 6 weeks | 11 out of 12 men (92%) achieved azoospermia. | Higher dose of NETE did not significantly increase azoospermia rates. |
| Kamischke A, et al. (2002)[5][6] | 1000 mg TU + oral NET acetate (B1210297) daily | 12 out of 14 men (86%) achieved azoospermia. | Oral progestin was also effective in combination with injectable TU. |
| Meriggiola MC, et al. (2005)[1] | 1000 mg TU + 200 mg NETE every 6 weeks | 13 of 14 men achieved azoospermia. | Confirmed high efficacy of the combination. |
Experimental Protocols
Experimental Workflow
The general workflow for a clinical trial evaluating this compound as a male contraceptive involves several distinct phases: screening, a suppression phase, an efficacy phase, and a recovery phase.
Semen Analysis Protocol
Accurate and standardized semen analysis is critical for assessing the efficacy of the contraceptive agent. The following protocol is based on the World Health Organization (WHO) laboratory manual for the examination and processing of human semen.[7][8][9]
1. Sample Collection:
-
Participants should receive clear instructions on sample collection.
-
A period of sexual abstinence of 2-7 days is recommended before collection.
-
The entire ejaculate should be collected in a sterile, wide-mouthed container.
-
The sample should be delivered to the laboratory within one hour of collection, kept at a temperature between 20°C and 37°C.
2. Macroscopic Examination:
-
Liquefaction: Allow the semen sample to liquefy at 37°C for 30-60 minutes.
-
Appearance: Record the appearance (e.g., opalescent, grey).
-
Volume: Measure the volume of the ejaculate using a graduated pipette.
-
Viscosity: Assess viscosity by observing the length of the thread formed when a pipette is withdrawn from the sample.
-
pH: Measure the pH of the liquefied semen using pH paper.
3. Microscopic Examination:
-
Sperm Concentration:
-
Mix the liquefied semen sample thoroughly.
-
Prepare an appropriate dilution of the semen sample.
-
Load a hemocytometer (e.g., Neubauer chamber) with the diluted sample.
-
Count the number of sperm heads in a defined area of the grid.
-
Calculate the sperm concentration in millions per milliliter.
-
-
Sperm Motility:
-
Place a small drop of liquefied semen on a clean microscope slide and cover with a coverslip.
-
Examine under a microscope at 400x magnification.
-
Classify sperm into categories: progressive motility, non-progressive motility, and immotility.
-
-
Sperm Morphology:
-
Prepare a thin smear of semen on a microscope slide.
-
Allow the smear to air dry.
-
Stain the smear using a standard staining method (e.g., Papanicolaou, Diff-Quik).
-
Examine the stained slide under oil immersion at 1000x magnification.
-
Assess the morphology of at least 200 spermatozoa and classify them as normal or abnormal based on head, neck/midpiece, and tail morphology.
-
Hormone Assay Protocol
Monitoring of serum hormone levels is essential to understand the pharmacological effects of TU. Chemiluminescent immunoassay (CLIA) is a common method for the quantitative determination of LH, FSH, and testosterone.
1. Sample Collection and Preparation:
-
Collect blood samples via venipuncture.
-
Separate serum by centrifugation.
-
Store serum samples at -20°C or lower until analysis.
2. Assay Principle (Generalized for CLIA):
-
The assay is typically a sandwich immunoassay.
-
The sample (serum) is incubated with a biotinylated monoclonal antibody specific to the hormone (e.g., LH, FSH, or testosterone) and another monoclonal antibody specific to the hormone labeled with a chemiluminescent substance (e.g., acridinium (B8443388) ester).
-
Streptavidin-coated magnetic microparticles are added, which bind to the biotinylated antibody, forming a solid phase.
-
The reaction mixture is washed to remove unbound components.
-
A trigger solution is added to initiate the chemiluminescent reaction.
-
The light emitted is measured by a luminometer, and the intensity is proportional to the concentration of the hormone in the sample.
3. Assay Procedure (Generalized):
-
Bring all reagents and samples to room temperature.
-
Add standards, controls, and patient samples to the respective wells or tubes of the automated analyzer.
-
The analyzer will automatically perform the incubation, washing, and measurement steps.
-
A calibration curve is generated using the standards, and the concentrations of the hormones in the patient samples are calculated from this curve.
Safety Monitoring Protocol
Comprehensive safety monitoring is crucial throughout the clinical trial.
1. Schedule of Assessments:
-
Screening Visit: Baseline medical history, physical examination, and laboratory tests.
-
Treatment Phase: Regular visits (e.g., every 4-8 weeks) for clinical assessment and laboratory monitoring.
-
Recovery Phase: Follow-up visits to monitor the return of all parameters to baseline.
2. Clinical Assessments:
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature.
-
Body Weight and BMI.
-
Physical Examination: Including examination of the testes and prostate.
-
Adverse Event Monitoring: Systematically record all adverse events reported by the participants. Specific inquiry should be made about changes in mood, libido, acne, and injection site reactions.[2]
3. Laboratory Monitoring:
-
Hematology: Complete blood count (CBC) with differential to monitor for polycythemia (an increase in hemoglobin and hematocrit).[5]
-
Clinical Chemistry:
-
Liver Function Tests: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) to monitor for potential liver toxicity.[5]
-
Lipid Profile: Total cholesterol, high-density lipoprotein (HDL) cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides to assess cardiovascular risk. A decrease in HDL cholesterol has been reported.[5]
-
Prostate-Specific Antigen (PSA): To monitor prostate health.
-
-
Hormonal Profile: Serum testosterone, LH, and FSH levels as described in the hormone assay protocol.
Conclusion
This compound, both as a single agent and in combination with progestins, shows significant promise as a reversible male contraceptive. The protocols outlined in these application notes provide a framework for the systematic evaluation of its efficacy and safety. Adherence to standardized procedures, particularly for semen analysis and hormone assays, is essential for generating reliable and comparable data in this important area of reproductive health research.
References
- 1. Progress and prospects in male hormonal contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testosterone and male contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicenter contraceptive efficacy trial of injectable testosterone undecanoate in Chinese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A clinical trial of injectable testosterone undecanoate as a potential male contraceptive in normal Chinese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An effective hormonal male contraceptive using testosterone undecanoate with oral or injectable norethisterone preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WHO laboratory manual for the examination and processing of human semen, 6th ed [who.int]
- 8. WHO laboratory manual for the examination and processing of human semen [fctc.who.int]
- 9. Sixth edition of the World Health Organization laboratory manual of semen analysis: Updates and essential take away for busy clinicians - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Testosterone Undecylenate from 4-Androstene-3,17-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of Testosterone (B1683101) Undecylenate, a long-acting androgen ester, starting from the precursor 4-Androstene-3,17-dione (4-AD). The synthesis is a two-step process involving the selective reduction of 4-AD to Testosterone, followed by the esterification of Testosterone with undecanoyl chloride. Both biochemical and chemical approaches for the initial reduction step are presented, offering flexibility based on laboratory capabilities and green chemistry considerations.
Step 1: Selective Reduction of 4-Androstene-3,17-dione to Testosterone
The first critical step is the selective reduction of the 17-keto group of 4-Androstene-3,17-dione to a hydroxyl group, yielding Testosterone. This can be achieved through enzymatic catalysis, which offers high stereoselectivity and yield under mild conditions, or through chemical reduction.
Method A: Enzymatic Reduction using Ketoreductase (KR-2)
This protocol utilizes a ketoreductase enzyme (KR-2) to catalyze the stereoselective bioreduction of 4-AD to Testosterone.[1][2] This method is noted for its high conversion rate and purity under environmentally friendly conditions.[1]
Experimental Protocol:
-
Enzyme Preparation: A crude solution of Ketoreductase 2 (KR-2) is required. This can be prepared from E. coli strains engineered to express the enzyme.[2]
-
Reaction Mixture: In a suitable reaction vessel, combine the following components in a 100 mL total volume:
-
Potassium phosphate (B84403) buffer (50 mmol/L, pH 7.0)
-
4-Androstene-3,17-dione (4-AD): See Table 1 for substrate concentrations.
-
Isopropanol (10% v/v) as a co-substrate for cofactor regeneration.[1][2]
-
β-NAD⁺ (1-2 g/L) as a cofactor.[1]
-
Crude KR-2 enzyme solution (20 mL).[1]
-
-
Reaction Conditions:
-
Stir the mixture continuously.
-
To overcome inhibition by the acetone (B3395972) byproduct, apply an intermittent vacuum (e.g., for 10 minutes every several hours) and replenish the reaction volume with a 9:1 water/isopropanol solution.[1]
-
Monitoring and Completion: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 24-52 hours, depending on the substrate load.[1]
-
Purification: Upon completion, extract the Testosterone from the reaction mixture. This can be followed by purification steps to achieve high purity.[1][2]
Data Presentation: Enzymatic Reduction of 4-AD
| Substrate (4-AD) Conc. (g/L) | Reaction Time (h) | Final Testosterone (TS) Conc. (g/L) | Conversion Rate (%) | Overall Yield (%) | Purity (HPLC) (%) | Reference |
| 10 | 9 | 9.69 | 99.29 | - | - | [1] |
| 35 | 24 | 34.58 | 98.12 | - | - | [1] |
| 65.8 | 52 | 65.42 | 98.73 | 92.81 | 99.82 | [1][2] |
Method B: Chemical Reduction using Potassium Borohydride (B1222165)
This method provides a chemical alternative for the reduction of 4-AD to Testosterone.
Experimental Protocol:
-
Dissolution: Dissolve 4-Androstene-3,17-dione in a mixed solvent system (e.g., a mixture of tetrahydrofuran (B95107) and cyclohexane) at a 1:5 to 1:15 weight ratio.[3][4] Cool the solution to below -10°C.[3]
-
Reductant Preparation: Separately, dissolve potassium borohydride in pure water (1:8 to 1:15 weight ratio).[3]
-
Addition: Slowly add the potassium borohydride solution to the cooled 4-AD solution while maintaining the temperature between -5°C and -10°C.[3]
-
Reaction: Allow the reaction to proceed at this temperature until the 4-Androstene-3,17-dione is completely consumed (monitor by TLC or HPLC).[3]
-
Quenching: Carefully add glacial acetic acid to destroy any excess potassium borohydride.[3]
-
Isolation: Recover the solvent under reduced pressure. Add water to the residue to precipitate the crude product. Filter the solid.[3]
-
Purification: Recrystallize the crude product from ethanol (B145695) to obtain pure Testosterone.[3] A yield of 88.4% has been reported under optimal conditions.[3]
Step 2: Esterification of Testosterone to Testosterone Undecylenate
The final step involves the esterification of the 17β-hydroxyl group of Testosterone with undecanoyl chloride.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve Testosterone (e.g., 5g) in a suitable solvent such as N,N-dimethylformamide (DMF, 25 mL) or ethyl acetate.[5]
-
Base Addition: Add a base, such as pyridine (B92270) (e.g., 5 mL), to the solution and mix thoroughly.[5]
-
Acylation: Cool the mixture to 0-10°C.[5][6] Slowly add undecanoyl chloride (e.g., 4.6 mL).[5]
-
Reaction: Allow the mixture to react at room temperature. The reaction time can vary from 1 to 6 hours depending on the solvent and other conditions.[5] Monitor the reaction for the disappearance of Testosterone by TLC.
-
Workup: Once the reaction is complete, add water to precipitate the product.[5]
-
Isolation and Purification: Filter the precipitated solid. Wash the product with an aqueous acetone solution and dry it under a vacuum at room temperature.[5][6] Further purification can be achieved by recrystallization from acetone.[6]
Data Presentation: Esterification of Testosterone
| Solvent | Base | Reaction Time (h) | Yield (%) | Purity (HPLC) (%) | Reference |
| N,N-Dimethylformamide (DMF) | Pyridine | 1 | 96 | 98.26 | [5][6] |
| Acetonitrile | Pyridine | 5 | 69 | 98.80 | [5] |
| Acetone | Pyridine | 6 | 69 | 97.59 | [5][6] |
| DMA | Pyridine | 5 | 77 (for Cypionate) | 98.77 (for Cypionate) | [6] |
| DMA | DIPEA | 5 | 85 | 95.52 | [6] |
| Ethyl Acetate | Pyridine | 1.5 | 77.46 (for a related impurity) | - |
Visualizations
Caption: Overall synthesis pathway from 4-Androstene-3,17-dione to this compound.
Caption: General experimental workflow for the two-step synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104262439A - A method for synthesizing testosterone with 4-androstenedione in one step - Google Patents [patents.google.com]
- 4. WO2017093980A1 - Process for preparation of testosterone - Google Patents [patents.google.com]
- 5. TW201620924A - Synthetic method of testosterone alkanoate - Google Patents [patents.google.com]
- 6. CN105732754A - Synthesis method of alkyl acid testosterone compound - Google Patents [patents.google.com]
Application of Testosterone undecylenate in military performance optimization studies
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Strenuous military operations often lead to a significant decline in the physiological and cognitive performance of soldiers, which is partly attributed to the suppression of endogenous testosterone (B1683101) levels.[1] Testosterone undecylenate, a long-acting injectable androgen, has been investigated as a potential countermeasure to mitigate these decrements. This document provides a detailed overview of the application of this compound in military performance optimization studies, with a focus on the "Optimizing Performance for Soldiers II (OPS II)" trial. The OPS II study was a randomized, double-blind, placebo-controlled trial that assessed the effects of a single dose of this compound on body composition and military-relevant physical performance during a simulated multi-stressor military operation.[1][2]
Signaling Pathway of Testosterone
Testosterone primarily exerts its effects through the androgen receptor (AR), a member of the nuclear receptor superfamily. The binding of testosterone to the AR initiates a cascade of events that ultimately leads to changes in gene expression and cellular function.
Caption: Classical testosterone signaling pathway in a target cell.
Experimental Protocols
The following protocols are based on the methodologies employed in the "Optimizing Performance for Soldiers II (OPS II)" study.[1][3]
Study Design and Participants
The OPS II study was a randomized, placebo-controlled, double-blind trial involving 32 healthy, physically active males between the ages of 18 and 35.[1][3] Participants were recruited to reflect the characteristics of U.S. Soldiers and had normal testosterone concentrations (300–1,000 ng/dL).[1]
Intervention
Participants were randomly assigned to one of two groups:
-
Testosterone Group (TEST): Received a single intramuscular injection of 750 mg this compound.[3]
-
Placebo Group (PLA): Received a single intramuscular injection of a matching placebo.[3]
The injections were administered after a baseline testing phase and before the commencement of a 20-day simulated military operation.[1]
Simulated Military Operation
The 20-day simulated sustained military operation (SUSOPS) consisted of four consecutive 5-day cycles. Each cycle included two "low-stress" days and three "high-stress" days.[3]
-
Low-Stress Days: 1000 kcal/day exercise-induced energy deficit and 8 hours of sleep per night.[3]
-
High-Stress Days: 3000 kcal/day exercise-induced energy deficit and 4 hours of sleep per night.[3]
Key Experimental Measures
Body composition, including fat-free mass (FFM), was assessed at the end of the baseline phase, the simulated operation phase, and a 23-day recovery period.[2]
A battery of military-relevant physical performance tests was conducted at the end of each study phase. These included:
-
Load Carriage Time Trial: Assessed aerobic performance.
-
Vertical Jump Test: Assessed lower-body peak power.
-
3-Repetition Maximum (3-RM) Deadlift: Assessed muscular strength, endurance, and explosive power.
-
Wingate Anaerobic Cycle Test: Assessed anaerobic capacity.
-
Treadmill VO2peak Test: Assessed peak aerobic capacity.
Cognitive function and mood were assessed as secondary outcomes.[3]
Experimental Workflow
The experimental workflow of the OPS II study followed a three-phase design.
Caption: Experimental workflow of the OPS II study.
Quantitative Data Summary
The primary findings of the OPS II study indicated that while this compound administration prevented the loss of fat-free mass, it did not attenuate the decline in physical performance.[2][4]
Table 1: Change in Fat-Free Mass (FFM)
| Group | Baseline to End of Operation (kg) | p-value |
| Testosterone (TEST) | +0.41 ± 0.65 | 0.53 |
| Placebo (PLA) | -1.85 ± 0.69 | 0.01 |
Data presented as mean ± SE.[2][4]
Table 2: Physical Performance Outcomes
Conclusion
A single intramuscular injection of 750 mg of this compound was effective in preserving fat-free mass in healthy males during a strenuous 20-day simulated military operation.[2][4] However, this preservation of lean body mass did not translate to the preservation of physical performance, as multiple measures of strength, power, and endurance declined irrespective of the treatment group.[2][4] These findings suggest that while this compound may offer a benefit in terms of body composition, it may not be an effective countermeasure for preventing performance decrements under conditions of significant operational stress that include energy deficit and sleep restriction. Further research is needed to explore different dosing strategies or combined interventions to mitigate performance decline in military personnel.
References
- 1. researchgate.net [researchgate.net]
- 2. Testosterone undecanoate administration prevents declines in fat-free mass but not physical performance during simulated multi-stressor military operations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Challenges in maintaining stable serum levels with oral Testosterone undecylenate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oral testosterone (B1683101) undecylenate (TU). Our aim is to address common challenges encountered during in-vivo experiments, particularly concerning the maintenance of stable serum testosterone levels.
Frequently Asked Questions (FAQs)
Q1: Why are we observing highly variable and inconsistent serum testosterone levels after oral administration of Testosterone Undecylenate in our animal models?
A1: High variability in serum testosterone levels is a well-documented challenge with oral TU administration. The primary reason is its lipophilic nature and dependence on the lymphatic system for absorption, which is significantly influenced by the presence and composition of food.[1][2][3][4] Administration in a fasted state leads to negligible absorption and very low bioavailability.[2][4][5][6]
Q2: What is the impact of food on the bioavailability of oral this compound?
A2: Food, particularly dietary fat, is critical for the proper absorption of oral TU.[2][3][7] Co-administration with a meal containing a moderate amount of fat (approximately 19 grams in human studies) significantly enhances its absorption by promoting its uptake into the intestinal lymphatic system, thereby bypassing first-pass metabolism in the liver.[1][3][8][9]
Q3: We are administering oral TU with a standard chow diet. Is that sufficient to ensure consistent absorption?
A3: While a standard diet is better than a fasted state, the consistency and fat content of the chow can still lead to variability. For maximal consistency, it is recommended to standardize the diet and the timing of administration relative to feeding. Consider supplementing the standard chow with a known quantity of fat to ensure a more uniform and enhanced absorption across all subjects.
Q4: How frequently should oral this compound be administered to maintain stable serum levels?
A4: Due to its relatively short half-life after absorption and conversion to testosterone, serum levels can fluctuate significantly, peaking a few hours after administration and then declining.[1][10] To mitigate these fluctuations and maintain more stable eugonadal testosterone levels, twice-daily dosing is a common strategy employed in clinical trials.[5][6]
Q5: Are there different formulations of oral this compound available, and do they impact serum level stability?
A5: Yes, various formulations exist, including oil-based solutions and self-emulsifying drug delivery systems (SEDDS).[5][6] SEDDS formulations are designed to improve the consistency of absorption and reduce the dependency on dietary fat, though variability can still be a factor.[5][6]
Q6: We are observing elevated Dihydrotestosterone (DHT) levels in our study. Is this expected with oral this compound?
A6: Yes, treatment with oral TU is known to elevate serum DHT concentrations, often above the normal physiological range.[1][10] This is due to the conversion of testosterone to DHT by the enzyme 5α-reductase.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable serum testosterone levels | Administration in a fasted or near-fasted state. | Administer oral TU with a meal, ensuring a consistent and adequate fat content. For rodent studies, consider a diet with a standardized fat percentage or co-administer with a lipid vehicle. |
| High inter-subject variability in serum testosterone | Inconsistent food intake and composition among subjects. | Standardize the feeding schedule and diet composition for all subjects. Ensure each subject consumes a similar amount of food around the time of dosing. |
| Serum testosterone levels peak and then drop significantly before the next dose | Natural pharmacokinetic profile of oral TU. | Implement a twice-daily dosing schedule to maintain more stable serum concentrations throughout the 24-hour period. |
| Unexpectedly high DHT to testosterone ratio | This is an inherent metabolic outcome of oral TU administration. | If elevated DHT is a confounding factor for the experimental endpoint, consider co-administration with a 5α-reductase inhibitor, although its effect with oral TU may differ from other testosterone formulations.[1] |
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters of serum testosterone from a study evaluating the effect of food on the bioavailability of a single 80 mg oral dose of this compound.
| Parameter | Fasting State | Fed State (Standardized Breakfast) |
| Cmax (ng/mL) | 0.67 | 10.7 |
| AUC (ng·hr/mL) | 5.37 | 56.4 |
Data extracted from a study in healthy postmenopausal women.[2][4]
Experimental Protocols
Protocol 1: Assessment of Food Effect on Oral this compound Bioavailability
This protocol is based on a randomized, open-label, crossover study design.[2]
-
Subjects: Recruit a cohort of relevant experimental subjects (e.g., healthy, castrated male rodents).
-
Housing and Diet: House subjects individually and provide a standard chow diet.
-
Washout Period: Ensure a sufficient washout period (e.g., 1 week) between treatments.
-
Treatment Arms:
-
Fasting State: Administer a single oral dose of TU after an overnight fast. Food is returned at a specified time post-administration (e.g., 4 hours).
-
Fed State: Administer the same single oral dose of TU immediately after consumption of a standardized meal with a known fat content.
-
-
Blood Sampling: Collect serial blood samples at baseline and at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, 12, 24 hours).
-
Analysis: Analyze serum/plasma for testosterone and TU concentrations using a validated method such as liquid chromatography with mass spectrometry (LC-MS) or gas chromatography with mass spectrometry (GC-MS).[2]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC for each treatment arm to determine the effect of food.
Protocol 2: Maintenance of Serum Testosterone with Twice-Daily Dosing
This protocol is adapted from multi-day dosing studies.[5][6]
-
Subjects and Diet: Utilize a cohort of hypogonadal subjects and maintain them on a standardized diet.
-
Dosing Regimen: Administer oral TU twice daily (e.g., every 12 hours) with meals for a set duration (e.g., 7 or 28 days).[5][6]
-
Steady-State Assessment: On the final day of dosing, collect serial blood samples over a 24-hour period to assess serum testosterone concentrations at steady state.[1]
-
Analysis: Measure serum testosterone, DHT, and estradiol (B170435) levels using LC-MS/MS.[5][6]
-
Data Evaluation: Evaluate the average serum testosterone concentration (Cavg), peak concentration (Cmax), and trough concentration (Cmin) to determine if stable eugonadal levels are maintained.
Visualizations
References
- 1. Steady-state pharmacokinetics of oral testosterone undecanoate with concomitant inhibition of 5α-reductase by finasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Important effect of food on the bioavailability of oral testosterone undecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of food composition on serum testosterone levels after oral administration of Andriol® Testocaps® - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reexamination of pharmacokinetics of oral testosterone undecanoate in hypogonadal men with a new self-emulsifying formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Bioavailability of oral testosterone in males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Testosterone Undecanoate? [synapse.patsnap.com]
- 9. The effect of food composition on serum testosterone levels after oral administration of Andriol Testocaps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
Technical Support Center: Testosterone Undecylenate (TU) in Long-Term Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the use of Testosterone (B1683101) Undecylenate (TU) for long-term animal studies. The information is presented in a question-and-answer format to directly address common challenges and queries.
I. Frequently Asked Questions (FAQs)
Q1: What is a typical starting dosage of Testosterone Undecylenate (TU) for maintaining physiological testosterone levels in rats?
A single subcutaneous (s.c.) injection of 100-125 mg/kg body weight of TU is effective for inducing and maintaining physiological testosterone levels in orchiectomized (castrated) rats for at least four weeks.[1][2] For studies requiring supraphysiological or anabolic concentrations, a single intramuscular (i.m.) injection of 500 mg/kg can maintain elevated testosterone levels for up to six weeks.[1][2]
Q2: How does the pharmacokinetic profile of TU compare to other testosterone esters like Testosterone Propionate (B1217596) (TProp)?
TU provides favorable continuous and steady-state serum testosterone levels for several weeks from a single injection.[1][2] In contrast, Testosterone Propionate (TProp) administration results in a sharp initial increase in serum testosterone followed by a rapid decline, with levels becoming low as early as 14 days post-injection.[1][2] Subcutaneous testosterone pellets have also been shown to produce high inter-individual variability and a shorter-than-expected duration of testosterone release compared to TU injections.[1][2]
Q3: Should experiments be conducted on orchiectomized (ORX) or intact animals?
The choice depends on the experimental goal.
-
Orchiectomized (ORX) animals are used to study the effects of testosterone replacement in a hypogonadal state, removing the influence of endogenous testosterone production. This creates a controlled baseline for assessing the direct effects of exogenous TU.
-
Intact (non-ORX) animals are used to study the effects of supraphysiological testosterone levels or to model conditions where endogenous testosterone production is present but supplemented.
Q4: What is the recommended route of administration for TU in rodents?
Both subcutaneous (s.c.) and intramuscular (i.m.) injections are effective.[1] Subcutaneous injection into the loose skin over the shoulders or back is often preferred as it is technically simpler and causes minimal discomfort to the animal.[3]
Q5: What vehicle is appropriate for dissolving and administering TU?
TU is typically formulated in a sterile oil-based vehicle, such as castor oil or corn oil, for injection.[2][4] The vehicle ensures the slow release of the long-chain testosterone ester from the injection depot. It is critical to ensure the sterility of the vehicle and the final preparation to avoid injection site infections.
II. Troubleshooting Guide
Issue: Inconsistent or rapidly declining serum testosterone levels.
-
Possible Cause 1: Improper Injection Technique. A subcutaneous injection that is too shallow may lead to leakage from the injection site or inconsistent absorption. An intramuscular injection that does not properly penetrate the muscle belly can result in variable release kinetics.
-
Troubleshooting Steps:
-
Review and standardize the injection protocol, ensuring the needle gauge is appropriate (e.g., 23-25G for rats) and the injection is delivered consistently to the same anatomical region.[5]
-
Ensure the full dose is administered by pausing briefly before withdrawing the needle.
-
Confirm the use of an appropriate oil-based vehicle, as TU is not water-soluble.
-
-
Possible Cause 2: Incorrect Dosing Interval. While a single injection can last for weeks, the precise duration depends on the dose and the animal's metabolism.[1] Levels may be dropping below the physiological range before the next scheduled injection.
-
Troubleshooting Steps:
-
Conduct a pilot study to determine the pharmacokinetic profile of your specific TU dose in your animal model.[6]
-
Collect blood samples at regular intervals (e.g., weekly) to map the testosterone concentration curve and identify the optimal time for re-dosing.[1]
-
Consider that some protocols may require re-dosing every 10-14 days for other testosterone esters, but TU allows for much longer intervals.[2]
-
Issue: High inter-individual variability in testosterone levels.
-
Possible Cause 1: Animal Strain and Age. Different strains of rats or mice may exhibit metabolic variations that affect drug clearance. Age can also be a factor.
-
Troubleshooting Steps:
-
Ensure all animals in the study are of the same strain, supplier, and are age-matched.
-
Acknowledge that some level of individual variation is normal in biological systems.[7] Increase the number of animals per group (n) to improve statistical power and account for this variability.
-
-
Possible Cause 2: Inadequate Formulation. If the TU is not completely dissolved or is unevenly suspended in the vehicle, different animals may receive different effective doses.
-
Troubleshooting Steps:
-
Ensure the TU preparation is homogenous before drawing each dose. Gently warm the solution to room or body temperature and vortex or invert the vial to ensure a uniform suspension.[5]
-
Prepare the entire batch of the formulation for the study at once to minimize batch-to-batch variation.
-
Issue: Injection site reactions or inflammation.
-
Possible Cause 1: Non-sterile Technique. Contamination of the needle, injectate, or injection site can lead to abscesses or inflammation.
-
Troubleshooting Steps:
-
Possible Cause 2: Irritation from Vehicle or Large Volume. The oil vehicle itself can be an irritant to some animals. Injecting too large a volume at a single site can cause tissue distension and inflammation.
-
Troubleshooting Steps:
-
Adhere to recommended maximum injection volumes (e.g., for subcutaneous injections in rats, a maximum of 5 ml/kg per site is recommended).[5]
-
If a large dose is required, consider splitting it between two different injection sites.
-
Monitor animals post-injection for any signs of distress or adverse reactions at the injection site.[8]
-
III. Data Summary Tables
Table 1: Recommended this compound Dosages in Rodents
| Animal Model | Dosage (mg/kg) | Route | Expected Outcome & Duration | Source(s) |
| Rat (Wistar) | 100 - 125 | s.c. | Maintains physiological testosterone levels for ≥ 4 weeks in ORX models. | [1][2] |
| Rat (Wistar) | 500 | i.m. | Induces supraphysiological testosterone levels for up to 6 weeks. | [1][2] |
| Rat (Wistar) | 125 - 1000 | s.c. | Dose-dependent increase in stable testosterone levels for up to 8 weeks. | [6][9] |
| Mouse | 100 or 500 | s.c. | Long-acting administration for behavioral and neurochemical studies. | [10][11] |
Table 2: Example Pharmacokinetic Profile of a Single 125 mg/kg s.c. TU Injection in Orchiectomized Rats
| Time Post-Injection | Mean Serum Testosterone (nmol/L) (Approximate) |
| Baseline (Post-ORX) | < 1.0 |
| Week 1 | 15 - 20 |
| Week 2 | 12 - 18 |
| Week 3 | 10 - 15 |
| Week 4 | 8 - 12 |
| Week 5 | 5 - 10 |
| Week 6 | < 5.0 |
| (Note: These values are illustrative, based on data from published studies. Actual levels can vary. A pilot study is recommended.)[1] |
IV. Experimental Protocols
Protocol 1: Preparation and Subcutaneous Administration of TU in Rodents
-
Objective: To correctly prepare and administer an oil-based TU solution via subcutaneous injection.
-
Materials:
-
This compound (powder)
-
Sterile vehicle (e.g., castor oil, corn oil)
-
Sterile glass vial with a rubber septum
-
Syringes (1-3 mL)
-
Needles (e.g., 18G for drawing, 23-25G for injection)
-
70% alcohol wipes
-
Appropriate animal restraint device
-
Sharps container
-
-
Methodology:
-
Preparation of TU Solution: Under sterile conditions (e.g., in a laminar flow hood), calculate the required amount of TU and vehicle to achieve the desired concentration. Warm the vehicle slightly to aid dissolution. Add the TU powder to the vial, followed by the vehicle. Mix thoroughly (e.g., using a vortex mixer) until the powder is fully dissolved or homogenously suspended.
-
Animal Restraint: For rats, gently restrain the animal using a towel or a designated restraining device, ensuring it remains calm and breathing is not restricted.[5][8]
-
Dose Preparation: Disinfect the vial's rubber septum with an alcohol wipe. Using a sterile syringe and a larger gauge needle (e.g., 18G), draw up the calculated volume of the TU solution. Remove any air bubbles. Change the needle to the appropriate size for injection (e.g., 23-25G).
-
Injection: Locate the injection site, typically the loose skin over the dorsal scapular (shoulder blade) region. Lift the skin to create a "tent".[8] Insert the needle, with the bevel facing upwards, at the base of the tented skin, parallel to the body.
-
Administration: Gently pull back on the plunger to ensure you have not entered a blood vessel (you should see negative pressure; if blood appears, withdraw and start again with fresh materials).[8] Depress the plunger slowly and steadily to inject the solution.
-
Post-Injection: Withdraw the needle and apply gentle pressure to the site for a few seconds. Immediately dispose of the needle and syringe in a sharps container.[8] Return the animal to its cage and monitor for any immediate adverse effects.
-
Protocol 2: Blood Sampling and Monitoring of Serum Testosterone
-
Objective: To collect and process blood samples to accurately measure serum testosterone concentrations.
-
Materials:
-
Blood collection tubes (e.g., serum separator tubes)
-
Needles or lancets appropriate for the sampling site
-
Anesthetic (if required)
-
Centrifuge
-
Pipettes and storage tubes (cryovials)
-
-
Methodology:
-
Blood Collection: Depending on the volume required and frequency of sampling, use an appropriate method such as:
-
Tail Vein: Suitable for small, repeated samples.
-
Saphenous Vein: A common and well-tolerated site for repeated sampling.
-
Cardiac Puncture: A terminal procedure performed under deep anesthesia for collecting a large volume of blood at the study endpoint.
-
-
Sample Processing: Collect blood into a serum separator tube. Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifugation: Centrifuge the tubes according to the manufacturer's instructions (e.g., 2000 x g for 10 minutes) to separate the serum from the blood cells.
-
Serum Collection and Storage: Carefully pipette the clear serum supernatant into a labeled cryovial, avoiding the cell layer. Store the serum at -80°C until analysis.
-
Testosterone Measurement: Analyze testosterone concentrations using a validated method. While commercial immunoassays (ELISA, RIA) are common, they can show bias, especially with rodent serum which lacks SHBG.[12] For highest accuracy, validation or direct measurement using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the reference standard.[12]
-
V. Visualizations
Caption: Canonical Androgen Receptor (AR) signaling pathway.[13][14][15][16]
Caption: A generalized experimental workflow for animal studies.
References
- 1. Testosterone undecanoate: a useful tool for testosterone administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orthopresearch.com [orthopresearch.com]
- 4. Safety Aspects and Rational Use of Testosterone Undecanoate in the Treatment of Testosterone Deficiency: Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Comparative application of testosterone undecanoate and/or testosterone propionate in induction of benign prostatic hyperplasia in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluctuations in plasma testosterone levels in adult male rats and mice. | Semantic Scholar [semanticscholar.org]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Comparative application of testosterone undecanoate and/or testosterone propionate in induction of benign prostatic hyperplasia in Wistar rats | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Long-Acting Testosterone Undecanoate on Behavioral Parameters and Na + , K+-ATPase mRNA Expression in Mice with Alzheimer`s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting poor bioavailability of oral Testosterone undecylenate formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oral testosterone (B1683101) undecylenate (TU) formulations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing very low and highly variable plasma concentrations of testosterone after oral administration of our TU formulation in preclinical animal models. What are the potential causes?
A1: Low and variable oral bioavailability is a well-documented challenge with testosterone undecylenate. The primary reasons include:
-
Poor Aqueous Solubility: this compound is a highly lipophilic molecule, making its dissolution in the gastrointestinal fluids a rate-limiting step for absorption.
-
Dependence on Lymphatic Absorption: TU is primarily absorbed through the intestinal lymphatic system, which bypasses the first-pass metabolism in the liver.[1][2][3] This absorption pathway is highly dependent on the presence of dietary lipids.
-
Food Effect: The bioavailability of oral TU is significantly influenced by the fed or fasted state of the subject. Administration with food, particularly a meal containing lipids, can dramatically increase absorption.[4][5][6] In a fasted state, serum concentrations of testosterone can be low or even negligible.[4]
-
Formulation In-vivo Performance: The in-vivo performance of your formulation is critical. If the formulation does not effectively promote the solubilization and lymphatic uptake of TU, poor bioavailability will result.
Troubleshooting Steps:
-
Review Dosing Conditions: Confirm that the animal models are being dosed in a fed state. Co-administration with a meal containing a controlled amount of fat is crucial for consistent absorption. Studies have shown that a meal with approximately 19 grams of fat can significantly increase absorption.[6][7]
-
Formulation Characterization:
-
Dissolution Testing: Perform in-vitro dissolution studies using biorelevant media (e.g., Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF)) to assess the release and solubilization of TU from your formulation.
-
Lipid-Based Formulations: If not already using one, consider developing a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS) or a nanostructured lipid carrier (NLC).[8][9][10][11] These formulations can improve the solubilization and lymphatic uptake of TU.
-
-
In-vitro Permeability Studies: Utilize in-vitro models like Caco-2 cell monolayers to assess the potential for intestinal permeation of your formulation. While TU is lipophilic and expected to have high permeability, this can help identify any formulation-related issues affecting transport across the intestinal epithelium.
Q2: What is the expected absolute bioavailability of oral this compound?
A2: The absolute bioavailability of oral this compound is generally low. Studies in dogs have reported an absolute bioavailability of TU to be around 3%.[2][12] In humans, the reported absolute bioavailability of testosterone from an oral TU formulation is approximately 7%.[5][8][13] It is important to note that these values can be highly dependent on the formulation and the presence of food.
Q3: How critical is the "food effect" and what composition of food is recommended for preclinical studies?
A3: The food effect is extremely critical for the oral absorption of this compound.[4][5][6] Studies have demonstrated a significant increase in the bioavailability of TU when administered with food compared to a fasted state. For instance, one study showed a nearly 10-fold higher bioavailability in the fed state.[5]
For preclinical studies, it is recommended to co-administer the TU formulation with a meal containing a standardized amount of fat. Research suggests that a meal containing around 19 grams of lipids can efficiently increase the absorption of TU.[6][7] It is not always necessary to use a very high-fat meal, as a "normal" fat content can be sufficient.[6][7] For consistency, the composition of the meal should be controlled across all study animals and groups.
Q4: We are developing a self-emulsifying drug delivery system (SEDDS) for TU. What are the key parameters to optimize?
A4: When developing a SEDDS for oral TU, the following parameters are crucial for optimal in-vivo performance:
-
Excipient Selection:
-
Oils: Long-chain triglycerides (LCTs) are often preferred as they promote lymphatic transport.
-
Surfactants: The hydrophilic-lipophilic balance (HLB) of the surfactant is critical for the formation of stable and fine emulsions.
-
Co-solvents/Co-surfactants: These can improve the solubilization of TU in the formulation and aid in the emulsification process.
-
-
Emulsion Droplet Size: Upon dispersion in aqueous media, the formulation should form fine oil-in-water emulsions or microemulsions. Smaller droplet sizes provide a larger surface area for enzymatic digestion and subsequent absorption.
-
In-vitro Lipolysis: This is a critical in-vitro test for lipid-based formulations. It mimics the in-vivo digestion of lipids by pancreatic lipase (B570770) and helps predict how the formulation will behave in the gut and release the drug for absorption.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Oral this compound Under Fed vs. Fasted Conditions
| Parameter | Fasting State | Fed State | Fold Increase | Reference |
| Testosterone Cmax | 0.67 ng/mL | 10.7 ng/mL | ~16 | [4] |
| Testosterone AUC | 5.37 nghr/mL | 56.4 nghr/mL | ~10.5 | [4] |
Table 2: Absolute Bioavailability of Testosterone from Oral TU Formulations
| Species | Formulation | Absolute Bioavailability of Testosterone | Reference |
| Human | Not specified | ~7% | [5][8] |
| Human | Not specified | 6.83 +/- 3.32% | [13] |
| Dog | Andriol / Andriol Testocaps | ~3% (for TU) | [2][12] |
Experimental Protocols
Protocol 1: In-Vitro Dissolution Testing of Oral TU Formulations using Biorelevant Media
Objective: To assess the in-vitro release and solubilization of this compound from an oral formulation under simulated intestinal conditions.
Materials:
-
USP Dissolution Apparatus 2 (Paddle)
-
Fasted State Simulated Intestinal Fluid (FaSSIF) powder
-
Fed State Simulated Intestinal Fluid (FeSSIF) powder
-
Purified water
-
HPLC system with a suitable column for TU analysis
-
TU reference standard
-
Test formulation (e.g., capsules, tablets)
Procedure:
-
Media Preparation:
-
Prepare FaSSIF and FeSSIF media according to the manufacturer's instructions. Ensure the pH and temperature are within the specified range (typically pH 6.5 for FaSSIF and pH 5.0 for FeSSIF, at 37°C).
-
-
Dissolution Apparatus Setup:
-
Set the dissolution bath temperature to 37 ± 0.5°C.
-
Set the paddle speed to a suitable rate (e.g., 50 or 75 RPM).
-
-
Dissolution Test:
-
Place one unit of the test formulation into each dissolution vessel containing 900 mL of either FaSSIF or FeSSIF.
-
At predetermined time points (e.g., 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.
-
Immediately filter the samples through a suitable filter (e.g., 0.45 µm PTFE) to prevent undissolved particles from interfering with the analysis.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Sample Analysis:
-
Analyze the filtered samples for TU concentration using a validated HPLC method.
-
Construct a dissolution profile by plotting the percentage of drug released against time.
-
Protocol 2: In-Vivo Pharmacokinetic Study in a Canine Model
Objective: To evaluate the oral bioavailability and pharmacokinetic profile of a this compound formulation in a canine model.
Materials:
-
Male Beagle dogs (a commonly used model for lymphatic absorption studies)
-
Test TU formulation
-
Control formulation (e.g., Andriol Testocaps®)
-
Standardized canine diet (with controlled fat content)
-
Blood collection tubes (e.g., containing K2EDTA)
-
LC-MS/MS system for testosterone and TU analysis
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize the dogs to the study conditions.
-
Fast the animals overnight prior to dosing.
-
On the morning of the study, provide a standardized meal.
-
Administer a single oral dose of the test or control formulation to each dog.
-
-
Blood Sampling:
-
Collect blood samples from a suitable vein (e.g., cephalic) at pre-determined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma samples for testosterone and TU concentrations using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using non-compartmental analysis software.
-
Compare the pharmacokinetic profiles of the test and control formulations.
-
Visualizations
Caption: Troubleshooting workflow for poor oral bioavailability of TU.
Caption: Lymphatic absorption pathway of oral this compound.
References
- 1. What is the mechanism of Testosterone Undecanoate? [synapse.patsnap.com]
- 2. Contribution of lymphatically transported testosterone undecanoate to the systemic exposure of testosterone after oral administration of two andriol formulations in conscious lymph duct-cannulated dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Oral Testosterone Undecanoate Formulation Restores Testosterone to Normal Concentrations in Hypogonadal Men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Important effect of food on the bioavailability of oral testosterone undecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of food composition on serum testosterone levels after oral administration of Andriol® Testocaps® - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of food composition on serum testosterone levels after oral administration of Andriol Testocaps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reexamination of pharmacokinetics of oral testosterone undecanoate in hypogonadal men with a new self-emulsifying formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reexamination of Pharmacokinetics of Oral Testosterone Undecanoate in Hypogonadal Men With a New Self‐Emulsifying Formulation | Scilit [scilit.com]
- 11. scispace.com [scispace.com]
- 12. scite.ai [scite.ai]
- 13. Absolute bioavailability of testosterone after oral administration of testosterone-undecanoate and testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
Method refinement for Testosterone undecylenate extraction from tissue samples
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and refined methodologies for the extraction of Testosterone (B1683101) Undecylenate (TU) from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when extracting a long-chain ester like Testosterone Undecylenate from tissue?
A1: this compound is a highly lipophilic (fat-soluble) molecule. The main challenges are efficiently separating it from the abundant lipids and fats within the tissue, which have similar solubility, and preventing its hydrolysis back to testosterone during the extraction process. A multi-step procedure involving homogenization, lipid removal, and targeted extraction is often necessary.
Q2: Which extraction method is better for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A2: Both methods can be effective, and the choice depends on sample throughput, required extract cleanliness, and available equipment.
-
Liquid-Liquid Extraction (LLE): LLE is a classic and robust method. For TU, an initial protein precipitation followed by extraction with a non-polar solvent is common. Supported Liquid Extraction (SLE) is a modern alternative that avoids issues like emulsion formation and offers high analyte recoveries.[1][2]
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts by selectively binding the analyte while washing away interfering substances.[3] This can be particularly useful for reducing matrix effects in sensitive LC-MS/MS analyses.[4] For TU, a reverse-phase (like C18) SPE cartridge is typically used.
Q3: How can I minimize the loss of my analyte due to non-specific binding during sample processing?
A3: Steroids, especially lipophilic ones, are prone to binding to plastic surfaces like collection plates and pipette tips. To mitigate this, use polypropylene (B1209903) tubes and consider adding a small percentage of an organic solvent like methanol (B129727) (e.g., 50% methanol) to your reconstitution solvent after evaporation.[4] Vortexing thoroughly during the reconstitution step is also critical to ensure the analyte is fully redissolved.[1]
Q4: What is the best way to homogenize tissue for steroid extraction?
A4: The goal of homogenization is to completely disrupt the tissue structure to allow solvents access to the analyte. Bead beating or mechanical rotor-stator homogenizers are highly effective. Ensure the tissue is kept cold during the process to prevent enzymatic degradation of the target analyte. The choice of homogenization buffer should be compatible with the subsequent extraction steps.
Q5: How do I calculate my extraction efficiency?
A5: To determine extraction efficiency, spike a known amount of a TU standard into a control tissue sample before extraction. Process this spiked sample alongside your unspiked samples. The efficiency is calculated by comparing the amount of TU measured in the spiked sample (after subtracting the endogenous amount from the unspiked sample) to the known amount you added.[5] Using a deuterated internal standard (e.g., d3-testosterone undecylenate) is the gold standard, as it can account for losses at every step, from extraction to detection.[6][7]
Experimental Workflow for TU Extraction and Analysis
The following diagram outlines a typical workflow for the extraction and analysis of this compound from tissue samples.
Troubleshooting Guide
Problem: Low or Inconsistent Analyte Recovery
Low recovery is the most common issue in tissue extraction. Use the following diagram and table to diagnose and solve potential problems.
| Symptom | Possible Cause | Recommended Solution |
| Low Signal in All Samples | Inefficient Homogenization: Tissue not fully broken down, trapping the analyte. | Visually inspect the homogenate for remaining tissue pieces. Increase homogenization time or intensity. Ensure the correct beads or probe size is used for the tissue type. |
| Incorrect Solvent Choice: The extraction solvent is not non-polar enough to efficiently extract the lipophilic TU. | Switch to a more non-polar solvent like n-hexane, diethyl ether, or methyl tert-butyl ether (MTBE).[8][9] | |
| Analyte Loss During Evaporation: Sample was overheated or dried for too long, causing loss of analyte. | Evaporate under a gentle stream of nitrogen at room temperature or use a centrifugal vacuum concentrator (SpeedVac) without heat.[5] | |
| High Variability Between Replicates | Inconsistent Homogenization: Samples are not being homogenized to the same degree. | Standardize the homogenization procedure precisely (time, speed, sample position). |
| Emulsion Formation (LLE): A stable emulsion layer forms between the aqueous and organic phases, trapping the analyte. | Centrifuge at a higher speed to break the emulsion. Consider using a Supported Liquid Extraction (SLE) plate, which eliminates emulsion formation.[1][2] | |
| Non-Specific Binding: Analyte is sticking to tube walls during processing. | Use low-binding polypropylene tubes. Ensure the reconstitution solvent has sufficient organic content (e.g., 50% Methanol) and vortex vigorously.[1][4] | |
| High Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) | Co-extraction of Lipids/Phospholipids: Interfering compounds from the tissue matrix are not being sufficiently removed. | Add a lipid removal step. After initial extraction, a hexane wash can remove highly non-polar lipids.[5] Alternatively, use a Solid-Phase Extraction (SPE) method for a cleaner final extract.[4] |
| Insufficient Chromatographic Separation: Analyte is co-eluting with interfering compounds. | Modify the LC gradient to better resolve this compound from matrix components. Ensure the column chemistry (e.g., C18) is appropriate. |
Detailed Experimental Protocols
Protocol 1: Enhanced Liquid-Liquid Extraction (LLE)
This protocol is adapted from standard steroid extraction methods and optimized for a lipophilic ester like TU.[5]
-
Homogenization: Weigh approximately 50-100 mg of frozen tissue and place it in a 2 mL tube with homogenization beads. Add 1 mL of ice-cold acetonitrile (B52724) containing an internal standard. Homogenize until no visible tissue remains.
-
Protein Precipitation & Centrifugation: Vortex the homogenate for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.[5]
-
Supernatant Collection: Carefully transfer the acetonitrile supernatant to a clean glass tube, avoiding the pelleted debris.
-
Lipid Removal (Defatting): Add 2 mL of n-hexane to the supernatant, vortex vigorously for 2 minutes, and centrifuge for 5 minutes to separate the layers.[5]
-
Analyte Separation: The top hexane layer contains lipids, while the bottom acetonitrile layer contains the steroids. Carefully remove and discard the top hexane layer.[5]
-
Evaporation: Dry the acetonitrile extract to complete dryness under a gentle stream of nitrogen or in a centrifugal vacuum concentrator (SpeedVac).[5]
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 methanol:water (or your LC mobile phase). Vortex for 1 minute to ensure the analyte is fully dissolved.[1]
-
Final Centrifugation: Centrifuge the reconstituted sample at high speed for 5 minutes to pellet any remaining insoluble material before transferring to an HPLC vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract, reducing matrix effects.
-
Homogenization & Clarification: Homogenize tissue as described in steps 1-3 of the LLE protocol.
-
Sample Dilution: Dilute the collected supernatant with water or a weak buffer to ensure proper binding to the SPE cartridge.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of deionized water. Do not let the cartridge go dry.
-
Sample Loading: Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 3 mL of 10% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 2 mL of a strong organic solvent like methanol or acetonitrile into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in steps 6-7 of the LLE protocol.
Quantitative Data Summary
The following tables provide an overview of expected performance for steroid extraction methods. Note that specific recovery for TU may vary based on tissue type and protocol optimization.
Table 1: Comparison of Extraction Method Performance for Steroids
| Method | Analyte(s) | Matrix | Typical Recovery | Key Advantage | Reference |
| Supported Liquid Extraction (SLE) | Testosterone & others | Human Plasma | 90 - 107% | No emulsion, high throughput | [1][2] |
| Solid-Phase Extraction (SPE) | Testosterone & others | H295R cell medium | 98.2 - 109.4% | Cleaner extracts, less matrix effect | [3] |
| Liquid-Liquid Extraction (LLE) | This compound | Hair | 92 - 102% (Accuracy) | Robust and widely used | [10] |
| Solvent & Gel Extraction | Testosterone | Testicular Tissue | ~90% | Removes cholesterol effectively | [9] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of sample preparation options for the extraction of a panel of endogenous steroids | Separation Science [sepscience.com]
- 5. arborassays.com [arborassays.com]
- 6. researchgate.net [researchgate.net]
- 7. hdb.ugent.be [hdb.ugent.be]
- 8. researchgate.net [researchgate.net]
- 9. A method combining solvent and gel extraction for isolation and preliminary purification of steroids in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of testosterone undecanoate in human hair by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming analytical challenges in Testosterone undecylenate measurement
Welcome to the technical support center for the analytical measurement of testosterone (B1683101) undecylenate (TU). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my measured testosterone concentrations unexpectedly high when analyzing samples after testosterone undecylenate administration?
A1: This is a common issue caused by the enzymatic conversion of this compound (TU) to testosterone (T) in biological matrices.[1][2] Nonspecific esterases present in whole blood and serum rapidly hydrolyze TU to T, leading to an overestimation of endogenous testosterone levels.[1][2] The rate of this conversion is dependent on time and temperature.[1]
Troubleshooting:
-
Sample Collection: Use collection tubes containing an esterase inhibitor, such as sodium fluoride (B91410) (NaF), to prevent the ex vivo conversion of TU to T.[1][2] Plasma is the preferred matrix over serum when an inhibitor is used.[1]
-
Sample Handling: Process samples as quickly as possible and keep them at low temperatures (e.g., 4°C) to minimize enzymatic activity.[1]
Q2: I am observing poor reproducibility and accuracy in my TU measurements. What are the potential causes?
A2: Poor reproducibility and accuracy can stem from several factors, including sample instability, matrix effects, and issues with the analytical method itself.
Troubleshooting:
-
Method Validation: Ensure your analytical method is fully validated according to USP and ICH guidelines for linearity, accuracy, precision (repeatability and intermediate precision), specificity, and robustness.[3][4]
-
Internal Standards: Use appropriate internal standards, such as deuterium-labeled TU, to correct for variability in sample preparation and instrument response.
-
Matrix Effects: Evaluate and minimize matrix effects, which are interferences from other components in the sample matrix. This can be achieved through efficient sample extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Q3: Can I use an immunoassay to measure testosterone levels after TU administration?
A3: While immunoassays are widely used for testosterone measurement, they can be problematic after TU administration due to potential cross-reactivity.[5][6][7][8] Structurally similar steroids, including other synthetic androgens, can cross-react with the antibodies used in the immunoassay, leading to inaccurate and falsely elevated testosterone readings.[5][6][7][8][9]
Recommendation:
-
For accurate quantification of testosterone in the presence of TU and other metabolites, mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly recommended due to their superior specificity.[8][10]
Troubleshooting Guides
Issue 1: Analyte Instability in Biological Matrix
Problem: this compound is rapidly degrading to testosterone in my blood/serum samples before analysis.
Solution Workflow:
Caption: Workflow for addressing TU instability.
Detailed Protocol for Sample Handling:
-
Blood Collection: Collect whole blood in tubes containing an esterase inhibitor, such as sodium fluoride (NaF).
-
Immediate Cooling: Place the collected samples immediately on ice or in a refrigerated centrifuge.
-
Centrifugation: Centrifuge the samples at a low temperature (e.g., 4°C) to separate the plasma.
-
Storage: If not analyzed immediately, store the plasma samples frozen at -20°C or -80°C.[1]
-
Thawing: When ready for analysis, thaw the samples on ice.
Quantitative Data on TU Stability:
The following table summarizes the impact of sample handling on testosterone concentration due to TU conversion.
| Sample Condition | Incubation Time (minutes) | Testosterone Concentration Increase (%) | Reference |
| Whole blood without inhibitor (serum preparation) | 30 | Significant increase | [1] |
| Whole blood without inhibitor (serum preparation) | 240 | Up to 243% | [1][2][11] |
| Whole blood with NaF inhibitor (plasma) | 10 (at 4°C) | Minimal conversion | [1] |
Issue 2: Inaccurate Results with Immunoassays
Problem: My testosterone immunoassay results are inconsistent and do not correlate with the expected clinical picture.
Logical Relationship of Cross-Reactivity:
Caption: Cross-reactivity in testosterone immunoassays.
Comparative Data on Analytical Methods:
| Analytical Method | Specificity | Potential for Interference | Recommended for TU studies? |
| Immunoassay | Lower | High (cross-reactivity with other steroids)[5][6][7][8] | Not Recommended |
| HPLC-UV | Moderate | Co-eluting compounds[3][12] | With caution, requires rigorous validation |
| GC-MS | High | Derivatization may be required | Yes |
| LC-MS/MS | Very High | Minimal | Highly Recommended [10] |
Recommended Experimental Protocol: LC-MS/MS for TU and T Quantification
This is a generalized protocol and should be optimized and validated for your specific instrumentation and matrix.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 0.3 mL of plasma sample into a clean tube.
-
Add an internal standard working solution (containing deuterated T and TU).
-
Add 0.5 mL of a buffer solution (e.g., Trizma Base 500 mM).[1]
-
Vortex mix the sample.
-
Add 5 mL of an extraction solvent (e.g., methyl tert-butyl ether - MTBE).[1]
-
Mix thoroughly for 15 minutes.
-
Centrifuge at ~2000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions (Example):
-
LC Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[3]
-
Mobile Phase: Gradient of methanol (B129727) and water with a small percentage of formic acid.
-
Flow Rate: 0.8 mL/min.[3]
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for T, TU, and their internal standards.
-
Validation Parameters from Literature:
| Parameter | Testosterone (T) | This compound (TU) | Reference |
| Linearity (r²) | > 0.99 | > 0.99 | [1][3] |
| Accuracy (% bias) | Within ± 6.7% | Within ± 15% | [1] |
| Precision (% CV) | < 8.5% | < 15% | [1] |
| Extraction Recovery | > 85% | > 70% | [1][13] |
References
- 1. Importance of measuring testosterone in enzyme-inhibited plasma for oral testosterone undecanoate androgen replacement therapy clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of measuring testosterone in enzyme-inhibited plasma for oral testosterone undecanoate androgen replacement therapy clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [iro.uiowa.edu]
- 7. researchgate.net [researchgate.net]
- 8. Intricate diagnosis due to falsely elevated testosterone levels by immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of analytical approaches for the detection of oral testosterone undecanoate administration in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Half-Life of Testosterone Undecylenate Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the half-life of testosterone (B1683101) undecylenate (TU) formulations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the development and testing of long-acting injectable TU formulations.
| Issue | Potential Causes | Troubleshooting Steps |
| Unexpectedly Short Half-Life in Preclinical Studies | - Rapid clearance from the injection site: This may be due to a low-viscosity vehicle or formulation instability. - Increased metabolism: The animal model may have a faster metabolic rate for testosterone esters. - Formulation instability: The drug may be degrading or precipitating at the injection site.[1][2] | - Increase vehicle viscosity: Utilize a higher viscosity oil (e.g., castor oil) or add viscosity-modifying agents.[3][4] - Evaluate different animal models: Consider a model with a metabolic profile more comparable to humans. - Assess formulation stability: Conduct in-vitro stability studies under physiological conditions.[1][5] - Consider alternative delivery systems: Explore options like microspheres or nanocrystals to control release.[6] |
| High Initial Burst Release | - Poor encapsulation efficiency: A significant portion of the drug may be adsorbed on the surface of the delivery system (e.g., PLGA microspheres). - Rapid initial dissolution: The formulation may not be adequately controlling the initial release of the drug.[7] - High drug loading: A higher concentration of the drug can sometimes lead to a more pronounced burst effect. | - Optimize microencapsulation process: Adjust parameters such as solvent evaporation rate and polymer concentration to improve encapsulation. - Modify formulation: Incorporate release-retarding excipients. - Reduce drug loading: Experiment with lower drug concentrations to mitigate the initial burst. - Utilize a different polymer: Consider polymers with different degradation kinetics. |
| Formulation Instability (e.g., phase separation, crystallization) | - Incompatibility of excipients: The chosen oil, co-solvents, and other excipients may not be fully compatible, leading to separation over time.[2][8] - Temperature fluctuations: Changes in storage temperature can affect the solubility and stability of the formulation. - Improper manufacturing process: Inadequate homogenization or mixing can lead to a non-uniform and unstable product. | - Conduct excipient compatibility studies: Screen various oils and co-solvents for optimal compatibility with TU.[9] - Establish controlled storage conditions: Store the formulation at a consistent, recommended temperature.[1] - Optimize the manufacturing process: Ensure thorough mixing and homogenization to create a uniform dispersion.[10] |
| High Viscosity Leading to Injectability Issues | - High concentration of testosterone undecylenate: Increasing the drug load can significantly increase the viscosity of the oil-based solution. - Choice of carrier oil: Some oils, like castor oil, are naturally more viscous.[3][4] - Low temperature: The viscosity of oil-based formulations increases at lower temperatures.[11] | - Optimize drug concentration: Balance the desired dose with acceptable viscosity for injection. - Select a lower viscosity carrier oil: Consider using oils like cottonseed oil, sesame oil, or medium-chain triglycerides.[3][4] - Incorporate viscosity-reducing excipients: Co-solvents can help to lower the overall viscosity.[12] - Warm the formulation: Gently warming the vial before injection can reduce viscosity.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the typical half-life of injectable this compound?
The half-life of injectable this compound is highly dependent on the formulation, particularly the carrier oil used. In a tea seed oil solution, the elimination half-life is approximately 20.9 days, while in a castor oil solution, it is extended to about 33.9 days.[13] Clinical studies with a 750 mg TU injection have shown that it can maintain serum testosterone levels in the normal range for a 10-week dosing interval.[14] One study reported a terminal elimination half-life of 18.3 to 23.7 days for 500 mg and 1000 mg doses, respectively.[15]
Q2: How do different vegetable oil carriers affect the release profile and half-life?
The choice of vegetable oil carrier significantly impacts the release profile and half-life of this compound. Higher viscosity oils, such as castor oil, generally lead to a slower release and a longer half-life compared to lower viscosity oils like tea seed oil or soybean oil.[3][4][7] The lipophilicity of the oil also plays a role in the partitioning of the drug from the oil depot to the surrounding tissue. While some studies suggest minor differences in pharmacokinetics between different oil vehicles, the viscosity remains a key factor in controlling the release rate.[7]
Q3: What is the role of co-solvents and other excipients in the formulation?
Co-solvents and other excipients are critical for optimizing the formulation. They can be used to:
-
Enhance solubility: Ensure that the this compound remains dissolved in the oil carrier at the desired concentration.
-
Modify viscosity: Reduce viscosity to improve injectability.[12]
-
Improve stability: Prevent crystallization or phase separation of the drug.[2]
-
Alter the release profile: Some excipients can influence the rate at which the drug partitions from the oil depot into the surrounding tissue.
Q4: Can microencapsulation or nanocrystal technology extend the half-life further?
Yes, advanced drug delivery systems like microencapsulation and nanocrystal technology can be employed to further extend the half-life and achieve a more controlled release profile.
-
Microencapsulation: Encapsulating this compound in biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can create a depot that releases the drug over an extended period as the polymer degrades. However, this approach can be challenged by issues like initial burst release.[7]
-
Nanocrystals: Formulating the drug as a nanocrystal suspension can also prolong its release from the injection site.[6]
Q5: What are the standard preclinical models for evaluating the pharmacokinetics of long-acting testosterone formulations?
Commonly used preclinical animal models for pharmacokinetic studies of long-acting testosterone formulations include rats, rabbits, and non-human primates like cynomolgus monkeys.[7] The choice of model depends on the specific research question and the desire for a metabolic and physiological environment that is as close to humans as possible. Castrated male animals are often used to eliminate the influence of endogenous testosterone production.[7]
Experimental Protocols
Protocol 1: Preparation of an Oil-Based this compound Injectable Formulation
Objective: To prepare a sterile, oil-based solution of this compound for parenteral administration.
Materials:
-
This compound (API)
-
Sterile vegetable oil (e.g., castor oil, sesame oil, cottonseed oil)
-
Sterile co-solvent (e.g., benzyl (B1604629) benzoate, benzyl alcohol), if required
-
Sterile filtration apparatus (0.22 µm filter)
-
Sterile vials and stoppers
-
Autoclave or dry heat oven for sterilization
Methodology:
-
Sterilization: Sterilize all glassware, vials, and stoppers using appropriate methods (e.g., autoclave or dry heat oven). The oil vehicle should be sterilized by dry heat.[16][17]
-
Preparation of the oil vehicle: In a sterile beaker, accurately weigh the required amount of sterile vegetable oil. If using a co-solvent, add it to the oil and mix until a homogenous solution is formed.
-
Dissolution of API: Gradually add the accurately weighed this compound to the oil vehicle while stirring continuously with a sterile magnetic stirrer. Gentle heating may be applied to facilitate dissolution, but the temperature should be carefully controlled to prevent degradation of the API.
-
Sterile Filtration: Once the API is completely dissolved and the solution has cooled to room temperature, sterile-filter the formulation through a 0.22 µm filter into a sterile receiving vessel.
-
Aseptic Filling: Aseptically fill the sterile-filtered solution into the pre-sterilized vials.
-
Stoppering and Sealing: Aseptically place the sterile stoppers onto the vials and secure them with aluminum seals.
-
Quality Control: Perform quality control tests, including sterility testing, endotoxin (B1171834) testing, and content uniformity analysis.
Protocol 2: In Vitro Release Testing of an Oil-Based Depot Formulation
Objective: To evaluate the in vitro release profile of this compound from an oil-based depot formulation.
Materials:
-
USP Apparatus 4 (Flow-Through Cell) or USP Apparatus 2 (Paddle) with enhancer cells
-
Release medium (e.g., phosphate-buffered saline with a surfactant to ensure sink conditions)
-
This compound formulation
-
HPLC system for analysis
Methodology:
-
Apparatus Setup: Set up the chosen dissolution apparatus according to USP guidelines. The temperature of the release medium should be maintained at 37°C.
-
Sample Introduction: Accurately introduce a known amount of the this compound formulation into the sample holder (e.g., the flow-through cell or enhancer cell).
-
Release Study: Start the flow of the release medium at a predetermined rate (for Apparatus 4) or the paddle rotation (for Apparatus 2).
-
Sample Collection: Collect samples of the release medium at predetermined time intervals.
-
Sample Analysis: Analyze the collected samples for the concentration of this compound using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile.
Visualizations
References
- 1. vetter-pharma.com [vetter-pharma.com]
- 2. borregaard.com [borregaard.com]
- 3. maximustribe.com [maximustribe.com]
- 4. marekhealth.com [marekhealth.com]
- 5. researchgate.net [researchgate.net]
- 6. Long-Acting Injectables: Key Strategies, Challenges, and Emerging Trends - AAPS Newsmagazine [aapsnewsmagazine.org]
- 7. Pharmacokinetics and pharmacodynamics of injectable testosterone undecanoate in castrated cynomolgus monkeys (Macaca fascicularis) are independent of different oil vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 10. Challenges with long-acting medication | SciComm Clips [scicomm-clips.eu]
- 11. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. mdpi.com [mdpi.com]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. A pharmacokinetic study of injectable testosterone undecanoate in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1stoptimal.com [1stoptimal.com]
- 17. Pharmacokinetics and Acceptability of Subcutaneous Injection of Testosterone Undecanoate - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in patient response to Testosterone undecylenate therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with testosterone (B1683101) undecylenate (TU) therapy.
Troubleshooting Guides
This section addresses common problems encountered during TU therapy experiments, offering potential causes and solutions.
Issue 1: High Inter-Individual Variability in Serum Testosterone Levels
Question: We are observing significant variability in serum testosterone concentrations among subjects receiving the same dose of intramuscular testosterone undecylenate. What are the potential causes and how can we troubleshoot this?
Answer:
High inter-individual variability is a known challenge in testosterone therapy.[1] Several factors can contribute to this observation. A systematic approach to troubleshooting is recommended:
-
Initial Assessment:
-
Verify Dosing and Administration: Confirm that the correct dose of TU was administered and that the injection technique was consistent across all subjects. Improper injection technique can affect the absorption rate.
-
Review Subject Characteristics: Analyze baseline characteristics of your study population. Factors such as body weight and levels of sex hormone-binding globulin (SHBG) are significant covariates that can influence testosterone pharmacokinetics.[2][3]
-
-
Pharmacokinetic Considerations:
-
Timing of Blood Sampling: Ensure that blood samples for testosterone measurement are drawn at consistent time points relative to the injection. For injectable TU, measuring trough levels just prior to the next injection is a common practice to guide dosing intervals.[4]
-
Formulation: Be aware of the pharmacokinetic differences between oral and injectable TU formulations. Oral TU can lead to more rapid fluctuations in serum testosterone levels.[5][6]
-
-
Genetic Factors:
-
Androgen Receptor (AR) Sensitivity: The number of CAG repeats in the androgen receptor gene can influence receptor sensitivity. A higher number of repeats is associated with less sensitive receptors, potentially requiring higher testosterone levels for a clinical response.[5] Consider genotyping subjects for AR CAG repeats if unexplained variability persists.
-
Metabolizing Enzymes: Genetic polymorphisms in enzymes involved in testosterone metabolism, such as UGT2B17, can affect testosterone clearance and, consequently, circulating levels. The deletion polymorphism in UGT2B17 is associated with significantly different urinary testosterone levels.[3]
-
-
Troubleshooting Steps:
-
Standardize Protocols: Implement and strictly adhere to standardized protocols for TU administration and blood sample collection and processing.
-
Subject Stratification: If feasible, stratify subjects based on baseline characteristics like BMI and SHBG levels to identify potential subgroups with different pharmacokinetic profiles.
-
Genetic Analysis: If resources permit, perform genetic analysis for AR CAG repeats and relevant metabolizing enzyme polymorphisms to investigate their contribution to the observed variability.
-
Issue 2: Inconsistent or Unexpected Clinical Response Despite "Normal" Testosterone Levels
Question: Some subjects in our study have achieved serum testosterone levels within the target range, but are not showing the expected clinical improvements. What could be the underlying reasons?
Answer:
A disconnect between serum testosterone levels and clinical response can be multifactorial. Here are key areas to investigate:
-
Threshold Effects: The therapeutic threshold for testosterone may vary for different clinical endpoints. For instance, improvements in sexual function may occur at different testosterone concentrations than metabolic parameter improvements.[7][8]
-
Androgen Receptor Sensitivity: As mentioned previously, variations in the androgen receptor (AR) gene, specifically the length of the CAG repeat, can alter receptor sensitivity.[5][9] Individuals with a higher number of CAG repeats may have less sensitive receptors, leading to a blunted clinical response even with adequate serum testosterone levels.[5]
-
Metabolism to Other Active Hormones: Testosterone is a prohormone that can be converted to dihydrotestosterone (B1667394) (DHT) and estradiol (B170435). The balance between these hormones is crucial for overall effect. Altered activity of enzymes like 5-alpha reductase (converts testosterone to DHT) and aromatase (converts testosterone to estradiol) can influence clinical outcomes.
-
Underlying Conditions: Co-morbidities such as obesity, diabetes, and thyroid disorders can impact hormonal balance and the body's response to TRT.[4][10]
-
Psychological Factors: Subjective measures of well-being and sexual function can be influenced by psychological factors, which may not be directly related to testosterone levels.[10]
-
Troubleshooting Steps:
-
Comprehensive Symptom Assessment: Utilize validated questionnaires to thoroughly assess a wide range of androgen-dependent symptoms.
-
Measure Metabolites: In addition to total testosterone, consider measuring free testosterone, SHBG, DHT, and estradiol to get a more complete picture of the androgen profile.
-
Genetic Screening: Genotyping for AR CAG repeats can help identify subjects with potentially reduced androgen sensitivity.
-
Evaluate for Co-morbidities: Ensure that underlying health issues are appropriately managed as they can interfere with the efficacy of TU therapy.[4][10]
-
Frequently Asked Questions (FAQs)
Pharmacokinetics and Dosing
-
Q1: What are the key pharmacokinetic differences between oral and injectable this compound?
-
A1: Oral TU is absorbed through the intestinal lymphatic system, and its bioavailability can be highly dependent on dietary fat.[5] It generally has a shorter half-life, requiring more frequent dosing.[5] Injectable TU, administered intramuscularly, forms a depot from which the testosterone is slowly released, resulting in a much longer dosing interval (typically 10-14 weeks).[7]
-
-
Q2: How should we determine the optimal dosing interval for injectable this compound in our research protocol?
-
A2: The standard dosing regimen for 1000 mg of injectable TU often involves an initial loading dose at 6 weeks, followed by maintenance injections every 10-14 weeks.[11] However, the optimal interval can vary.[12] It is recommended to monitor trough serum testosterone levels just before the next scheduled injection to ensure they remain within the therapeutic range.[12][13] Adjustments to the interval may be necessary based on these levels and clinical response.[11]
-
Experimental Protocols and Measurements
-
Q3: We are using an oral TU formulation. Are there any special considerations for measuring testosterone levels in blood samples?
-
A3: Yes, this is a critical point. This compound can be converted to testosterone by esterases present in the blood after collection.[14] This ex vivo conversion can lead to a significant overestimation of the actual circulating testosterone levels.[14] To prevent this, it is crucial to collect blood in tubes containing an esterase inhibitor, such as sodium fluoride (B91410) (NaF), and to process the samples promptly, preferably on ice.[14] Measuring testosterone in enzyme-inhibited plasma is the recommended method for clinical trials involving oral TU.
-
-
Q4: What is the recommended method for measuring total testosterone in serum or plasma?
-
A4: The gold standard for accurate and reliable testosterone measurement is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16] This method offers high specificity and sensitivity compared to immunoassays, which can be prone to interference. The general steps involve protein precipitation, liquid-liquid extraction of testosterone, followed by LC-MS/MS analysis.[15][16]
-
Genetic Factors
-
Q5: How does the UGT2B17 gene deletion polymorphism affect testosterone levels?
-
A5: The UGT2B17 enzyme is involved in the glucuronidation of testosterone, a key step in its urinary excretion. Individuals with a deletion of the UGT2B17 gene have a significantly reduced capacity to glucuronidate testosterone. This can lead to much lower levels of testosterone detected in urine, which is particularly relevant for anti-doping tests. While its direct impact on serum testosterone levels is still under investigation, it highlights a significant genetic factor in testosterone disposition.[3]
-
-
Q6: Can we predict a patient's response to TU therapy based on their androgen receptor (AR) genotype?
-
A6: While not a perfect predictor, the number of CAG repeats in the AR gene can provide valuable insight. A higher number of repeats generally correlates with lower receptor sensitivity.[5] Studies have shown that individuals who are non-responders to testosterone therapy tend to have a significantly higher number of AR CAG repeats.[5] Therefore, genotyping for AR CAG repeats can be a useful tool in understanding and potentially predicting treatment response, especially in cases of unexplained non-response.[5]
-
Data Presentation
Table 1: Factors Influencing Variability in this compound (TU) Therapy Response
| Factor Category | Specific Factor | Impact on TU Therapy Response |
| Pharmacokinetic | Formulation (Oral vs. Injectable) | Oral TU has higher variability and is food-dependent; Injectable TU provides more stable levels.[5][6] |
| Injection Technique | Improper technique can alter absorption rates of injectable TU. | |
| Body Weight/BMI | Higher body weight can influence testosterone distribution and clearance.[2][3] | |
| SHBG Levels | Higher SHBG levels can decrease the amount of free, biologically active testosterone.[2][3] | |
| Genetic | Androgen Receptor (AR) CAG Repeats | Higher number of repeats is associated with lower receptor sensitivity and potentially reduced clinical response.[5][9] |
| UGT2B17 Gene Deletion | Affects urinary excretion of testosterone; its impact on serum levels is an area of ongoing research.[3] | |
| Cytochrome P450 Polymorphisms (e.g., CYP2D610) | Can influence the metabolism of co-administered drugs, which may indirectly affect TU therapy.[17] | |
| Measurement | Sample Matrix (Serum vs. Plasma) | For oral TU, ex vivo conversion in serum can lead to falsely elevated testosterone levels. Enzyme-inhibited plasma is recommended.[14] |
| Assay Method (Immunoassay vs. LC-MS/MS) | LC-MS/MS is the gold standard for accuracy and specificity in testosterone measurement.[15][16] | |
| Patient-Related | Co-morbidities (e.g., obesity, diabetes) | Can alter hormonal balance and response to therapy.[4][10] |
| Adherence to Treatment | Inconsistent dosing will lead to variable testosterone levels and clinical response.[4] |
Experimental Protocols
Protocol 1: Measurement of Total Testosterone in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on established methods.[15][18]
-
Sample Collection and Preparation:
-
Collect whole blood in tubes containing an esterase inhibitor (e.g., sodium fluoride/potassium oxalate) if oral TU is being studied.
-
Centrifuge to separate plasma and store at -80°C until analysis.
-
Thaw plasma samples at room temperature.
-
-
Internal Standard Spiking:
-
To 0.5 mL of plasma, add a known concentration of a stable isotope-labeled internal standard (e.g., d3-testosterone). This is crucial for accurate quantification.
-
-
Protein Precipitation and Liquid-Liquid Extraction:
-
Add a protein precipitating agent (e.g., acetonitrile) to the plasma sample, vortex, and centrifuge to pellet the proteins.
-
Perform a liquid-liquid extraction of the supernatant using a non-polar solvent like methyl tert-butyl ether to isolate testosterone and the internal standard.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried extract in a mobile phase solution.
-
Inject the sample into an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for both testosterone and the internal standard.
-
-
Quantification:
-
Calculate the concentration of testosterone in the sample by comparing the peak area ratio of testosterone to the internal standard against a standard curve prepared with known concentrations of testosterone.
-
Protocol 2: Genotyping of Androgen Receptor (AR) CAG Repeats
This protocol is based on PCR followed by fragment analysis.[1][17][19]
-
DNA Extraction:
-
Extract genomic DNA from whole blood or buffy coat using a commercially available DNA extraction kit.
-
-
PCR Amplification:
-
Design primers flanking the CAG repeat region in exon 1 of the AR gene. One of the primers should be fluorescently labeled (e.g., with FAM or HEX).
-
Perform PCR in a thermal cycler with the extracted DNA, primers, Taq polymerase, and other necessary reagents. The PCR program should include an initial denaturation, followed by multiple cycles of denaturation, annealing, and extension.
-
-
Fragment Analysis:
-
Dilute the fluorescently labeled PCR products.
-
Mix the diluted PCR product with a size standard (e.g., GeneScan LIZ size standard).
-
Denature the fragments by heating.
-
Perform capillary electrophoresis on a genetic analyzer.
-
-
Data Analysis:
-
The genetic analyzer software will determine the size of the fluorescently labeled PCR product relative to the size standard.
-
The number of CAG repeats can be calculated based on the fragment size, accounting for the length of the flanking regions amplified by the primers.
-
Visualizations
Caption: Simplified signaling pathway of testosterone and its major metabolites.
Caption: Experimental workflow for investigating variability in TU therapy response.
References
- 1. Rapid and accurate determination of (CAG)n repeats in the androgen receptor gene using polymerase chain reaction and automated fragment analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Population Pharmacokinetic Modeling and Simulations to Evaluate a Potential Dose Regimen of Testosterone Undecanoate in Hypogonadal Males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Safety Aspects and Rational Use of Testosterone Undecanoate in the Treatment of Testosterone Deficiency: Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety Aspects and Rational Use of Testosterone Undecanoate in the Treatment of Testosterone Deficiency: Clinical Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. The response to testosterone undecanoate in men with type 2 diabetes is dependent on achieving threshold serum levels (the BLAST study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Challenges in Testosterone Measurement, Data Interpretation, and Methodological Appraisal of Interventional Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Can TRT Make You Tired? Reasons Your Therapy Feels Off [biorestorehealth.com]
- 11. Pharmacology of testosterone replacement therapy preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic and phenotypic variation in UGT2B17, a testosterone-metabolizing enzyme, is associated with body mass index in males - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atlas-medical.com [atlas-medical.com]
- 14. The UGT2B17 gene deletion polymorphism and risk of prostate cancer. A case-control study in Caucasians - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wwwn.cdc.gov [wwwn.cdc.gov]
- 16. longdom.org [longdom.org]
- 17. Androgen receptor (AR)-CAG trinucleotide repeat length and idiopathic male infertility: a case-control trial and a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An improved method for measurement of testosterone in human plasma and saliva by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Process improvements for the industrial synthesis of Testosterone undecylenate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial synthesis of Testosterone (B1683101) Undecylenate.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis method for Testosterone undecylenate?
A1: The most prevalent industrial method is the esterification of testosterone with undecanoyl chloride. This reaction is typically carried out in the presence of a base and an organic solvent.[1][2]
Q2: What are the key process parameters to control during the synthesis?
A2: Critical parameters to monitor and control include reaction temperature, reaction time, the choice of solvent and base, and the stoichiometry of the reactants. These factors significantly influence the reaction yield, purity, and the formation of byproducts.
Q3: What are some common impurities encountered in the synthesis of this compound?
A3: A known process-related impurity is 9(11)-dehydro testosterone undecanoate. This impurity can arise from precursors present in the testosterone starting material.[3] Other potential impurities can include unreacted testosterone, undecanoyl chloride, and side products from competing reactions.
Q4: Are there more environmentally friendly synthesis methods available?
A4: Yes, a "green" synthesis approach has been developed that utilizes a recyclable polymer-supported tosylic acid catalyst and microwave irradiation.[1][4] This method can significantly reduce reaction times and the use of hazardous reagents.
Q5: What are the recommended purification methods for industrial-scale production?
A5: The primary purification method is recrystallization.[2][5] The choice of solvent is crucial for obtaining high purity and good crystal morphology. Common solvent systems include acetone (B3395972)/water, methanol/water, and DMF/water.[2][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. Consider extending the reaction time or moderately increasing the temperature. |
| Poor quality of starting materials (Testosterone or undecanoyl chloride). | Ensure the purity of starting materials through appropriate analytical techniques before use. | |
| Suboptimal choice of solvent or base. | Refer to the Data Presentation table below for a comparison of different solvent and base systems to optimize your reaction conditions. For example, the use of DMF as a solvent with pyridine (B92270) as a base has been shown to result in high yields.[5] | |
| Presence of Impurities | Formation of 9(11)-dehydro testosterone undecanoate. | This impurity often originates from the testosterone starting material.[3] Ensure the starting material is of high purity and free from 9(11)-dehydro testosterone. |
| Unreacted testosterone. | This indicates an incomplete reaction. See "Low Yield" troubleshooting. | |
| Residual undecanoyl chloride. | During workup, ensure thorough washing with an aqueous base solution to remove any unreacted acid chloride. | |
| Difficult Product Isolation | Product oiling out instead of crystallizing. | This can be due to the presence of impurities or an inappropriate solvent system for recrystallization. Try adding a co-solvent or changing the solvent system entirely. Seeding the solution with a small crystal of pure product can also induce crystallization. |
| Fine, difficult-to-filter crystals. | The cooling rate during recrystallization can affect crystal size. A slower cooling rate generally promotes the formation of larger, more easily filterable crystals. | |
| Inconsistent Results | Variability in reaction conditions. | Strictly control all reaction parameters, including temperature, time, and reagent addition rates. Ensure consistent agitation throughout the reaction. |
| Moisture in the reaction. | Undecanoyl chloride is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of the acid chloride, which would lead to lower yields. |
Data Presentation
Comparison of Reaction Conditions for this compound Synthesis
| Solvent | Base | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (HPLC, %) | Reference |
| N,N-Dimethylformamide (DMF) | Pyridine | 1 | Room Temperature | 96 | 98.26 | [5] |
| N,N-Dimethylacetamide (DMA) | Pyridine | Not specified | Not specified | 96 | 99.40 | [5] |
| Acetonitrile | Pyridine | 5 | 0-10 | 69 | 98.80 | [2] |
| Acetone | Pyridine | 6 | 0-10 | 69 | 97.59 | [5] |
| N,N-Dimethylacetamide (DMA) | DIPEA | 5 | 0-10 | 85 | 95.52 | [2] |
| N,N-Dimethylacetamide (DMA) | DBU | 5 | 0-10 | 57 | 95.18 | [2] |
| N,N-Dimethylacetamide (DMA) | K₂CO₃ | 5 | 0-10 | 83 | 97.82 | [5] |
| Dichloromethane | Et₃N/DMAP | 24 | 25 | 41-87 | Not specified | [4] |
| Solvent-free (Microwave) | Polymer-supported tosylic acid | 0.04-0.08 | 100 | 33-96 | Not specified | [1][4] |
Experimental Protocols
Protocol 1: Conventional Synthesis using DMF and Pyridine
-
Reaction Setup: In a clean, dry, nitrogen-purged reactor, dissolve 1 part by weight of Testosterone in 5 parts by volume of N,N-Dimethylformamide (DMF).
-
Base Addition: Add 1 part by volume of pyridine to the solution and stir to ensure complete mixing.
-
Acylation: Cool the mixture to 0-10°C using an ice bath. Slowly add 0.92 parts by volume of undecanoyl chloride to the reaction mixture while maintaining the temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 hour. Monitor the reaction progress by TLC or HPLC until completion.
-
Workup: Upon completion, add 1 part by volume of water to the reaction mixture and stir for 1 hour to precipitate the product.
-
Isolation: Filter the solid product and wash it with an acetone/water solution.
-
Drying: Dry the product under vacuum at room temperature to obtain this compound.[5]
Protocol 2: Green Synthesis using Microwave Irradiation
-
Reaction Setup: In a microwave-safe reaction vessel, combine 150 mg of Testosterone, 6.5 mg of polymer-supported tosylic acid, and 3 equivalents of undecanoyl chloride.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100°C for 2.5-5 minutes with stirring.
-
Catalyst Removal: After the reaction, dissolve the crude mixture in acetone and filter to remove the polymer-supported catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel.[4]
Protocol 3: Recrystallization from Acetone/Water
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot acetone.
-
Precipitation: Slowly add water to the hot solution with stirring until the solution becomes cloudy.
-
Crystal Formation: Cool the mixture slowly to room temperature, and then further cool in an ice bath to complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a cold acetone/water mixture.
-
Drying: Dry the purified crystals under vacuum.[5]
Visualizations
Caption: General workflow for the industrial synthesis of this compound.
Caption: Troubleshooting decision tree for low yield or purity issues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CN105732754A - Synthesis method of alkyl acid testosterone compound - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. TW201620924A - Synthetic method of testosterone alkanoate - Google Patents [patents.google.com]
Mitigating potential side effects of Testosterone undecylenate in research subjects
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals working with preclinical research models. The information provided is not medical advice and should not be interpreted as guidance for human use. All experimental work should be conducted in accordance with approved animal care and use protocols and relevant institutional and national guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for testosterone (B1683101) undecanoate (TU)?
A1: Testosterone undecanoate exerts its effects primarily through the androgen receptor (AR). After administration, TU is metabolized to testosterone. Testosterone can then be converted to the more potent androgen, 5α-dihydrotestosterone (DHT). Both testosterone and DHT bind to the AR in the cytoplasm.[1][2][3] This binding causes a conformational change, dissociation from heat shock proteins, and translocation of the AR-ligand complex into the nucleus.[2][4] In the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs), which modulates the transcription of target genes responsible for various physiological processes.[1][2][4]
Q2: Are there concerns about liver toxicity with testosterone undecanoate in preclinical models?
A2: Historically, oral testosterone formulations, particularly 17-alpha-alkylated androgens like methyltestosterone, were associated with liver toxicity.[5] However, newer formulations of oral testosterone undecanoate are designed to be absorbed through the lymphatic system, which largely bypasses first-pass metabolism in the liver, thus minimizing hepatotoxic effects.[6] Studies on newer oral TU formulations have generally not found clinically significant increases in liver function test values or evidence of liver toxicity.[5][7][8] Nevertheless, some preclinical studies in rats using injectable TU have reported histological changes such as hepatic congestion and isolated foci of necrosis, suggesting that monitoring is still warranted depending on the dose and administration route.[9][10][11]
Q3: What are the expected effects of TU on the reproductive system in rodent models?
A3: In preclinical rodent models, administration of exogenous testosterone, including TU, can suppress the hypothalamic-pituitary-gonadal (HPG) axis. This leads to decreased levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn reduces endogenous testosterone production and can lead to testicular atrophy.[10] Studies in female rats have shown that TU administration can interrupt the estrous cycle and cause ovarian atrophy.[9][10][11]
Q4: How can I maintain stable, long-term testosterone levels in my rat model?
A4: Achieving stable, long-term physiological testosterone levels in experimental animals can be challenging.[12][13] A study comparing different testosterone formulations in rats found that a single injection of testosterone undecanoate was superior to testosterone pellets and testosterone propionate (B1217596) for maintaining steady serum levels for several weeks.[12][13] Specifically, a single subcutaneous injection of TU at 100 mg/kg was effective in maintaining physiological testosterone levels for at least four weeks in orchiectomized rats.[13]
Troubleshooting Guides
Issue 1: Unexpected Variability in Serum Testosterone Levels
| Potential Cause | Troubleshooting Steps |
| Formulation Instability | Ensure proper storage and handling of the TU compound as per manufacturer's instructions. |
| Inconsistent Dosing | Verify the accuracy of dose calculations, injection volume, and administration technique. Use calibrated equipment. |
| Administration Route | Subcutaneous pellets can result in high inter-individual variability and a shorter-than-expected duration of action.[12][13] Consider switching to intramuscular or subcutaneous injections of TU for more stable pharmacokinetics.[12][13] |
| Sampling Time | Blood sampling time is critical. For injectable testosterone, draw blood at consistent time points post-injection to accurately assess peak or trough levels.[14] |
| Animal Strain/Metabolism | Be aware that metabolic rates can differ between strains. Conduct a pilot study to establish the pharmacokinetic profile in your specific animal model. |
Issue 2: Signs of Hepatic Stress in Rodent Models
| Potential Cause | Troubleshooting Steps |
| High Dosage | High doses of anabolic steroids can have deleterious effects on the liver.[10] Review the literature for established dose ranges for your specific model and experimental goals. Consider reducing the dose if signs of toxicity are observed. |
| Oral Formulation | If using a custom oral formulation, ensure it is designed for lymphatic absorption to minimize liver exposure. |
| Underlying Condition | Ensure that the research animals are free from pre-existing liver conditions before starting the experiment.[15] |
| Monitoring | Implement regular monitoring of liver function. This includes serum analysis for liver enzymes (ALT, AST) and histological examination of liver tissue upon study completion.[5][14] |
Data Presentation: Effects of TU in Preclinical Models
Table 1: Summary of Histopathological Findings in Rats Treated with TU
Data compiled from a study administering TU (15 mg/kg s.c.) 3 times/week for 4 weeks.[9][10]
| Organ | Finding | Percentage of Animals Affected (Trained + TU Group) |
| Liver | Periportal Hepatic Congestion | 62.5% |
| Liver | Isolated Foci of Hepatic Necrosis | 62.5% |
| Kidney | Increased Relative Weight | Statistically Significant Increase |
| Ovary | Atrophy / Weight Reduction | ~50% reduction vs. Vehicle |
Table 2: Dose-Dependent Effects of Testosterone Cypionate on Serum Levels in Neutered Dogs
Data from a 90-day study with weekly injections.[16][17][18]
| Treatment Group (Dose) | Baseline Testosterone (ng/mL, Avg.) | Post-Treatment Testosterone (ng/mL, Avg.) |
| Control (0x) | 0.01 | ~0.01 |
| Standard Dose (1x) | 0.01 | Slight, non-significant increase |
| 3x Standard Dose | 0.01 | Significant increase into normal range |
| 5x Standard Dose | 0.01 | Significant increase into normal range |
Experimental Protocols
Protocol 1: Monitoring Serum Testosterone Levels in Rodents
Objective: To quantify serum testosterone concentrations to verify the experimental model and ensure levels are within the desired range.
Methodology:
-
Animal Handling: Acclimate animals to handling and the blood collection procedure to minimize stress-induced hormonal fluctuations.[19]
-
Blood Collection: Collect blood samples at consistent, predetermined time points. For rats, blood can be collected via tail-nick or saphenous vein for repeated measures. Terminal collection can be performed via cardiac puncture.[20]
-
Sample Processing: Allow blood to clot at 4°C, then centrifuge at approximately 9000 g for 15 minutes to separate the serum.[20]
-
Storage: Store serum samples at -20°C or lower until analysis.[20]
-
Quantification: Analyze testosterone concentrations using a validated method such as a Radioimmunoassay (RIA) kit or Enzyme-Linked Immunosorbent Assay (ELISA). Ensure the chosen assay has been validated for the species being studied.
Protocol 2: Histopathological Assessment of Liver Tissue
Objective: To qualitatively assess liver tissue for signs of injury or morphological changes resulting from TU administration.
Methodology:
-
Tissue Collection: At the end of the study, euthanize the animal according to approved protocols. Immediately perfuse the animal with saline followed by a fixative (e.g., 10% neutral buffered formalin).
-
Fixation: Dissect the liver and place it in the same fixative for at least 24 hours to ensure complete fixation.
-
Processing: Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the embedded tissue using a microtome.
-
Staining: Mount the sections on microscope slides and stain with Hematoxylin and Eosin (H&E). H&E staining allows for visualization of the general cell morphology, inflammatory infiltrates, and signs of necrosis or congestion.
-
Microscopic Analysis: A trained pathologist should examine the slides under a light microscope in a blinded fashion to identify any histopathological changes.
Visualizations
Caption: A diagram of the Androgen Receptor (AR) signaling pathway activated by testosterone.
Caption: Workflow for monitoring potential side effects in a preclinical rodent study.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. Newer formulations of oral testosterone undecanoate: development and liver side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety Aspects and Rational Use of Testosterone Undecanoate in the Treatment of Testosterone Deficiency: Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. endocrine.org [endocrine.org]
- 8. endocrinenews.endocrine.org [endocrinenews.endocrine.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. [PDF] Effects of administering testosterone undecanoate in rats subjected to physical exercise: effects on the estrous cycle, motor behavior and morphology of the liver and kidney | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Testosterone undecanoate: a useful tool for testosterone administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. US20140371189A1 - Testosterone replacement therapy in animals, including dogs - Google Patents [patents.google.com]
- 16. Safety and dosing of testosterone for hormone restoration in neutered dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Safety and dosing of testosterone for hormone restoration in neutered dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measurement of Fecal Testosterone Metabolites in Mice: Replacement of Invasive Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Changes in the sexual behavior and testosterone levels of male rats in response to daily interactions with estrus females - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Intramuscular Testosterone Undecylenate Injection Intervals
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and experimental protocols related to the optimization of injection intervals for intramuscular Testosterone (B1683101) Undecylenate (TU).
Frequently Asked Questions (FAQs)
Q1: What is the standard, approved injection interval for intramuscular Testosterone Undecylenate?
The typical administration schedule for a 1000 mg dose of TU begins with an initial injection, followed by a second "loading" dose 6 weeks later.[1][2] Subsequent maintenance injections are generally administered every 12 weeks.[1][2] For a 750 mg dose, the approved schedule is an initial injection, a second dose at 4 weeks, and maintenance doses every 10 weeks thereafter.[3][4][5]
Q2: Is it necessary to individualize the injection interval?
Yes, individual dose titration is often necessary. While studies show that a 12-week interval is optimal for approximately 70% of patients, about 30% may benefit from shorter or longer intervals to achieve stable and effective testosterone levels.[1][6] The goal of optimization is to maintain trough serum testosterone levels within the low-normal eugonadal reference range and manage symptoms of androgen deficiency.[1]
Q3: What factors influence the optimal injection interval for a patient?
Research indicates that the optimal interval can be significantly, though weakly, influenced by the patient's age and body size, specifically the Body Surface Area (BSA).[1][7] However, factors such as diagnosis (primary or secondary hypogonadism, or transmen) and trough levels of Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and Sex Hormone-Binding Globulin (SHBG) do not appear to be strong predictors for adjusting the interval.[1][6]
Q4: How does the pharmacokinetic profile of intramuscular TU support a long injection interval?
Intramuscular TU is a long-acting depot formulation.[1] After injection, it is slowly released into the circulation and hydrolyzed to testosterone. This results in stable serum testosterone levels for an extended period. For instance, with a 750 mg dose administered every 10 weeks, serum testosterone levels are maintained within the normal adult male range (300-1000 ng/dL or 10.4-34.7 nmol/L) throughout the dosing interval once a steady state is reached.[3][4] This profile avoids the significant peaks and troughs associated with shorter-acting testosterone esters.[2][4]
Q5: What are the target trough levels for serum testosterone when optimizing the injection interval?
The primary objective is to maintain trough serum testosterone concentrations (measured immediately before the next scheduled injection) in the low-normal eugonadal range.[1] For men with primary hypogonadism, an additional goal is the suppression of serum LH and FSH to low or undetectable levels.[1]
Troubleshooting Guide
Issue 1: Trough testosterone levels are below the target range before the next scheduled injection.
-
Problem: The patient's serum testosterone falls to sub-optimal levels towards the end of the injection interval, and they may report the re-emergence of hypogonadal symptoms.
-
Possible Cause: The standard 12-week (for 1000 mg) or 10-week (for 750 mg) interval is too long for the individual's metabolic clearance rate.
-
Solution:
-
Confirm the low trough testosterone level with a blood test taken immediately before the next planned injection.
-
Consider shortening the injection interval. Studies have successfully used intervals as short as 10 weeks or even 8 weeks in some cases.[1][2][8] A prospective study found that about 7% of patients required an interval of less than 10 weeks.[1]
-
After adjusting the interval, allow for at least three injection cycles to reach a new steady state before re-evaluating trough levels.
-
Issue 2: Patient reports symptoms consistent with supraphysiological testosterone levels or has elevated hematocrit.
-
Problem: The patient may experience adverse effects such as acne, or laboratory tests may show erythrocytosis (hematocrit or hemoglobin levels above the normal range), which can be a side effect of testosterone therapy.[1]
-
Possible Cause: The injection interval may be too short, or the dose is too high for the individual, leading to an accumulation of testosterone and its metabolites.
-
Solution:
-
Measure serum testosterone levels. While trough levels might be normal, mid-interval levels could be excessively high.
-
Evaluate hematocrit and hemoglobin. If elevated, extending the injection interval is a primary management strategy.[1]
-
Consider extending the interval to 14 weeks. A significant portion of patients (around 23%) in one study were stabilized on intervals of 14 weeks or longer.[1][7]
-
Re-assess trough testosterone and hematocrit/hemoglobin levels before the subsequent injection to ensure they remain within the desired therapeutic and safety ranges.
-
Issue 3: Inconsistent trough levels despite a fixed injection schedule.
-
Problem: Trough levels vary significantly from one injection cycle to the next.
-
Possible Cause:
-
Improper Injection Technique: The injection may not be administered deeply into the gluteal muscle, affecting absorption.
-
Variability in Clearance: Acute illness or changes in other medications could temporarily alter drug metabolism.
-
Assay Variability: Laboratory measurement error can contribute to inconsistent readings.
-
-
Solution:
-
Ensure a consistent and correct deep intramuscular injection technique is used for every administration.[1]
-
Review any concurrent illnesses or changes in medication that could affect pharmacokinetics.
-
If variability persists, take measurements over 2-3 consecutive cycles to establish a reliable trend before making adjustments to the dosing interval.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Intramuscular this compound (750 mg Regimen)
Data based on a regimen of 750 mg injections at weeks 0, 4, and every 10 weeks thereafter.
| Parameter | Value (Mean ± SD) | Unit | Note |
| Trough Concentration (Cmin) | Maintained within normal range | ng/dL | Measured before each injection, consistently within 300-1000 ng/dL at steady state.[3] |
| Peak Concentration (Cmax) | 890.6 ± 344.0 | ng/dL | Measured after the third injection.[4] |
| Time to Peak (Tmax) | ~7 | Days | Time to reach maximum serum concentration after an injection.[4] |
| Average Concentration (Cavg) | 494.9 | ng/dL | Average concentration over a 10-week dosing interval at steady state.[4] |
Table 2: Optimized Injection Intervals from Clinical Practice (1000 mg Regimen)
Data from a prolective observational study of 297 patients after individual dose titration.[1]
| Interval Group | Percentage of Patients | Mean Stable Interval (weeks) | Patient Count (n) |
| Short (≤10 weeks) | 7.4% | 9.9 | 22 |
| Standard (10-14 weeks) | 69.7% | 12.0 (Median) | ~207 |
| Long (≥14 weeks) | 23.0% | 13.9 | 68 |
Experimental Protocols
Protocol 1: Determining an Individual's Optimal Injection Interval
Objective: To titrate the injection interval of intramuscular TU to achieve stable, therapeutic trough serum testosterone levels while minimizing side effects.
Methodology:
-
Initiation Phase:
-
Administer a 1000 mg intramuscular injection of TU (Dose 1).
-
Administer a second 1000 mg loading dose 6 weeks after the first injection (Dose 2).[1]
-
Set the initial maintenance interval to 12 weeks for the third injection.
-
-
Monitoring and Titration Phase:
-
Blood Sampling: Collect a blood sample immediately prior to administering the 3rd, 4th, and 5th maintenance injections. This timing is critical for accurately measuring trough concentrations.
-
Analytes: Assay serum for total testosterone, LH, FSH, SHBG, and hematocrit/hemoglobin.
-
Symptom Assessment: At each visit, assess for the re-emergence of hypogonadal symptoms (e.g., low energy, decreased libido) in the week(s) leading up to the injection. Also, screen for adverse effects.
-
-
Dose Interval Adjustment Criteria:
-
Shorten Interval (e.g., to 10 weeks): If trough testosterone is consistently below the low-normal range (<300 ng/dL or <10 nmol/L) AND/OR the patient reports a return of significant symptoms before the scheduled injection.[1]
-
Extend Interval (e.g., to 14 weeks): If trough testosterone is in the mid- to upper-normal range and the patient is asymptomatic, or if hematocrit rises above the reference range.[1]
-
Maintain Interval: If trough testosterone is stable within the low-normal range and the patient is clinically well.
-
-
Stabilization Phase:
-
Once an interval is adjusted, maintain it for at least three consecutive injections to allow the patient to reach a new steady state.
-
Continue to monitor trough levels before each injection until they are consistently within the target range. Once stable, monitoring can be reduced to every 6-12 months.[2][9]
-
Visualizations
Testosterone Negative Feedback Loop
Caption: Negative feedback control of testosterone production by the HPG axis.
Experimental Workflow for Interval Optimization
Caption: Workflow for individual titration of TU injection intervals.
References
- 1. Optimal injection interval for testosterone undecanoate treatment of hypogonadal and transgender men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Pharmacokinetics and safety of long-acting testosterone undecanoate injections in hypogonadal men: an 84-week phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety Aspects and Rational Use of Testosterone Undecanoate in the Treatment of Testosterone Deficiency: Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Optimal injection interval for testosterone undecanoate treatment of hypogonadal and transgender men | Semantic Scholar [semanticscholar.org]
- 7. Optimal injection interval for testosterone undecanoate treatment of hypogonadal and transgender men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Population Pharmacokinetic Modeling and Simulations to Evaluate a Potential Dose Regimen of Testosterone Undecanoate in Hypogonadal Males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
Validation & Comparative
A Comparative Pharmacokinetic Analysis of Testosterone Undecylenate and Testosterone Enanthate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of two commonly used testosterone (B1683101) esters: testosterone undecylenate (TU) and testosterone enanthate (TE). The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding and decision-making processes.
Pharmacokinetic Data Summary
The pharmacokinetic profiles of this compound and testosterone enanthate differ significantly, primarily due to the length of their ester side chains, which influences their absorption and elimination rates. These differences are critical for determining appropriate dosing schedules and managing therapeutic testosterone levels.
| Parameter | This compound (Intramuscular) | Testosterone Enanthate (Intramuscular) | This compound (Oral) |
| Vehicle | Tea Seed Oil / Castor Oil | Sesame Oil / Castor Oil | Self-emulsifying drug delivery system |
| Cmax (Maximum Serum Concentration) | Moderately supraphysiological (e.g., 40-68 nmol/L for 45 days)[1][2] | Highly supraphysiological (e.g., 100-177 nmol/L within 5 days)[1][2] | Variable, dose-dependent (e.g., 48.9 ± 5.1 nmol/L for 300 mg BID)[3] |
| Tmax (Time to Cmax) | ~1 day[1][2] | 0.5 - 7 days[1] | 3-6 hours post-dosing[3] |
| Elimination Half-Life (t½) | 20.9 days (tea seed oil) to 33.9 days (castor oil)[4] | 4.5 days[5] | ~1.6 hours (highly variable)[4] |
| Mean Residence Time (MRT) | 34.9 days (tea seed oil) to 36.0 days (castor oil)[4] | 8.5 days[5] | ~3.7 hours[4] |
| Area Under the Curve (AUC) | Dose-dependent, significantly higher with higher doses[6] | Dose-dependent | Dose-dependent[3] |
| Dosing Interval | 10-14 weeks[7] | 2-4 weeks[8] | Twice or three times daily[4] |
Key Experimental Protocols
The following sections detail the methodologies from key pharmacokinetic studies to provide a deeper understanding of how the comparative data was generated.
Protocol 1: Pharmacokinetic Study of Injectable this compound in Hypogonadal Men
-
Study Design: An open-label, randomized, crossover study.[9]
-
Subjects: Hypogonadal men with baseline serum testosterone levels below a predefined threshold.[6]
-
Drug Administration: A single intramuscular injection of this compound (e.g., 500 mg or 1000 mg) in a castor oil vehicle.[6]
-
Blood Sampling: Blood samples were collected at regular intervals before and after the injection to measure serum levels of reproductive hormones, including total testosterone.[6]
-
Pharmacokinetic Analysis: Non-compartmental pharmacokinetic analysis was used to determine parameters such as Cmax, Tmax, terminal elimination half-life, and mean residence time.[6][10]
Protocol 2: Pharmacokinetic Study of Injectable Testosterone Enanthate in Non-Human Primates
-
Study Design: A preclinical study comparing single intramuscular injections of testosterone undecanoate and testosterone enanthate.[1][2]
-
Subjects: Long-term orchidectomized cynomolgus monkeys (Macaca fascicularis) to eliminate endogenous testosterone production.[1][2]
-
Drug Administration: A single intramuscular injection of 10 mg/kg body weight of testosterone enanthate in an oil vehicle.[1][2]
-
Blood Sampling: Serum testosterone levels were measured at various time points post-injection (e.g., 0.5, 1, 3, 5, 7, 16, 22, 25, and 31 days).[1]
-
Pharmacokinetic Analysis: Serum testosterone concentrations were plotted over time to compare the pharmacokinetic profiles of the two esters. Statistical analyses (e.g., p < 0.05) were used to determine significant differences in testosterone levels at various time points.[1]
Metabolic Pathways and Experimental Workflow
The following diagrams illustrate the metabolic conversion of these testosterone esters and a typical workflow for their pharmacokinetic analysis.
Caption: Metabolic conversion of testosterone esters to active hormones.
Caption: A generalized workflow for a clinical pharmacokinetic study.
Comparative Analysis
Intramuscular this compound offers a significant advantage in its extended duration of action, with a half-life of several weeks.[4] This allows for a much less frequent dosing schedule, typically every 10 to 14 weeks, which can improve patient compliance.[7] Following injection, serum testosterone levels rise to moderately supraphysiological levels and are then maintained within the normal range for an extended period.[1][2] This pharmacokinetic profile results in more stable testosterone levels over time compared to shorter-acting esters.
Intramuscular Testosterone Enanthate , in contrast, has a much shorter half-life of approximately 4.5 days, necessitating more frequent injections, usually every 2 to 4 weeks, to maintain therapeutic levels.[5][8] This regimen leads to more pronounced peaks and troughs in serum testosterone concentrations.[5] Immediately following an injection, testosterone levels can rise to highly supraphysiological levels, which then decline, potentially falling below the normal range before the next dose.[1][2]
Oral this compound provides a non-invasive alternative, but its pharmacokinetic profile is characterized by a very short half-life and significant variability in absorption.[4] To maintain therapeutic levels, it requires multiple daily doses taken with fatty meals to enhance absorption through the lymphatic system, bypassing first-pass metabolism in the liver.[11][12]
Conclusion
The choice between this compound and testosterone enanthate depends on the desired therapeutic outcome, patient preference, and the importance of maintaining stable serum testosterone levels. Intramuscular this compound provides a long-acting formulation with stable pharmacokinetics, reducing the frequency of injections. Intramuscular testosterone enanthate is a shorter-acting option that requires more frequent dosing and results in greater fluctuations in testosterone levels. Oral this compound offers a convenient, non-injectable option but with the challenge of more complex dosing and potential for greater variability in serum concentrations. The selection of a particular ester should be based on a thorough understanding of these pharmacokinetic differences to optimize treatment for hypogonadism.
References
- 1. Injectable testosterone undecanoate has more favourable pharmacokinetics and pharmacodynamics than testosterone enanthate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Reexamination of Pharmacokinetics of Oral Testosterone Undecanoate in Hypogonadal Men With a New Self-Emulsifying Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testosterone undecanoate - Wikipedia [en.wikipedia.org]
- 5. Testosterone enanthate - Wikipedia [en.wikipedia.org]
- 6. A pharmacokinetic study of injectable testosterone undecanoate in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Testosterone Enanthate: Package Insert / Prescribing Info [drugs.com]
- 9. Steady-state pharmacokinetics of oral testosterone undecanoate with concomitant inhibition of 5α-reductase by finasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. What is the mechanism of Testosterone Undecanoate? [synapse.patsnap.com]
- 12. The pharmacology and metabolism of testosterone undecanoate (TU), a new orally active androgen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Reversed-Phase HPLC Method for Testosterone Undecylenate Assay
This guide provides a comprehensive comparison of a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Testosterone (B1683101) Undecylenate with other analytical techniques. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of this pharmaceutical compound.
Introduction to Testosterone Undecylenate and its Analysis
This compound is an ester of testosterone used in the treatment of male hypogonadism. Accurate and precise quantification of this active pharmaceutical ingredient (API) in bulk drug and pharmaceutical formulations is crucial for ensuring its safety and efficacy. While various analytical methods exist, reversed-phase HPLC is a widely adopted technique due to its specificity, accuracy, and robustness. This guide details a validated RP-HPLC method and compares its performance with alternative methods such as UV Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]
Experimental Protocols
Validated Reversed-Phase HPLC Method
A rapid, sensitive, and selective RP-HPLC method has been validated for the quantification of this compound.[1][3][4] The methodology is detailed below:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Mobile Phase: 100% Methanol.[1][3] A gradient elution using acetonitrile (B52724) and water has also been reported.[5]
-
Injection Volume: 20 μL.[5]
-
Column Temperature: 25°C.[5]
-
Diluent: A mixture of water and acetonitrile (5:95 v/v) can be used.[5]
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the diluent to obtain a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 20 to 60 ppm.[1][3]
-
Sample Solution: For capsules, the content equivalent to 40 mg of this compound is dissolved in the diluent, sonicated, and diluted to the final concentration.[1][2]
Alternative Analytical Methods
Several other methods have been proposed for the quantitative determination of this compound.[1][2]
-
UV Spectrophotometry: A simple and cost-effective method, though it may lack the specificity of chromatographic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and specificity but often requires derivatization of the analyte.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides very high sensitivity and selectivity and is particularly useful for analyzing samples from biological matrices.[6][7]
Data Presentation: Method Validation and Comparison
The performance of the RP-HPLC method was validated according to the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[1][2][4]
Table 1: Validation Summary of the RP-HPLC Method for this compound Assay
| Validation Parameter | Acceptance Criteria | Observed Results |
| Specificity | No interference from placebo or diluent at the retention time of the analyte. | No interference observed. The retention time for this compound is approximately 11.6 minutes.[2] |
| Linearity | Correlation coefficient (r²) > 0.99 | r² > 0.99 over a concentration range of 20-60 ppm.[1][3] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.87% - 100.02% for spiked samples at 20, 40, and 60 ppm.[1][2][3] |
| Precision (% RSD) | Intra-day and Inter-day RSD ≤ 2% | Intra-day precision (%RSD) was found to be 0.26, and intermediate precision was 0.19.[1][3] |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. | The method was found to be robust with respect to changes in column oven temperature (± 5°C) and flow rate (± 0.1 ml/min).[1][3] |
| Limit of Detection (LOD) | - | 0.03 ppm[5] |
| Limit of Quantification (LOQ) | - | 0.10 ppm[5] |
Table 2: Comparison of Analytical Methods for this compound Quantification
| Analytical Method | Principle | Advantages | Disadvantages |
| Reversed-Phase HPLC | Separation based on polarity differences. | High specificity, accuracy, precision, and robustness.[1][3] | Requires specialized equipment and trained personnel. |
| UV Spectrophotometry | Measurement of light absorption. | Simple, rapid, and cost-effective. | Lower specificity, susceptible to interference from excipients.[2] |
| GC-MS | Separation of volatile compounds followed by mass analysis. | High sensitivity and specificity. | May require derivatization, high operating temperatures can degrade the analyte.[2] |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection. | Very high sensitivity and selectivity, ideal for complex matrices like serum and hair.[6][7] | High cost of instrumentation and maintenance. |
Mandatory Visualizations
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of the reversed-phase HPLC method for this compound assay, as per ICH guidelines.
Caption: Workflow for the validation of an analytical method.
Conclusion
The validated reversed-phase HPLC method provides a reliable, accurate, and precise means for the quantitative analysis of this compound in pharmaceutical dosage forms. While alternative methods like UV spectroscopy offer simplicity, and GC-MS and LC-MS/MS provide higher sensitivity, the RP-HPLC method strikes a balance between performance, cost, and accessibility for routine quality control applications. The choice of analytical method should be based on the specific requirements of the analysis, such as the nature of the sample, the required level of sensitivity, and the available instrumentation.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Analytical Method Validation of Testosterone Undecanoate Soft Gelatin Capsule by RP-HPLC Method | Semantic Scholar [semanticscholar.org]
- 5. ejpmr.com [ejpmr.com]
- 6. Comparison of analytical approaches for the detection of oral testosterone undecanoate administration in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Testosterone Esters for Inducing Benign Prostatic Hyperplasia in Rat Models
For researchers and drug development professionals, selecting the appropriate method to induce benign prostatic hyperplasia (BPH) in animal models is a critical first step. The choice of testosterone (B1683101) ester can significantly impact the stability of the model, the welfare of the animals, and the reproducibility of the results. This guide provides an objective comparison between the long-acting testosterone undecylenate and the short-acting testosterone propionate (B1217596) for the induction of BPH in rats, supported by experimental data and detailed protocols.
Pharmacological and Chemical Profiles
Testosterone propionate is a short-chain ester of testosterone. Due to its rapid absorption and clearance, it necessitates frequent, often daily, subcutaneous injections to maintain elevated androgen levels sufficient to induce and sustain prostatic hyperplasia.[1] In contrast, this compound is a long-chain ester, characterized by its slow release and prolonged duration of action. This allows for a significantly reduced injection frequency, with studies showing that a single injection can maintain stable testosterone levels for several weeks.[1][2]
Efficacy in Inducing BPH: A Data-Driven Comparison
While testosterone propionate is the more traditionally utilized compound for BPH induction, recent studies have highlighted the efficacy and convenience of this compound. A direct comparative study provides valuable insights into the performance of both esters.[2][3]
Key Findings:
-
Hormone Level Stability: this compound administration leads to more stable and sustained serum levels of testosterone and its potent metabolite, dihydrotestosterone (B1667394) (DHT), compared to testosterone propionate.[2][4] Groups receiving testosterone propionate showed rapid, dose-dependent decreases in hormone levels.[4]
-
Prostate Enlargement: Both esters are effective in inducing significant increases in prostate weight, volume, and the prostate index (prostate weight to body weight ratio).[5] However, this compound achieves this with a much lower dosing frequency.[2]
-
Histological Changes: Both compounds induce characteristic histological features of BPH, including increased epithelial thickness and glandular hyperplasia.[5][6]
Table 1: Comparison of Key BPH Induction Parameters
| Parameter | Testosterone Propionate | This compound | Source |
| Dosing Frequency | Daily subcutaneous injections | Single subcutaneous injection every 2-3 weeks | [2][7] |
| Serum Testosterone | Fluctuates, requires daily dosing to maintain levels | Stable, elevated levels for several weeks post-injection | [2][4] |
| Serum DHT | Unstable, rapid decrease after injection | Stable, elevated levels for several weeks post-injection | [2][4] |
| Prostate Weight | Significant increase | Significant increase | [5] |
| Prostate Index | Significant increase | Significant increase | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication of experimental findings. Below are summarized protocols for inducing BPH in rats using both testosterone esters.
Protocol 1: Testosterone Propionate-Induced BPH
This protocol is a widely accepted method for inducing BPH in rats.[8][9][10]
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g) are typically used.[8]
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.[9]
-
Castration: Bilateral orchiectomy (castration) is performed to eliminate endogenous testosterone production.[8][11] A recovery period of 7 days is allowed post-surgery.[8]
-
Induction: Testosterone propionate, dissolved in a vehicle like corn oil or olive oil, is administered daily via subcutaneous injection for 4 weeks.[8][9] Common dosages range from 3 mg/kg to 25 mg/kg.[8][10][12]
-
Monitoring and Analysis: Body weight is monitored weekly.[9] At the end of the induction period, animals are euthanized, and blood and prostate tissues are collected.[11] Analyses include measuring prostate weight and volume, calculating the prostate index, histological examination of prostate tissue, and measuring serum levels of testosterone, DHT, and prostate-specific antigen (PSA).[9][11]
Protocol 2: this compound-Induced BPH
This protocol offers a more convenient alternative with reduced animal handling.[2][7]
-
Animal Model: Male Wistar rats are commonly used.[2]
-
Acclimatization: Animals undergo a standard acclimatization period.
-
Castration: Bilateral orchiectomy is performed, followed by a recovery period.[7]
-
Induction: A single subcutaneous injection of this compound is administered. A study has identified an optimal dose of 125 mg/kg, with injections repeated every 2 to 3 weeks to stably and effectively induce BPH.[7] This can reduce the total number of injections by 14 to 21 times compared to the daily injections required with testosterone propionate.[7]
-
Monitoring and Analysis: Similar to the testosterone propionate protocol, body weight, prostate measurements, histological changes, and serum hormone levels are assessed at the end of the study period (typically 12 weeks).[4]
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the underlying androgen signaling pathway.
Caption: Experimental workflow for inducing BPH in rats.
Caption: Androgen signaling pathway in BPH development.
Conclusion
Both testosterone propionate and this compound are effective in inducing BPH in rat models.
Testosterone Propionate:
-
Pros: Well-established, extensive historical data available.
-
Cons: Requires frequent injections, which can cause stress to the animals and increases the workload for researchers. Leads to fluctuating hormone levels.
This compound:
-
Pros: Long-acting formulation significantly reduces injection frequency, improving animal welfare and experimental convenience.[2][3] Provides stable and sustained levels of androgens, potentially leading to a more consistent BPH model.[2][4]
-
Cons: Less historical data compared to testosterone propionate.
For researchers prioritizing a stable and convenient model with reduced animal handling, this compound presents a compelling alternative to the traditional testosterone propionate method for inducing BPH in rats.[3] The evidence suggests that its application can improve the reliability and efficiency of preclinical BPH research.[2]
References
- 1. Testosterone undecanoate: a useful tool for testosterone administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative application of testosterone undecanoate and/or testosterone propionate in induction of benign prostatic hyperplasia in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative application of testosterone undecanoate and/or testosterone propionate in induction of benign prostatic hyperplasia in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative application of testosterone undecanoate and/or testosterone propionate in induction of benign prostatic hyperplasia in Wistar rats | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative application of testosterone undecanoate and/or testosterone propionate in induction of benign prostatic hyperplasia in Wistar rats | PLOS One [journals.plos.org]
- 8. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of TP-induced BPH rat model [bio-protocol.org]
- 10. Effect of Veratrum maackii on Testosterone Propionate-Induced Benign Prostatic Hyperplasia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2.3. TP Induced Rat BPH Model [bio-protocol.org]
Cross-Validation of Testosterone Undecylenate Quantification: A Comparative Guide for Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Testosterone (B1683101) Undecylenate (TU), a widely used testosterone ester in hormone replacement therapy. The objective is to offer a comparative overview of assay performance across different laboratory settings, supported by experimental data from various validation studies. This document focuses on the two most prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction to Testosterone Undecylenate Quantification
Accurate and precise quantification of TU in biological matrices and pharmaceutical formulations is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The long-chain ester nature of TU presents unique analytical challenges, including potential for hydrolysis and the need for sensitive detection methods. Cross-validation of analytical methods across different laboratories is essential to ensure data reliability, reproducibility, and consistency, which are paramount in both research and clinical settings. While direct inter-laboratory comparison studies for TU are not extensively published, a compilation of data from single-laboratory validation reports provides valuable insights into the performance of different analytical approaches. An inter-laboratory study on testosterone esters has shown satisfactory detection capabilities and concentration estimations among participating laboratories, highlighting the feasibility of harmonizing analytical approaches.[1]
Comparative Analysis of Analytical Methods
The following sections detail the experimental protocols and performance characteristics of HPLC and LC-MS/MS methods for TU quantification, based on published literature.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with Ultraviolet (UV) detection is a widely accessible and robust method for the quantification of TU in pharmaceutical dosage forms.
Table 1: Comparison of Validation Parameters for TU Quantification by HPLC-UV
| Parameter | Study 1 | Study 2 |
| Linearity Range | 20-60 ppm[2][3] | 20-60 ppm[4] |
| Correlation Coefficient (r²) | >0.99[2][3] | >0.999[4] |
| Precision (%RSD) | Intra-day: <1.5%, Inter-day: <2.0% | 0.26% |
| Intermediate Precision (%RSD) | 0.19%[2] | Not Reported |
| Accuracy (Recovery %) | 98.87-100.02%[2][3] | 98.87-100.02%[4] |
| Limit of Detection (LOD) | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported |
| Robustness | Robust to changes in flow rate and column temperature[2] | Robust to changes in flow rate and column temperature[4] |
Experimental Protocol: Representative HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2][4]
-
Mobile Phase: Isocratic elution with 100% methanol (B129727).[2][4]
-
Sample Preparation (from soft gelatin capsules):
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalytical applications, such as quantifying TU in serum, plasma, and other biological matrices.
Table 2: Comparison of Validation Parameters for TU Quantification by LC-MS/MS
| Parameter | Study 3 (in hair) | Study 4 (in serum) | Study 5 (in bovine serum) |
| Linearity Range | 0.2-10 ng/g | 0.25–10 ng/mL[5] | 0.05–500 ng/mL[6] |
| Correlation Coefficient (r²) | >0.99 | >0.99 | 0.9983–0.9999[6] |
| Precision (%RSD) | <7%[7] | Intra-day: <15%, Inter-day: <15%[6] | Intra-day & Inter-day: <15%[6] |
| Accuracy (Recovery %) | 92-102%[7] | >70%[5] | 80-116%[6] |
| Limit of Detection (LOD) | 0.2 ng/g[7] | 0.03-0.30 ng/mL[5] | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | Not Reported |
| Matrix Effect | No remarkable ion suppression or enhancement[5] | Not explicitly reported | Not explicitly reported |
Experimental Protocol: Representative LC-MS/MS Method
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Sample Preparation (from serum/plasma):
-
Protein Precipitation: Precipitate proteins in the sample by adding a solvent like acetonitrile (B52724).
-
Liquid-Liquid Extraction (LLE): Extract the analyte from the supernatant using an organic solvent such as a mixture of n-hexane and ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for TU and an internal standard (e.g., testosterone-d3 (B3025694) undecanoate) to ensure selectivity and accurate quantification.
-
Mandatory Visualizations
Experimental Workflow for TU Quantification
The following diagram illustrates a typical workflow for the quantification of this compound in a biological matrix using LC-MS/MS.
Caption: Experimental Workflow for TU Quantification by LC-MS/MS.
Testosterone Signaling Pathway
Testosterone, the active metabolite of this compound, exerts its biological effects primarily through the androgen receptor. The following diagram illustrates the classical signaling pathway.
Caption: Classical Testosterone Signaling Pathway.
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are suitable methods for the quantification of this compound.
-
HPLC-UV is a cost-effective and reliable technique for routine quality control of pharmaceutical formulations where high concentrations of TU are expected. The method demonstrates good linearity, precision, and accuracy within the parts-per-million (ppm) range.
-
LC-MS/MS is the gold standard for bioanalytical applications requiring high sensitivity and selectivity, particularly for measuring low concentrations of TU in complex biological matrices like serum and hair. Its ability to operate in the nanogram per milliliter (ng/mL) range is essential for pharmacokinetic and metabolic studies.
For laboratories involved in the analysis of TU, it is recommended to:
-
Select the appropriate analytical technique based on the specific application, required sensitivity, and available resources.
-
Perform a thorough in-house method validation following international guidelines (e.g., ICH, FDA) to ensure the reliability of the generated data.
-
Participate in proficiency testing programs , when available, to assess and improve the accuracy and comparability of results with other laboratories.
-
Utilize certified reference materials for calibration and quality control to ensure traceability and accuracy of measurements.
By adhering to these principles, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reproducible data for the quantification of this compound, ultimately contributing to the safety and efficacy of testosterone-based therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Method Validation of Testosterone Undecanoate Soft Gelatin Capsule by RP-HPLC Method | Semantic Scholar [semanticscholar.org]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of testosterone undecanoate in human hair by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Oral vs. Injectable Testosterone Undecylenate: A Comparative Efficacy Guide for Hypogonadal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of oral and injectable testosterone (B1683101) undecylenate (TU) formulations in the context of hypogonadal models. The information is curated from a range of clinical and preclinical studies to support research and development in androgen replacement therapy. While direct head-to-head preclinical comparative studies are not extensively available in the public domain, this guide synthesizes the existing data to present a clear overview of each formulation's performance.
Quantitative Data Summary
The following table summarizes the pharmacokinetic and efficacy data for oral and injectable testosterone undecylenate based on studies in hypogonadal men. These clinical data provide valuable insights into the expected performance in preclinical models.
| Parameter | Oral this compound | Injectable this compound |
| Bioavailability | Dependent on co-administration with a meal containing fat; absorbed via the lymphatic system.[1] | High bioavailability, slow release from oily depot. |
| Time to Peak Concentration (Tmax) | Approximately 4 hours post-dose.[2] | Peak levels are typically reached within the first week after injection.[3] |
| Serum Testosterone Levels | Can result in variable serum levels throughout the day, requiring multiple daily doses to maintain eugonadal ranges.[3] | Provides stable and sustained testosterone levels within the eugonadal range for an extended period.[4][5] |
| Dosing Frequency | Typically twice daily with meals.[6][7] | Every 10 to 14 weeks after initial loading doses.[4][8] |
| Effect on Lean Body Mass | Significant increases in lean body mass have been observed.[9] | Associated with a reduction in fat mass.[10][11] |
| Effect on Fat Mass | Significant decreases in fat mass have been reported.[12] | Significant reduction in fat mass.[10][11] |
| Effect on Bone Mineral Density (BMD) | Shown to improve bone mineral density in the hip and spine.[12][13] | Leads to significant improvements in lumbar spine and hip BMD.[13] |
| Effect on Sexual Function | Demonstrates improvements in libido and sexual frequency.[6][7][14] | Associated with improvements in erectile function.[10][11] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for inducing a hypogonadal rat model and for assessing the efficacy of testosterone replacement therapies, based on common practices in published studies.
Induction of Hypogonadism in a Rat Model
A common and effective method for inducing hypogonadism in male rats is through orchidectomy (surgical removal of the testes).
Protocol:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (typically 3 months old) are commonly used.
-
Anesthesia: The animals are anesthetized using an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine).
-
Surgical Procedure:
-
A small incision is made in the scrotum.
-
The testes are exteriorized, and the spermatic cords are ligated.
-
The testes are then removed.
-
The incision is closed with sutures.
-
-
Post-Operative Care: Analgesics are administered to manage pain, and the animals are monitored for recovery. A period of several weeks is typically allowed for the effects of androgen deprivation to manifest before initiating treatment.[15]
-
Confirmation of Hypogonadism: Serum testosterone levels are measured to confirm a significant decrease, characteristic of a hypogonadal state.
Efficacy Assessment of this compound Formulations
Protocol:
-
Animal Groups: Orchidectomized rats are randomly assigned to different treatment groups:
-
Vehicle control (e.g., peanut oil for injectable, appropriate vehicle for oral).
-
Oral this compound (various doses).
-
Injectable this compound (various doses).
-
Sham-operated control group.
-
-
Drug Administration:
-
Oral TU: Administered daily or twice daily via oral gavage, often mixed with a lipid-based vehicle to enhance absorption.
-
Injectable TU: Administered as a single intramuscular injection of a long-acting formulation.
-
-
Duration of Treatment: Treatment duration can vary from several weeks to months depending on the endpoints being studied.[15]
-
Outcome Measures:
-
Pharmacokinetics: Serial blood samples are collected to determine serum testosterone, dihydrotestosterone (B1667394) (DHT), and estradiol (B170435) levels using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
Body Composition: Lean body mass and fat mass can be assessed using techniques like dual-energy X-ray absorptiometry (DEXA).[12]
-
Bone Mineral Density: BMD of the femur and lumbar spine is measured using DEXA to assess the effects on bone health.[13][16]
-
Sexual Function: Male sexual behavior can be evaluated through standardized behavioral tests.[17]
-
Gene Expression Analysis: Tissues such as bone can be analyzed for changes in the expression of androgen-responsive genes.[15]
-
Visualizations
Testosterone Signaling Pathway
The following diagram illustrates the classical androgen receptor signaling pathway, which is the primary mechanism through which testosterone and its active metabolite, DHT, exert their effects on target cells.
Caption: Classical androgen receptor signaling pathway.
Experimental Workflow for Comparative Efficacy Study
This diagram outlines a typical experimental workflow for comparing the efficacy of oral and injectable this compound in a hypogonadal rat model.
Caption: Workflow for comparing oral vs. injectable TU.
References
- 1. Androgen replacement with oral testosterone undecanoate in hypogonadal men: a double blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A pharmacokinetic study of injectable testosterone undecanoate in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Treatment of hypogonadotropic male hypogonadism: Case-based scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety, efficacy, and pharmacokinetics of oral testosterone undecanoate in males with hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety Aspects and Rational Use of Testosterone Undecanoate in the Treatment of Testosterone Deficiency: Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Is Oral Testosterone the New Frontier of Testosterone Replacement Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Injectable testosterone undecanoate for the treatment of hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects of testosterone treatment on bone mineral density in men with testosterone deficiency syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oral Testosterone Undecanoate for Low Libido · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. The effects of orchidectomy and supraphysiological testosterone administration on trabecular bone structure and gene expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of low-dose testosterone undecanoate treatment on bone mineral density and bone turnover markers in elderly male osteoporosis with low serum testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Induction of male sexual behavior in the rat by 7 alpha-methyl-19-nortestosterone, an androgen that does not undergo 5 alpha-reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gonadotropin Suppression by Testosterone Undecylenate and Other Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gonadotropic suppression effects of Testosterone (B1683101) Undecylenate (TU) against other hormonal agents. The data presented is compiled from clinical studies to assist in the evaluation of these compounds for research and drug development purposes, particularly in the context of male contraception and hormone replacement therapy.
Introduction to Gonadotropin Suppression
The suppression of gonadotropins, namely Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), is a key mechanism in hormonal male contraception and is also a consequence of exogenous testosterone administration in hormone replacement therapy. LH stimulates the Leydig cells in the testes to produce testosterone, while FSH is crucial for spermatogenesis. By introducing exogenous androgens, the hypothalamic-pituitary-gonadal (HPG) axis is suppressed through a negative feedback mechanism, leading to reduced secretion of gonadotropins and a subsequent decrease in endogenous testosterone production and spermatogenesis.
This guide focuses on Testosterone Undecylenate, a long-acting ester of testosterone, and compares its efficacy in suppressing LH and FSH with other testosterone esters and alternative hormonal agents like Gonadotropin-Releasing Hormone (GnRH) agonists.
Comparative Efficacy of Gonadotropin Suppression
The following tables summarize quantitative data from clinical trials on the suppression of LH and FSH by various hormonal agents.
Table 1: Suppression of Gonadotropins by Testosterone Esters
| Compound | Dosage and Administration | Mean LH Suppression | Mean FSH Suppression | Study Population | Citation |
| This compound (TU) | 500 mg or 1000 mg monthly injections | Profoundly suppressed to undetectable levels by week 16 | Profoundly suppressed to undetectable levels by week 16 | Healthy Chinese men | [1] |
| Testosterone Enanthate (TE) | 250 mg intramuscularly every 3-4 weeks | Data not specified, but effective for hormone replacement | Data not specified, but effective for hormone replacement | Transgender men | [2][3] |
| Long-acting injectables (general) | (e.g., enanthate or undecanoate) | ~72% | ~86% | Hypogonadal men | |
| Intermediate-acting daily gels/patches | Daily application | ~59% | ~60% | Hypogonadal men | |
| Short-acting intranasal testosterone | Twice or thrice daily | ~47% | ~38% | Hypogonadal men |
Table 2: Suppression of Gonadotropins by this compound in Combination with Norethisterone Enanthate (NETE)
| Treatment Group | Dosage and Administration | Outcome | Citation |
| TU + NETE | 1000 mg TU + 200 mg NETE every 6 weeks for 24 weeks | Azoospermia in 13 of 14 volunteers | |
| TU alone | 1000 mg TU every 6 weeks for 24 weeks | Azoospermia in 7 of 14 volunteers |
Table 3: Gonadotropin Suppression by GnRH Agonists
| Compound | Dosage and Administration | Mean Testosterone Suppression | Mean LH Suppression | Mean FSH Suppression | Study Population | Citation |
| Leuprolide Acetate (B1210297) | 45 mg 6-month depot | Suppressed to ≤50 ng/dL from week 4 through week 48 in 93.4% of subjects | Not specified | Not specified | Men with prostate cancer | [4][5] |
| Goserelin | 3.6 mg depot every 28 days for 12 weeks | Suppressed to castrate levels | Significant decrease after initial flare | Significant decrease after initial flare | Men with prostate cancer | [6] |
| LY01005 (Goserelin microspheres) | Monthly injection for 3 months | Reduced to medical castration levels in 99.3% of patients by day 28 | Decreased by 99.0% by end of trial | Decreased by 63.7% by end of trial | Chinese patients with prostate cancer | [7] |
| Goserelin Implant | Monthly for 3 months | Reduced to medical castration levels in 100% of patients by day 29 | Decreased by 98.0% by end of trial | Decreased by 64.7% by end of trial | Chinese patients with prostate cancer | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Hormone Assays
The measurement of serum LH, FSH, and testosterone is central to evaluating the efficacy of gonadotropin-suppressing agents. A common and highly sensitive method used in clinical trials is the chemiluminescent immunoassay (CLIA).
Principle of Chemiluminescent Immunoassay (CLIA) for LH and FSH:
CLIA is a sandwich immunoassay. In this method, the hormone (e.g., LH or FSH) in a sample is bound by two specific antibodies. One antibody is typically coated onto a solid phase (like magnetic microparticles), and the other is labeled with a chemiluminescent molecule. The amount of light emitted during a chemical reaction is proportional to the concentration of the hormone in the sample.
A General Protocol for CLIA:
-
Sample Incubation: A serum or plasma sample is incubated with magnetic microparticles coated with a capture antibody specific to the target hormone (LH or FSH).
-
Addition of Labeled Antibody: A second antibody, specific to a different epitope on the hormone and labeled with a chemiluminescent tag (e.g., acridinium (B8443388) ester), is added to form a "sandwich" complex.
-
Washing: The microparticles are washed to remove any unbound labeled antibodies.
-
Signal Generation: Trigger solutions are added to initiate the chemiluminescent reaction.
-
Detection: The light emitted is measured by a luminometer. The intensity of the light is directly proportional to the concentration of the hormone in the sample.
Specific details such as the types of antibodies, incubation times, and the specific chemiluminescent substrate system may vary between different assay kits and manufacturers.
Clinical Trial Design for Male Contraception Studies
The following outlines a typical workflow for a clinical trial investigating hormonal male contraceptives:
-
Screening Phase: Participants undergo a thorough health evaluation, including baseline measurements of hormone levels (LH, FSH, testosterone) and semen analysis to ensure they meet the inclusion criteria.
-
Suppression Phase: The investigational drug (e.g., this compound) is administered. Regular monitoring of hormone levels and semen parameters is conducted to determine the time to and extent of spermatogenesis suppression.
-
Efficacy Phase: Once a participant's sperm count falls below a predefined threshold (e.g., azoospermia or severe oligozoospermia), they enter the efficacy phase, where the contraceptive protection of the treatment is evaluated.
-
Recovery Phase: After cessation of the treatment, participants are monitored to confirm the return of hormone levels and sperm production to baseline, establishing the reversibility of the contraceptive effect.
Visualizing the Mechanisms and Workflows
Signaling Pathway of Gonadotropin Suppression
The following diagram illustrates the negative feedback loop of the Hypothalamic-Pituitary-Gonadal (HPG) axis and how exogenous testosterone suppresses gonadotropin release.
References
- 1. A clinical trial of injectable testosterone undecanoate as a potential male contraceptive in normal Chinese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Testosterone undecanoate and testosterone enanthate injections are both effective and safe in transmen over 5 years of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Randomized Controlled Trial Comparing Testosterone Enanthate and Testosterone Undecanoate as a Gender Affirming Hormonal Therapy in Trans Males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of leuprolide acetate 6-month depot for suppression of testosterone in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of leuprolide acetate 6-month depot for suppression of testosterone in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LH-RH agonist, Zoladex (Goserelin), depot formulation in the treatment of prostatic cancer. Randomized dose-finding trial in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mednexus.org [mednexus.org]
A Comparative Analysis of Testosterone Esters and Their Metabolic Influence
For Researchers, Scientists, and Drug Development Professionals
Testosterone (B1683101) replacement therapy (TRT) is a cornerstone treatment for male hypogonadism, with a variety of esterified testosterone formulations available. The choice of ester significantly influences the pharmacokinetic profile of the therapy, leading to distinct metabolic consequences. This guide provides a comparative analysis of the metabolic impact of different testosterone esters, supported by experimental data, to aid in research and development.
Comparative Metabolic Impact of Testosterone Esters
The metabolic effects of testosterone are multifaceted, influencing lipid metabolism, glucose control, and body composition. The ester chain attached to the testosterone molecule dictates its absorption rate and half-life, leading to variations in metabolic outcomes.[1][2]
| Parameter | Testosterone Propionate | Testosterone Enanthate | Testosterone Cypionate | Testosterone Undecanoate |
| Lipid Profile | ||||
| Total Cholesterol | Decrease[3] | Decrease[4][5] | Decrease[4][5] | Variable effects reported |
| LDL Cholesterol | Decrease[5] | Decrease[4][5] | Decrease[4][5] | Variable effects reported |
| HDL Cholesterol | Decrease[4][5] | Decrease[4][5] | Decrease[4][5] | Minimal to no significant change |
| Triglycerides | No significant change[4] | No significant change[4] | No significant change[4] | Decrease[6] |
| Glucose Metabolism | ||||
| Insulin (B600854) Sensitivity | Improvement[3][7] | Improvement[3][7] | Improvement[3][7] | Improvement[6] |
| HbA1c | Decrease[3][6] | Decrease[3][6] | Decrease[3][6] | Decrease[6] |
| Fasting Glucose | Decrease[8] | Decrease[8] | Decrease[8] | Decrease[6] |
| HOMA-IR | Decrease[3] | Decrease[3] | Decrease[3] | Decrease[6] |
| Body Composition | ||||
| Fat Mass | Decrease, particularly visceral fat[9][10] | Decrease, particularly visceral fat[11][9][10] | Decrease, particularly visceral fat[11][9][10] | Decrease, particularly visceral fat[6][9] |
| Lean Body Mass | Increase[10][12] | Increase[10][12] | Increase[10][12] | Increase[6] |
| Waist Circumference | Decrease[3][8] | Decrease[3][8] | Decrease[3][8] | Decrease[6] |
Note: The metabolic effects can be dose-dependent and influenced by the duration of therapy and individual patient characteristics.[5] Supraphysiological doses are more likely to lead to adverse lipid changes, such as a significant reduction in HDL cholesterol.[13][14]
Experimental Protocols
Measurement of Serum Testosterone Levels
Accurate quantification of serum testosterone is crucial for pharmacokinetic studies and therapeutic monitoring.
-
Immunoassays: Enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA) are commonly used.[15][16] These methods are based on competitive binding principles where labeled testosterone competes with testosterone in the sample for binding to a specific antibody.[16] However, these methods can lack accuracy at low testosterone concentrations.[17]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for testosterone measurement due to its high specificity and accuracy, especially at low concentrations.[18][19] The procedure involves extraction of testosterone from the serum, followed by chromatographic separation and mass spectrometric detection.[17]
Assessment of Insulin Sensitivity
Several methods are employed to evaluate insulin sensitivity:
-
Hyperinsulinemic-Euglycemic Clamp: This is the gold standard for assessing insulin sensitivity.[20][21] It involves a constant infusion of insulin to achieve a hyperinsulinemic state, while glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate is a direct measure of insulin sensitivity.[21]
-
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR): This is a widely used method in clinical research, calculated from fasting glucose and insulin levels using the formula: HOMA-IR = (fasting glucose (mg/dL) x fasting insulin (µU/mL)) / 405.[22] A value greater than 2 suggests insulin resistance.[22]
-
Quantitative Insulin Sensitivity Check Index (QUICKI): Another index derived from fasting glucose and insulin levels, calculated as 1 / (log(fasting insulin) + log(fasting glucose)).[22][23] It has a good correlation with the euglycemic clamp technique.[23]
-
Oral Glucose Tolerance Test (OGTT): This test involves measuring glucose and insulin levels at baseline and at intervals after a 75g oral glucose load.[24] Various indices, such as the Matsuda and Stumvoll indices, can be calculated from the results to estimate insulin sensitivity.[24]
Signaling Pathway and Experimental Workflow
Androgen Receptor Signaling Pathway
Testosterone exerts its effects by binding to the androgen receptor (AR), a ligand-activated transcription factor.[25] The following diagram illustrates the canonical AR signaling pathway.
Caption: Canonical Androgen Receptor (AR) signaling pathway.
Experimental Workflow for Comparative Metabolic Study
The following diagram outlines a typical experimental workflow for a comparative study on the metabolic impact of different testosterone esters.
Caption: Workflow for a comparative clinical trial of testosterone esters.
References
- 1. quora.com [quora.com]
- 2. fitscience.co [fitscience.co]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Intramuscular testosterone esters and plasma lipids in hypogonadal men: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Intramuscular testosterone esters and plasma lipids in hypogonadal men: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Effects of Testosterone Replacement Therapy in Patients with Type 2 Diabetes Mellitus or Metabolic Syndrome: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mantalityhealth.com [mantalityhealth.com]
- 8. Testosterone replacement therapy improves insulin resistance, glycaemic control, visceral adiposity and hypercholesterolaemia in hypogonadal men with type 2 diabetes [pubmed.ncbi.nlm.nih.gov]
- 9. Testosterone metabolites differentially regulate obesogenesis and fat distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hims.com [hims.com]
- 11. academic.oup.com [academic.oup.com]
- 12. The Link Between Testosterone and Body Composition - Vale Health Clinic [valehealthclinic.co.uk]
- 13. droracle.ai [droracle.ai]
- 14. droracle.ai [droracle.ai]
- 15. 2.4. Measurement of serum testosterone [bio-protocol.org]
- 16. sceti.co.jp [sceti.co.jp]
- 17. academic.oup.com [academic.oup.com]
- 18. Methodology for measuring testosterone, dihydrotestosterone and sex hormone-binding globulin in a clinical setting (Chapter 4) - Testosterone [cambridge.org]
- 19. researchgate.net [researchgate.net]
- 20. Assessment of insulin sensitivity/resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
- 22. emedicine.medscape.com [emedicine.medscape.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Methods for Quantifying Insulin Sensitivity and Determining Insulin Time-Action Profiles | Oncohema Key [oncohemakey.com]
- 25. benchchem.com [benchchem.com]
A Comparative Guide to Published Synthesis Methods of Testosterone Undecylenate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published methods for the synthesis of Testosterone (B1683101) Undecylenate. The information is compiled from various sources, including patents and chemical literature, to offer a resource for researchers and professionals in drug development. The following sections detail different synthesis protocols, present key performance indicators in a comparative format, and outline the experimental procedures as described in the cited documents.
Comparison of Synthesis Methods
The synthesis of Testosterone Undecylenate is primarily achieved through the esterification of Testosterone with Undecanoyl chloride. The key variations in the published methods lie in the choice of solvent, base, and reaction conditions, which significantly impact the reaction's efficiency and the final product's purity. The following table summarizes the quantitative data from several published methods.
| Method Reference | Solvent | Base | Reaction Time (hours) | Yield (%) | Purity (HPLC %) |
| Method 1 [1] | N,N-dimethylformamide (DMF) | Pyridine (B92270) | 1 | 96 | 98.26 |
| Method 2 | N,N-dimethylacetamide (DMA) | Pyridine | Not Specified | 96 | 99.40 |
| Method 3 [1] | Acetonitrile (B52724) | Pyridine | 5 | 69 | 98.80 |
| Method 4 [1] | Acetone (B3395972) | Pyridine | 6 | 69 | 97.59 |
| Method 5 [1] | N,N-dimethylacetamide (DMA) | K₂CO₃ | 5 | 83 | 97.82 |
| Method 6 [1] | N,N-dimethylacetamide (DMA) | DIPEA | 5 | 85 | 95.52 |
| Method 7 [2][1] | N,N-dimethylacetamide (DMA) | DBU | 5 | 57 | 95.18 |
| Method 8 | Ethyl Acetate | Pyridine | 1.5 | Not Specified | Not Specified |
Experimental Protocols
The following are detailed experimental methodologies for the key synthesis methods cited in this guide.
Method 1: Synthesis in N,N-dimethylformamide (DMF) with Pyridine[1][2]
-
Under a nitrogen atmosphere, thoroughly mix 5g of Testosterone with 25ml of N,N-dimethylformamide (DMF) as the solvent and 5ml of pyridine as the base.
-
Cool the mixture to 0-10°C.
-
Add 4.6ml of Undecanoyl chloride to the mixture.
-
Allow the reaction to proceed at room temperature for 1 hour.
-
After the reaction is complete, add 5ml of water and stir for 1 hour to precipitate the product.
-
Filter the precipitate and wash it with an aqueous acetone solution.
-
Dry the product under vacuum at room temperature to obtain this compound.
Method 3: Synthesis in Acetonitrile with Pyridine[1][2]
-
Under a nitrogen atmosphere, thoroughly mix 5g of Testosterone with 50ml of acetonitrile as the solvent and 1.7ml of pyridine as the base.
-
Cool the mixture to 0-10°C.
-
Add 4.6ml of Undecanoyl chloride.
-
Allow the reaction to proceed at room temperature for 5 hours.
-
Upon completion, add 10ml of water and stir for 0.5 hours to precipitate the product.
-
Filter the precipitate and rinse with an aqueous acetone solution.
-
Dry the product under vacuum at room temperature.
Method 5: Synthesis in N,N-dimethylacetamide (DMA) with K₂CO₃[1][2]
-
Under a nitrogen atmosphere, thoroughly mix 5g of Testosterone with 25ml of N,N-dimethylacetamide (DMA) as the solvent and 2.88g of K₂CO₃ as the base.
-
Cool the mixture to 0-10°C.
-
Add 5.7ml of Undecanoyl chloride.
-
Let the reaction proceed at room temperature for 5 hours.
-
After the reaction, add 15ml of water and stir for 1 hour to precipitate the product.
-
Filter the precipitate and wash with an aqueous acetone solution.
-
Dry the product under vacuum at room temperature.
Experimental Workflow and Validation
The general workflow for the synthesis and validation of this compound involves the initial synthesis step, followed by purification and subsequent analysis to determine the yield and purity of the final product.
Caption: Generalized workflow for the synthesis and validation of this compound.
References
A Comparative Review of the Safety Profiles of Various Testosterone Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of various testosterone (B1683101) replacement therapies (TRT), supported by experimental data. The following sections detail the comparative safety data, the methodologies behind key safety monitoring experiments, and the primary signaling pathway through which testosterone exerts its effects.
Comparative Analysis of Adverse Events
The safety of testosterone therapy is a significant consideration in clinical practice and drug development. The primary formulations—injectable esters (e.g., enanthate, cypionate, undecanoate), transdermal gels, and transdermal patches—exhibit distinct pharmacokinetic profiles that influence their safety. The following table summarizes quantitative data on key adverse events associated with these formulations.
| Adverse Event | Testosterone Injections | Testosterone Gels | Testosterone Patches | Key Findings and Citations |
| Major Adverse Cardiovascular Events (MACE) | Higher hazard ratio (HR: 1.26) compared to gels for a composite of MI, unstable angina, and stroke.[1] | Reference group for comparison.[2][1] The TRAVERSE trial, using a transdermal gel, found TRT to be non-inferior to placebo for MACE.[3][4][5] | Similar risk profile to gels (HR: 1.10).[2][6] | Injections are associated with a greater risk of cardiovascular events compared to gels and patches.[2][1] However, a large-scale trial with transdermal gel did not show an increased risk of MACE compared to placebo.[3][4][5] |
| Venous Thromboembolism (VTE) | No significant difference in risk compared to gels (HR: 0.92).[2][1] | Reference group. Some studies suggest a transient increased risk in the first six months of therapy.[7] | Similar risk profile to gels (HR: 1.08).[2][6] | Overall, systematic reviews and meta-analyses have not found a statistically significant association between testosterone use and VTE.[8][9] However, some studies indicate a heightened risk during the initial phase of treatment.[7] The TRAVERSE trial noted a higher incidence of pulmonary embolism in the testosterone group.[4][5] |
| Erythrocytosis (Hematocrit >52-54%) | Significantly higher incidence. One study reported 43.8% of patients on IM injections developed erythrocytosis compared to 15.4% on transdermal therapy.[10] Another source notes a 3.4% incidence with IM injections.[10] | Lower incidence compared to injections.[10] | Lower incidence compared to injections. | Injectable formulations, which lead to supraphysiologic peaks in testosterone levels, are more strongly associated with erythrocytosis.[10][11] This is a well-established adverse effect of TRT.[12] |
| Prostate Biopsy/Prostate Cancer (PCa) Risk | May be associated with fewer prostate biopsy cases compared to transdermal options. | Testosterone therapy, in general, was associated with more biopsy cases compared to a control group in one meta-analysis. | Data often grouped with gels. | Current evidence does not support an increased risk of developing prostate cancer with TRT.[13] However, TRT may lead to a higher number of prostate biopsies, and it can stimulate the growth of existing prostate cancer.[14] |
| Gynecomastia | Risk present due to aromatization of testosterone to estradiol, particularly with high peak levels.[15][16] | Risk present.[15][16] | Risk present.[15][16] | Gynecomastia is a known side effect of all testosterone formulations, resulting from the conversion of testosterone to estradiol, especially in adipose tissue.[16][17][18][19] |
Signaling Pathways and Experimental Workflows
To understand the physiological and pathological effects of testosterone, it is crucial to visualize the underlying molecular pathways and the clinical workflows for safety monitoring.
Androgen Receptor Signaling Pathway
Testosterone's biological actions are primarily mediated through the androgen receptor (AR), a ligand-activated transcription factor.[20][21] The following diagram illustrates the canonical androgen receptor signaling pathway.
Caption: Canonical androgen receptor signaling pathway.
Experimental Workflow for TRT Safety Monitoring
Effective management of patients on testosterone therapy requires a structured monitoring protocol to mitigate potential adverse events. This workflow outlines the key stages and decision points from baseline assessment to long-term follow-up.
Caption: Experimental workflow for monitoring TRT safety.
Experimental Protocols for Key Safety Assays
Accurate and standardized measurement of key biomarkers is fundamental to the safe administration and development of testosterone therapies. The following are detailed methodologies for the principal safety monitoring assays.
Serum Total Testosterone Measurement
Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate testosterone measurement, especially at low concentrations, due to its high specificity and sensitivity.[22][23] This method separates testosterone from other steroids in the sample before detection and quantification. The U.S. Centers for Disease Control and Prevention (CDC) has a Hormone Standardization Program (HoSt) to ensure the accuracy and reliability of testosterone tests.[8][12][24]
Methodology:
-
Sample Preparation:
-
A serum sample (typically 100 µL) is obtained from the patient.[23]
-
An internal standard (e.g., testosterone-d3, a stable isotope-labeled version of testosterone) is added to the sample.[22]
-
Proteins in the serum are precipitated using an organic solvent like acetonitrile.[25]
-
Testosterone and the internal standard are extracted from the supernatant using a liquid-liquid extraction procedure with a solvent mixture (e.g., ethyl acetate (B1210297) and hexane).[23]
-
The organic layer is separated, dried under a stream of nitrogen, and the residue is reconstituted in a mobile phase solution for injection into the LC-MS/MS system.
-
-
Chromatographic Separation (LC):
-
The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system.
-
The sample travels through a C18 analytical column, which separates testosterone from other structurally similar steroids based on their physicochemical properties.
-
-
Detection and Quantification (MS/MS):
-
The eluent from the LC column is introduced into a tandem mass spectrometer.
-
The molecules are ionized, typically using electrospray ionization (ESI).
-
The first mass spectrometer (quadrupole) selects the precursor ion corresponding to the mass-to-charge ratio (m/z) of testosterone.
-
The selected ion is fragmented in a collision cell.
-
The second mass spectrometer selects and detects specific product ions. The transition from a specific precursor ion to a specific product ion is highly selective for testosterone.
-
The concentration of testosterone is determined by comparing the ratio of the signal intensity of the endogenous testosterone to that of the known concentration of the internal standard.[3]
-
Hematocrit Measurement
Principle: Modern hematology laboratories predominantly use automated hematology analyzers to determine hematocrit.[21] These instruments do not directly measure the packed cell volume but calculate it from the red blood cell (RBC) count and the mean corpuscular volume (MCV), which are directly measured. The Coulter principle (electrical impedance) is a common method for these direct measurements.[17] The manual microhematocrit method involving centrifugation serves as a reference method.[10][11]
Methodology (Automated Analyzer - Coulter Principle):
-
Sample Preparation:
-
A whole blood sample is collected in a tube containing an anticoagulant (e.g., EDTA).
-
The sample is gently mixed to ensure homogeneity.
-
The analyzer automatically aspirates a precise volume of the whole blood sample and dilutes it with an isotonic, conductive solution.[21]
-
-
RBC Count and MCV Measurement:
-
The diluted cell suspension is passed through a small aperture (orifice) that has an electrical current flowing through it.
-
As each cell passes through the aperture, it momentarily increases the electrical impedance because cells are poor conductors compared to the saline diluent.[17]
-
The instrument counts the number of pulses, which corresponds to the RBC count.
-
The amplitude (magnitude) of the electrical pulse generated by each cell is proportional to its volume. The analyzer measures the amplitude of thousands of pulses to determine the average cell size, or MCV.
-
-
Hematocrit Calculation:
-
The hematocrit is then calculated using the following formula: HCT (%) = (RBC count [cells/L] × MCV [fL/cell]) / 10
-
The result is expressed as a percentage or a volume fraction.[9]
-
Prostate-Specific Antigen (PSA) Measurement
Principle: The measurement of total PSA in serum is typically performed using automated immunoassays, with the chemiluminescent microparticle immunoassay (CMIA) being a widely used method.[6] This is a "sandwich" immunoassay where the PSA molecule is captured and detected by two different monoclonal antibodies. The World Health Organization (WHO) provides international standards for PSA to help harmonize assay results.[20]
Methodology (Chemiluminescent Microparticle Immunoassay - CMIA):
-
Sample Preparation:
-
A blood sample is collected, and the serum is separated from the clotted blood by centrifugation.[26]
-
-
Assay Procedure:
-
The serum sample is added to a reaction vessel containing paramagnetic microparticles coated with a capture monoclonal anti-PSA antibody.[26]
-
A second detection antibody (acridinium-labeled anti-PSA conjugate) is also added.
-
During incubation, the PSA in the sample binds to both the capture antibody on the microparticles and the detection antibody, forming a "sandwich" complex.
-
After incubation, a magnetic field is applied to the reaction vessel, causing the microparticles (with the bound sandwich complex) to be held against the side of the vessel while unbound materials are washed away.
-
Pre-trigger and trigger solutions are added to the vessel. This initiates a chemiluminescent reaction with the acridinium (B8443388) label on the detection antibody.
-
The light emitted from this reaction is measured by a luminometer as relative light units (RLUs). The intensity of the light is directly proportional to the concentration of PSA in the sample.[26]
-
The PSA concentration is determined by comparing the RLU of the sample to a multi-point calibration curve generated from known standards.[26]
-
References
- 1. mjhid.org [mjhid.org]
- 2. nibsc.org [nibsc.org]
- 3. Rapid Liquid Chromatography–Tandem Mass Spectrometry Method for Determination of Total and Free Testosterone in Human Serum and Its Application to Monitoring Biomarker Response of Elite Athletes [mdpi.com]
- 4. Continued provision of WHO International Standards for total and free PSA: Content and commutability of replacement preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of a rapid quantitative determination method of PSA concentration with gold immunochromatographic strips - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Hematocrit - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hematocrit: Importance, measurement, and normal values: Hettich [hettichlab.com]
- 10. Steroid Hormones Standardization Programs | CSP | CDC [cdc.gov]
- 11. wwwn.cdc.gov [wwwn.cdc.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Hematocrit - Wikipedia [en.wikipedia.org]
- 15. Reference reagents for prostate-specific antigen (PSA): establishment of the first international standards for free PSA and PSA (90:10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hematocrit - a review of different analytical methods [acutecaretesting.org]
- 17. Measurement of serum testosterone using high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. stacks.cdc.gov [stacks.cdc.gov]
- 19. cdc.gov [cdc.gov]
- 20. agilent.com [agilent.com]
- 21. droracle.ai [droracle.ai]
- 22. kentri.testcatalog.org [kentri.testcatalog.org]
- 23. academic.oup.com [academic.oup.com]
- 24. WHO/BS/2018.2340 WHO International Collaborative Study of the Proposed 2nd WHO IS for Total PSA (PSA-ACT + free PSA) [who.int]
- 25. Technical principles of Hematology Analyzer tests [en.seamaty.com]
- 26. Prostate Specific Antigen | MLabs [mlabs.umich.edu]
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of Testosterone Undecylenate
For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is paramount to ensuring a safe and compliant laboratory environment. Testosterone (B1683101) undecylenate, a Schedule III controlled substance, requires stringent disposal protocols to mitigate risks to personnel and prevent environmental contamination. Adherence to these procedures is a critical aspect of laboratory safety and regulatory compliance.
Immediate Safety and Handling Protocols
Before initiating any procedure involving testosterone undecylenate, it is crucial to be thoroughly familiar with its hazard profile. All handling of this compound should be conducted within a chemical fume hood to prevent aerosolization and inhalation. Mandatory personal protective equipment (PPE) includes protective gloves, a lab coat, and eye and face protection.[1][2]
Any laboratory equipment or surfaces that come into contact with this compound must be decontaminated or disposed of as hazardous waste. Non-porous materials such as glassware can be decontaminated by soaking in a bleach solution or rinsing with a suitable solvent like ethanol (B145695) or acetone, with the solvent rinse collected as hazardous chemical waste.[1][3]
Step-by-Step Disposal Plan for this compound
The disposal of this compound is governed by regulations from the Drug Enforcement Administration (DEA), the Environmental Protection Agency (EPA), and the Occupational Safety and Health Administration (OSHA).[4] The following step-by-step plan outlines the necessary procedures for compliant disposal.
1. Waste Segregation and Identification:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any contaminated materials (e.g., gloves, absorbent pads, pipette tips).[1]
-
Do not mix this waste stream with other chemical wastes unless compatibility has been confirmed.[1]
-
Testosterone is a Schedule III controlled substance, and its disposal must adhere to DEA regulations.[5][6]
2. Distinguishing Between "Inventory" and "Wastage":
-
Inventory: This refers to any unused, expired, recalled, or unwanted this compound that has not been administered or dispensed.[5] Disposal of inventory requires a DEA-registered reverse distributor and completion of DEA Form 41 to document destruction.[4][5][6]
-
Wastage: This is the residual amount of substance remaining in a vial or syringe after administration. The DEA does not mandate that wastage be rendered non-retrievable, but proper record-keeping and security controls are strongly recommended to prevent diversion.[5][7]
3. Containerization:
-
Use a leak-proof, sealable container that is compatible with this compound.[1][8]
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and relevant hazard symbols.[1]
4. Disposal of Contaminated Materials and Sharps:
-
All disposable items that have come into contact with this compound are to be considered hazardous waste and placed in the designated container.[1]
-
Needles and syringes must be disposed of immediately after use in a designated, puncture-resistant sharps container.[4][9] Do not recap, bend, or remove the needle from the syringe.[9]
5. Final Disposal Options:
-
DEA-Registered Reverse Distributors: This is the safest and most compliant method for disposing of inventory. These services provide secure pickup or mail-back options and handle all necessary documentation, including DEA Form 41 and a Certificate of Destruction.[6]
-
DEA-Compliant Mail-Back Programs: These are suitable for smaller quantities of waste and include secure, tamper-proof packaging and all required documentation.[4][6]
-
On-Site Destruction: While possible, this method carries a high risk of non-compliance. It requires that the substance be rendered non-retrievable, and the process must be witnessed by two employees who sign DEA Form 41.[6]
-
Prohibited Disposal Methods: Never dispose of this compound down the drain or in the regular trash.[1][6] Flushing is prohibited by both the DEA and EPA.[6]
Key Regulatory and Safety Considerations
The following table summarizes the key regulatory requirements and safety protocols for the disposal of this compound.
| Aspect | Requirement/Protocol | Governing Body/Guideline | Citation |
| Controlled Substance Scheduling | Schedule III | Drug Enforcement Administration (DEA) | [5][6] |
| Inventory Disposal | Use of a DEA-registered reverse distributor; completion of DEA Form 41. | DEA | [4][6] |
| Hazardous Waste Classification | Some forms (e.g., gels with low flashpoint) may be considered RCRA hazardous waste. | Environmental Protection Agency (EPA) | |
| Sharps Disposal | Use of a designated, puncture-resistant sharps container. | Occupational Safety and Health Administration (OSHA) | [4][9] |
| Record Keeping | Maintain a controlled substance log and store all disposal records for at least two years. | DEA | [6] |
| Personal Protective Equipment | Protective gloves, lab coat, eye and face protection. | General Laboratory Safety | [1][2] |
| Engineering Controls | Handle in a certified chemical fume hood. | General Laboratory Safety | [3] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the compliant disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. benchchem.com [benchchem.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. 552fb1c0dadde0751e4d-eaeee99f705433a96cfd9950189cd6c2.ssl.cf2.rackcdn.com [552fb1c0dadde0751e4d-eaeee99f705433a96cfd9950189cd6c2.ssl.cf2.rackcdn.com]
- 8. danielshealth.com [danielshealth.com]
- 9. pointofpride.org [pointofpride.org]
Essential Safety and Operational Guide for Handling Testosterone Undecylenate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Testosterone undecylenate, including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Specification and Use |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields. These should conform to EU Standard EN 166 or NIOSH (US) standards.[1][2][3] |
| Skin Protection | Gloves | Handle with chemical-resistant gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1][2] |
| Protective Clothing | Wear fire/flame resistant and impervious clothing to prevent skin exposure.[1][2][3][4] | |
| Respiratory Protection | Respirator | In case of insufficient ventilation, dust formation, or exceeded exposure limits, use a full-face respirator. Recommended respirators are NIOSH-approved N100 or CEN-approved FFP3 particulate respirators. This should be a backup to local exhaust ventilation or other engineering controls.[1][2][3] |
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the necessary steps for different types of exposure.
| Exposure Type | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[1][5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[1][2][4][5] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][2][4][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Conditions : Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from direct sunlight and sources of ignition.[1]
-
Recommended Temperature : For powder form, recommended storage is at -20°C for up to 3 years or 4°C for up to 2 years.[5] Other sources suggest storage at room temperature, between 20°C and 25°C, away from light and heat. Do not refrigerate or freeze liquid forms.[6][7]
-
Controlled Substance : Testosterone is a controlled substance, and its handling and storage must comply with all federal and state regulations.[8] Keep in a locked storage area.[9]
Handling and Use
-
Ventilation : Handle in a well-ventilated area, preferably in a laboratory fume hood or with other forms of local exhaust ventilation.[1][2]
-
Avoid Contamination : Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols.[1][2]
-
Hygiene : Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][3]
Accidental Release Measures
In case of a spill, follow these steps to ensure safety and proper cleanup.
-
Evacuate : Evacuate personnel to a safe area.
-
Ventilate : Ensure adequate ventilation.
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]
-
Cleanup : For solid spills, avoid generating dust. Sweep or vacuum up the spillage and collect it in a suitable container for disposal. For liquid spills, absorb with a non-combustible material like sand or earth.[5]
-
Decontamination : Clean the spill area thoroughly.
The following diagram illustrates the workflow for handling a chemical spill of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. echemi.com [echemi.com]
- 4. biosynth.com [biosynth.com]
- 5. abmole.com [abmole.com]
- 6. blogs.otago.ac.nz [blogs.otago.ac.nz]
- 7. 4allfamily.com.au [4allfamily.com.au]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. belmarpharmasolutions.com [belmarpharmasolutions.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
